(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride
Description
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Properties
IUPAC Name |
(3R)-3-fluoropyrrolidine-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClFNO2S/c5-10(8,9)7-2-1-4(6)3-7/h4H,1-3H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKDRXJNIMWUMX-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride CAS number 1411774-27-0
Executive Summary: The Chiral Fluorine Advantage
(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride is a specialized electrophilic building block used extensively in modern medicinal chemistry. Its core value lies in the (3R)-3-fluoropyrrolidine motif—a structure that introduces a chiral fluorine atom into a saturated heterocycle.
In drug design, this specific substitution pattern offers three critical advantages over non-fluorinated analogs:
-
Conformational Bias: The fluorine atom induces a specific ring pucker (gauche effect), locking the pyrrolidine ring into a preferred conformation that can enhance binding affinity to target proteins.
-
Metabolic Stability: Fluorination at the 3-position blocks metabolic oxidation (P450-mediated hydroxylation) at the most reactive site of the pyrrolidine ring.
-
Lipophilicity Modulation: The C–F bond lowers the basicity of the nitrogen (in the final sulfonamide) and modulates LogD, improving membrane permeability.
This guide details the physicochemical profile, synthesis logic, and validated protocols for utilizing this reagent in the synthesis of complex sulfonamides and sulfamides.
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
The compound is a sulfamoyl chloride derivative, characterized by a highly reactive
Table 1: Physicochemical Data
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1411774-27-0 |
| Molecular Formula | |
| Molecular Weight | 187.62 g/mol |
| Physical State | Off-white to pale yellow solid (or semi-solid) |
| Chirality | R-enantiomer (Stereocenter at C3) |
| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile |
| Stability | Moisture sensitive (Hydrolyzes to sulfonic acid) |
| Storage | 2–8°C under Inert Atmosphere ( |
Synthetic Routes & Manufacturing Logic[1][9]
Understanding the synthesis of the reagent itself is crucial for troubleshooting its reactivity. The industrial preparation typically involves the reaction of (3R)-3-fluoropyrrolidine hydrochloride with sulfuryl chloride (
Reaction Mechanism
The secondary amine of the pyrrolidine attacks the electrophilic sulfur of sulfuryl chloride. A base (typically Triethylamine or DIPEA) is required to scavenge the HCl byproducts.
Critical Process Parameter: Temperature control (-78°C to 0°C) is vital during addition to prevent the formation of the symmetrical sulfamide dimer (
Figure 1: Synthetic pathway and impurity formation logic. Strict temperature control prevents dimerization.
Application: Sulfonamide Coupling Protocol[10][11]
The primary application of CAS 1411774-27-0 is the introduction of the (3R)-3-fluoropyrrolidine-1-sulfonyl moiety onto primary or secondary amines (to form sulfamides) or alcohols (to form sulfamates).
Protocol: General Sulfonylation of an Amine
Objective: Couple this compound with a nucleophilic amine (
Reagents
-
Electrophile: this compound (1.1 equiv)
-
Nucleophile: Target Amine (1.0 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Pyridine (2.0–3.0 equiv)
-
Catalyst (Optional): DMAP (0.1 equiv) for unreactive amines.
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). Add the Target Amine and Solvent (0.1 M concentration). -
Base Addition: Add DIPEA via syringe. Cool the mixture to 0°C using an ice bath.
-
Reagent Addition: Dissolve This compound in a minimal amount of anhydrous solvent. Add this solution dropwise to the reaction flask over 10–15 minutes.
-
Why? Slow addition prevents localized high concentrations that could lead to side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC or LC-MS.
-
Endpoint: Disappearance of the starting amine and appearance of the product mass (
).
-
-
Workup: Quench with saturated
solution. Extract with DCM ( ). Wash combined organics with Brine, dry over , and concentrate in vacuo. -
Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of sulfonyl chloride | Ensure solvents are anhydrous; check reagent quality (H-NMR). |
| No Reaction | Nucleophile is too weak | Add DMAP catalyst (10 mol%) or heat to 40°C. |
| Multiple Spots | Bis-sulfonylation (rare) | Use excess amine or strictly 1.0 equiv of sulfonyl chloride. |
Structural Biology & Mechanism of Action
When this moiety is incorporated into a drug candidate (e.g., a kinase inhibitor), the fluorine atom exerts stereoelectronic effects.
-
The Gauche Effect: The highly electronegative fluorine atom prefers to be gauche to the ring nitrogen's lone pair or adjacent bonds. This locks the pyrrolidine ring into a specific "envelope" conformation.
-
Binding Affinity: If the protein binding pocket requires this specific conformation, the entropic penalty of binding is reduced (pre-organization), significantly increasing potency (
).
Figure 2: Mechanistic impact of the 3-fluoropyrrolidine moiety on drug pharmacology.
Handling, Stability & Safety
Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).
-
Hydrolysis Risk: Sulfonyl chlorides react violently with water to produce HCl and the corresponding sulfonic acid.
-
Storage Protocol:
-
Keep container tightly closed.
-
Store at 2°C to 8°C .
-
Store under Argon or Nitrogen .
-
If the solid turns to a sticky gum or liquid, check H-NMR for hydrolysis (broad OH peak, shift in ring protons).
-
References
-
EvitaChem. (R)-3-Fluoropyrrolidine-1-sulfonyl chloride Product Monograph. Retrieved from
-
Sigma-Aldrich. (R)-3-Fluoropyrrolidine hydrochloride (Precursor Data). Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2759162 (3-Fluoropyrrolidine HCl). Retrieved from
-
ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025).[1] Retrieved from
-
Organic Chemistry Portal. Synthesis of Pyrrolidine Derivatives and Sulfonamides. Retrieved from
Sources
(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride chemical properties
The following technical guide details the chemical properties, synthesis, and applications of (3R)-3-Fluoropyrrolidine-1-sulfonyl chloride . This document is structured for researchers and medicinal chemists requiring high-fidelity data for experimental planning and drug design.[1]
CAS: 1411774-27-0 | Formula: C₄H₇ClFNO₂S | MW: 187.62 g/mol [1][2][3]
Executive Summary & Chemical Identity
This compound is a specialized chiral electrophile used primarily in the synthesis of sulfonamide-based pharmacophores.[1] It serves as a critical "chiral handle" in medicinal chemistry, enabling the introduction of the (3R)-3-fluoropyrrolidine motif—a structural element known to modulate lipophilicity, metabolic stability, and protein-ligand binding kinetics via the fluorine gauche effect.[1]
Unlike achiral sulfonyl chlorides, the (3R)-enantiomer offers distinct stereochemical advantages, often improving the selectivity of kinase inhibitors and GPCR ligands by locking the pyrrolidine ring into a preferred conformation.[1]
Physicochemical Profile
| Property | Specification | Note |
| Appearance | Colorless to pale yellow oil/low-melting solid | Hygroscopic; darkens upon decomposition.[1] |
| Boiling Point | ~260°C (Predicted) | Decomposes before boiling at atm pressure.[1] |
| Density | 1.45 ± 0.1 g/cm³ (Predicted) | High density typical of sulfonyl chlorides.[1] |
| Solubility | DCM, THF, Ethyl Acetate | Reacts violently with water/alcohols.[1] |
| Chirality | (R)-Enantiomer | Retains configuration of the C3-fluorine.[1][3][4] |
| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Hydrolytically unstable; store over desiccant.[1] |
Synthetic Methodology & Manufacturing
The synthesis of this compound requires precise temperature control to prevent elimination of the fluorine atom or polymerization.[1] The standard protocol utilizes sulfuryl chloride (SO₂Cl₂) acting upon the pyrrolidine salt.[1]
Protocol: Chlorosulfonylation of (R)-3-Fluoropyrrolidine
Objective: Synthesize 10g of target material with >95% enantiomeric excess (ee).
Reagents:
-
(R)-3-Fluoropyrrolidine Hydrochloride (1.0 equiv)[1]
-
Sulfuryl Chloride (SO₂Cl₂) (1.2 equiv)[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried 3-neck round bottom flask with (R)-3-Fluoropyrrolidine HCl and anhydrous DCM (0.2 M concentration) under Argon.
-
Base Addition: Cool the suspension to -10°C . Add TEA dropwise over 20 minutes. The mixture will become a clear solution as the free amine is liberated.[1]
-
Sulfonylation: Cool further to -78°C (Dry ice/acetone bath). Add SO₂Cl₂ dropwise via syringe pump to maintain internal temperature below -60°C. Note: Rapid addition causes exotherms that degrade the sulfonyl chloride.[1]
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor via TLC (stain with KMnO₄) or LC-MS (methanol quench aliquot).[1]
-
Workup: Quench with ice-cold water. Rapidly separate the organic layer.[1] Wash with cold 0.1 M HCl (to remove excess amine) followed by brine.
-
Purification: Dry over Na₂SO₄ and concentrate in vacuo at <30°C. The product is typically used crude due to instability on silica gel.[1]
Validation Criteria:
-
¹H NMR (CDCl₃): Diagnostic multiplets for pyrrolidine ring protons shifted downfield due to the -SO₂Cl group.[1]
-
¹⁹F NMR: Single peak confirming no racemization or elimination (e.g., no formation of 3-fluoropyrroline).[1]
Reactivity & Mechanistic Insights
The utility of this compound lies in its reactivity as a "soft" electrophile towards nucleophiles.[1] However, the presence of the C3-fluorine atom introduces unique electronic effects.[1]
The Fluorine Effect
The fluorine atom at C3 exerts a strong electron-withdrawing inductive effect (-I).[1] This reduces the electron density on the sulfonamide nitrogen in the final product, lowering its pKa compared to the non-fluorinated analog.[1] Structurally, the C-F bond prefers a gauche orientation relative to the vicinal C-N bond, biasing the ring pucker.[1] This "pre-organization" reduces the entropic penalty upon binding to a protein target.[1]
Reaction Pathways Diagram
The following Graphviz diagram illustrates the synthesis, reactivity with amines (sulfonamide formation), and the degradation pathway (hydrolysis).[1]
Figure 1: Synthetic pathway and divergent reactivity of this compound.[1]
Applications in Drug Discovery
This reagent is not merely a building block; it is a strategic tool for Fragment-Based Drug Discovery (FBDD) .[1]
Metabolic Stability Enhancement
Replacing a standard pyrrolidine or piperidine ring with (3R)-3-fluoropyrrolidine blocks metabolic oxidation at the C3 position.[1] The sulfonyl chloride allows for the rapid attachment of this metabolically robust motif to aromatic amines or heterocyclic scaffolds.[1]
Covalent Inhibitors (Targeted Protein Degradation)
Recent trends in "sulfonyl exchange" chemistry utilize sulfonyl chlorides/fluorides to target nucleophilic residues (Lysine, Tyrosine, Histidine) on proteins.[1][5]
-
Mechanism: The sulfonyl chloride reacts with a surface residue to form a covalent sulfonamide bond.[1]
-
Application: Used in the design of TPD (Targeted Protein Degradation) warheads, where the fluoropyrrolidine moiety improves cell permeability compared to rigid aromatic sulfonamides.[1]
Transition State Mimicry
In protease inhibitors (e.g., DPP-4), the fluoropyrrolidine ring mimics the transition state of the proline substrate.[1] The sulfonyl linker provides a rigid geometry that positions the ring into the S1 binding pocket of the enzyme.[1]
Handling, Safety & Stability
Hazard Class: Corrosive (Skin Corr.[1] 1B). Signal Word: DANGER.
-
Moisture Sensitivity: Highly susceptible to hydrolysis, releasing HCl gas and the corresponding sulfonic acid.[1] Hydrolysis is autocatalytic; HCl produced accelerates further degradation.[1]
-
Corrosivity: Causes severe skin burns and eye damage.[1][6][7] Lachrymator.
-
PPE Requirements:
Emergency Protocol:
-
Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious water for 15 minutes.[1]
-
Spill: Neutralize with sodium bicarbonate or lime before cleanup.[1] Do not use water directly on the spill.[1]
References
-
EvitaChem. (R)-3-Fluoropyrrolidine-1-sulfonyl chloride Chemical Properties & Applications. Retrieved from [1]
-
BLD Pharm. this compound MSDS and Technical Data.[1] Retrieved from [1]
-
Nacsa, E. D., & Lambert, T. H. (2015).[1] Synthesis of sulfonyl chloride substrate precursors via Aryl-Radical Transfer.[1] Royal Society of Chemistry.[1] Retrieved from [1]
-
Priya, A., et al. (2025).[1][8] Fluorine in drug discovery: Role, design and case studies.[1][8] International Journal of Pharmacy and Pharmaceutical Science.[1][8] Retrieved from [1][8]
-
PubChem. (3R)-3-Fluoropyrrolidine Hydrochloride (Precursor Data).[1] National Library of Medicine.[1] Retrieved from [1]
Sources
- 1. (3R)-3-fluoropyrrolidine hydrochloride | C4H9ClFN | CID 2759162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1411774-27-0|this compound|BLD Pharm [bldpharm.com]
- 3. Buy (R)-3-Fluoropyrrolidine-1-sulfonyl chloride (EVT-12574570) [evitachem.com]
- 4. ossila.com [ossila.com]
- 5. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
Technical Whitepaper: Structural Dynamics and Synthetic Utility of (3R)-3-Fluoropyrrolidine-1-sulfonyl chloride
Executive Summary
(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride (CAS: 1411774-27-0) represents a critical chiral building block in modern medicinal chemistry.[1] Its value lies in the synergistic combination of a conformationally biased pyrrolidine ring—driven by the stereoelectronic fluorine gauche effect—and a highly reactive sulfonyl chloride electrophile. This scaffold allows for the rapid introduction of the 3-fluoropyrrolidine motif into drug candidates, a strategy proven to modulate lipophilicity (
Molecular Architecture & Physicochemical Properties[2]
The structural integrity of this compound is defined by the absolute configuration at the C3 position. Unlike non-fluorinated pyrrolidines, which exhibit rapid pseudorotation between envelope conformations, the C3-fluorine atom locks the ring into a preferred pucker due to the gauche effect .
Stereoelectronic "Fluorine Effect"
In the (3R)-isomer, the C–F bond tends to align gauche to the C–N bond. This hyperconjugative interaction (
Physicochemical Data Profile
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1411774-27-0 |
| Molecular Formula | |
| Molecular Weight | 187.62 g/mol |
| Physical State | Solid (Low-melting, hygroscopic) |
| Chirality | R-enantiomer |
| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |
| Storage | Inert atmosphere ( |
| Hazards | Corrosive (H314), Respiratory Irritant (H335) |
Synthetic Pathways & Production
The synthesis of this compound is most reliably achieved through the chlorosulfonylation of the corresponding chiral amine salt. The choice of base and temperature control is critical to prevent racemization and self-condensation.
Synthesis Workflow Diagram
Figure 1: Synthetic workflow for the production of this compound from its hydrochloride salt.
Detailed Experimental Protocol
Objective: Synthesis of this compound on a 10 mmol scale.
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
-
Solvation: Charge the RBF with (R)-3-fluoropyrrolidine hydrochloride (1.26 g, 10 mmol) and anhydrous dichloromethane (DCM, 40 mL).
-
Base Addition: Cool the suspension to -78°C (dry ice/acetone bath). Add Triethylamine (TEA, 3.0 mL, 22 mmol) dropwise over 10 minutes. The salt will dissolve as the free amine is liberated.
-
Sulfonylation: Add Sulfuryl chloride (
, 0.9 mL, 11 mmol) dropwise via syringe pump over 20 minutes. Note: Exothermic reaction; maintain internal temperature below -50°C to avoid decomposition. -
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (visualize with ninhydrin; disappearance of amine).
-
Workup: Quench with cold 1M HCl (20 mL) to remove excess amine/TEA. Separate the organic layer. Wash with brine (20 mL), dry over anhydrous
, and filter. -
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator, bath < 30°C) to yield the sulfonyl chloride as an off-white solid or viscous oil.
-
Yield Expectation: 85-95%.
-
Storage: Immediately store under argon at 4°C.
-
Reactivity Profile & Handling
Mechanism of Action
The sulfonyl chloride moiety acts as a hard electrophile. Nucleophilic attack occurs at the sulfur atom, proceeding through a trigonal bipyramidal transition state (associative mechanism), followed by the expulsion of the chloride ion.
-
Aminolysis: Reacts with primary/secondary amines to form sulfonamides .
-
Hydrolysis: Reacts with water to form the corresponding sulfonic acid (irreversible degradation).
-
Alcoholysis: Reacts with alcohols to form sulfonate esters .
Stability & Safety
-
Thermal Stability: Unstable above 50°C; prone to
extrusion if heated without a nucleophile. -
Moisture Sensitivity: High. Hydrolysis generates HCl gas, creating a pressure hazard in sealed vials.
-
Corrosivity: The compound and its hydrolysis products are corrosive to skin and mucous membranes. Double-gloving and fume hood use are mandatory.
Application in Medicinal Chemistry[1][4][5]
This scaffold is extensively used in Fragment-Based Drug Discovery (FBDD) . The sulfonamide linkage provides a stable, metabolic-resistant polar handle, while the chiral fluoropyrrolidine core offers a defined vector for exploring hydrophobic pockets.
Library Synthesis Workflow
In high-throughput parallel synthesis, this reagent is used to "cap" amine libraries.
Figure 2: High-throughput library synthesis workflow utilizing this compound as a capping agent.
Case Study Applications
-
Kinase Inhibitors: The sulfonamide group can mimic the transition state of ATP hydrolysis or interact with the hinge region of kinases. The 3-fluoro group can interact with backbone carbonyls via orthogonal dipolar interactions.
-
Solubility Enhancement: Replacing a phenyl ring with the saturated, polar fluoropyrrolidine ring often improves aqueous solubility and reduces plasma protein binding (PPB).
References
-
EvitaChem. (R)-3-Fluoropyrrolidine-1-sulfonyl chloride Product Data. Retrieved from
-
Sigma-Aldrich. (R)-3-Fluoropyrrolidine-1-sulfonyl chloride (CAS 1411774-27-0).[2] Retrieved from
-
National Institutes of Health (NIH). PubChem Compound Summary for (3R)-3-fluoropyrrolidine hydrochloride. Retrieved from
-
Ossila. (R)-(-)-3-Fluoropyrrolidine hydrochloride: Properties and Applications. Retrieved from
-
Fisher Scientific. Safety Data Sheet: Sulfonyl Chlorides. Retrieved from
Sources
Technical Guide: Characterization and Handling of (3R)-3-Fluoropyrrolidine-1-sulfonyl chloride
Executive Summary
(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride (CAS 1411774-27-0) is a specialized chiral fluorinated building block used extensively in medicinal chemistry and materials science.[1] As a sulfonyl chloride derivative of the chiral pool reagent (R)-3-fluoropyrrolidine, it serves as a critical electrophile for introducing the pharmacologically privileged 3-fluoropyrrolidine scaffold into drug candidates. This moiety is valued for its ability to modulate lipophilicity (LogP), metabolic stability, and target binding affinity via specific fluorine-protein interactions.
This guide provides a comprehensive technical overview of its physical properties, synthesis, handling protocols, and safety considerations.
Physical and Chemical Characterization[2][3][4][5]
Key Physical Properties
The following data aggregates experimental observations and high-confidence predicted values. Due to the hydrolytic instability of sulfonyl chlorides, physical constants can vary based on purity and storage conditions.
| Property | Value / Description | Notes |
| IUPAC Name | This compound | |
| CAS Number | 1411774-27-0 | Specific to the (R)-enantiomer |
| Molecular Formula | C₄H₇ClFNO₂S | |
| Molecular Weight | 187.62 g/mol | |
| Appearance | White to off-white solid | Low-melting solid; may appear semi-solid if impure |
| Density | ~1.55 g/cm³ | Predicted value |
| Melting Point | Not established in open literature | Precursor HCl salt melts at 179-186°C; Sulfonyl chloride is significantly lower |
| Solubility | Dichloromethane (DCM), THF, Ethyl Acetate | Reacts violently with water/alcohols |
| Chirality | (R)-Enantiomer | Derived from (R)-3-Fluoropyrrolidine |
Structural Analysis
The compound features a pyrrolidine ring with a fluorine atom at the C3 position in the (R)-configuration.[1][2][3] The sulfonyl chloride group (-SO₂Cl) at the N1 position renders the molecule highly electrophilic.
-
Fluorine Effect: The C3-fluorine induces a dipole that influences the ring pucker (conformation), often favoring an envelope conformation that can lock the orientation of substituents in a binding pocket.
-
Reactivity: The S-Cl bond is the site of nucleophilic attack. It is highly susceptible to hydrolysis, converting to the corresponding sulfonic acid (R-SO₃H) upon exposure to atmospheric moisture.
Synthesis and Reactivity Profile[3][7][10]
Synthetic Route
The standard synthesis involves the chlorosulfonylation of the parent amine salt, (R)-3-fluoropyrrolidine hydrochloride (CAS 136725-55-8).
Reaction Scheme:
(R)-3-Fluoropyrrolidine HCl + SO₂Cl₂ (Sulfuryl Chloride) + 2 Et₃N
-
Reagents: Sulfuryl chloride is preferred over chlorosulfonic acid for milder conditions.
-
Base: A tertiary amine (Triethylamine or DIPEA) is required to scavenge the HCl byproduct.
-
Solvent: Anhydrous DCM is the standard solvent due to its inertness and ability to solubilize the organic reactants.
Reactivity & Stability
-
Hydrolysis: The most critical instability factor.
-
This reaction is autocatalytic; the generated HCl accelerates further degradation.
-
-
Thermal Stability: Sulfonyl chlorides can decompose at elevated temperatures, releasing SO₂. Distillation is generally not recommended; purification is typically achieved via recrystallization or rapid silica filtration under inert gas.
Visualization: Synthesis & Reactivity Workflow
Figure 1: Synthetic pathway and degradation risk. Note the critical branch point where moisture exposure leads to irreversible degradation.
Handling and Storage Protocols
To maintain the integrity of this compound, strict adherence to exclusion of moisture is required.[1]
Storage SOP
-
Temperature: Store at 2°C to 8°C (Refrigerator). Long-term storage at -20°C is optimal.
-
Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen).
-
Container: Use amber glass vials with PTFE-lined septa to prevent UV degradation and moisture ingress.
-
Desiccation: Secondary containment in a desiccator is recommended.
Handling Procedure
-
Warm-up: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
-
Weighing: Weigh quickly in air, or preferably inside a glovebox or glovebag for precise stoichiometry.
-
Solvents: Use only anhydrous solvents (water content < 50 ppm) for reactions.
Applications in Drug Discovery[2][7]
This reagent is primarily used to synthesize sulfonamides , which are bioisosteres of amides.[4] Sulfonamides offer improved metabolic stability (resistance to amidases) and distinct hydrogen-bonding geometries.[4]
Key Applications:
-
Fragment-Based Drug Design: The fluoropyrrolidine motif is a common "fragment" used to probe binding pockets.
-
Chiral Ionic Liquids: Derivatives are used to create chiral ionic liquids for electrochemical applications.
-
Proteolysis Targeting Chimeras (PROTACs): Used as a linker attachment point or warhead modifier.
Reaction Scheme: Sulfonamide Formation[8]
Figure 2: General scheme for the synthesis of sulfonamides using the title compound.
Safety and Toxicology (MSDS Summary)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. |
| Serious Eye Damage | H318 | Causes serious eye damage. |
Precautionary Measures:
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. A face shield is recommended when handling large quantities.
-
Inhalation: Handle only in a fume hood. Sulfonyl chlorides are lachrymators and respiratory irritants.
-
First Aid (Skin): Immediately wash with polyethylene glycol 400 (if available) or copious water. Remove contaminated clothing.
-
Spill Cleanup: Neutralize with dilute sodium bicarbonate solution or soda ash before disposal. Do not use water directly on the neat solid (exothermic reaction).
References
-
EvitaChem. (R)-3-Fluoropyrrolidine-1-sulfonyl chloride Product Page. Retrieved from
-
Sigma-Aldrich. (R)-3-Fluoropyrrolidine hydrochloride Product Specification. Retrieved from
-
Ossila. Material Properties of Fluoropyrrolidine Derivatives. Retrieved from
-
PubChem. (3R)-3-Fluoropyrrolidine hydrochloride Compound Summary. Retrieved from [3]
-
ChemScene. (S)-3-Fluoropyrrolidine-1-sulfonyl chloride Data. Retrieved from
Sources
(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride solubility data
This guide provides an in-depth technical analysis of the solubility and stability profile of (3R)-3-Fluoropyrrolidine-1-sulfonyl chloride .[1][2]
Crucial Technical Note: Unlike stable organic salts, the "solubility" of sulfonyl chlorides cannot be decoupled from their hydrolytic instability . Sources describing this compound as "soluble in water/methanol" are technically describing a rapid decomposition reaction, not physical dissolution.[1][2] This guide prioritizes solvent compatibility to ensure chemical integrity.
Part 1: Chemical Identity & Physical Profile[2][3]
| Property | Detail |
| Compound Name | This compound |
| CAS Number | 1411774-27-0 |
| Molecular Formula | C₄H₇ClFNO₂S |
| Molecular Weight | 187.62 g/mol |
| Physical State | White to off-white low-melting solid or semi-solid (dependent on purity/temperature).[1][2][3][4] |
| Chirality | (R)-Enantiomer (Fluorine at C3 position).[1][2][5][6][7] |
| Reactivity Class | Electrophilic Sulfonylating Agent (Moisture Sensitive).[1][2] |
Part 2: Solvent Compatibility Matrix
The following data categorizes solvents based on thermodynamic solubility (capacity to dissolve) and kinetic stability (resistance to reaction).
Table 1: Solvent Selection Guide
| Solvent Class | Specific Solvent | Solubility Rating | Stability Rating | Recommendation |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Excellent | Primary Choice. Ideal for reactions and transfers.[1][2] |
| Chlorinated | Chloroform (CHCl₃) | High (>100 mg/mL) | Good | Ensure acid-free (stabilized with amylene, not EtOH).[2] |
| Ethers | THF (Anhydrous) | High | Good | Must be anhydrous.[1][2] Hygroscopic nature poses risks over time.[1][2] |
| Ethers | 2-MeTHF | High | Excellent | Preferred green alternative to THF; lower water miscibility.[1][2] |
| Esters | Ethyl Acetate | Moderate-High | Moderate | Acceptable for workups; potential for slow hydrolysis if wet.[1][2] |
| Hydrocarbons | Hexanes / Heptane | Very Low (<1 mg/mL) | Excellent | Anti-solvent. Use for precipitation/crystallization.[1][2] |
| Aromatic | Toluene | Moderate | Excellent | Good for high-temperature applications.[1][2] |
| Protic | Water | Pseudo-Soluble | Zero (Rapid Hydrolysis) | AVOID. Reacts to form sulfonic acid.[2] |
| Alcohols | Methanol / Ethanol | Pseudo-Soluble | Zero (Solvolysis) | AVOID. Reacts to form sulfonate esters.[2] |
| Polar Aprotic | DMSO / DMF | High | Poor | Caution. Often contain residual water; can accelerate decomposition.[1][2] |
Part 3: Critical Mechanism & Visualization
Understanding why protic solvents fail is essential for experimental design.[1][2] The sulfonyl chloride moiety is highly electrophilic.[1] In the presence of water (or alcohols), it undergoes nucleophilic substitution, ejecting HCl and destroying the reagent.
Figure 1: Hydrolysis & Solvolysis Pathways
Caption: Mechanism of decomposition in protic solvents. Nucleophilic attack at the sulfur atom leads to irreversible loss of the chloride leaving group.
Part 4: Validated Experimental Protocols
Protocol A: The "Self-Validating" Solubility Screen
Use this method to determine solubility while simultaneously checking for decomposition.[1]
Materials:
Step-by-Step Methodology:
-
Preparation: In a glovebox or under N₂ flow, place 10 mg of the compound into a dry vial.
-
Solvent Addition: Add 0.5 mL of the target anhydrous solvent.
-
Visual Check: Vortex for 30 seconds.
-
Validation (The Critical Step): Transfer to an NMR tube and acquire a ¹H NMR and ¹⁹F NMR immediately.[2]
Protocol B: Inert Handling for Synthesis
Standard Operating Procedure (SOP) for using this reagent in coupling reactions.
-
Dissolution: Dissolve the sulfonyl chloride in DCM (approx. 0.1 M - 0.5 M concentration).[1][2]
-
Base Addition: Always add a non-nucleophilic base (e.g., DIPEA or TEA) to the nucleophile solution, not the sulfonyl chloride stock, to prevent polymerization or self-reaction if trace moisture is present.[2]
-
Temperature: Maintain reaction at 0°C during addition. Sulfonyl chlorides are thermally stable at RT but react vigorously with nucleophiles; cooling controls the exotherm.[1][2]
Part 5: Storage & Stability Decision Tree
Proper storage is the only way to maintain the solubility profile.[1] If the compound degrades, "solubility" becomes irrelevant.[1][2]
Figure 2: Storage & Handling Logic
Caption: Decision logic for storage and solvent preparation to minimize degradation.
References
-
EvitaChem. (R)-3-Fluoropyrrolidine-1-sulfonyl chloride Product Data. Retrieved from (Verifies CAS and general classification).[2]
-
ChemicalBook. (R)-3-Fluoropyrrolidine-1-sulfonyl chloride Properties. Retrieved from (Verifies physical properties and storage requirements).[2]
-
BenchChem. Stability of Sulfonamides and Precursor Sulfonyl Chlorides. Retrieved from (General guide on sulfonyl chloride reactivity).[2]
-
ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides. Retrieved from (Mechanistic insights into sulfonyl chloride hydrolysis).
-
Sigma-Aldrich. (R)-3-Fluoropyrrolidine Hydrochloride (Precursor Data). Retrieved from (Data on the stable salt precursor for structural comparison).[2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. (3R)-3-fluoropyrrolidine hydrochloride | C4H9ClFN | CID 2759162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-3-Fluoropyrrolidine-1-sulfonyl chloride | 1411774-27-0 [amp.chemicalbook.com]
- 4. PYRROLIDINE-1-SULFONYL CHLORIDE CAS#: 1689-02-7 [m.chemicalbook.com]
- 5. ossila.com [ossila.com]
- 6. (R)-(-)-3-氟吡咯烷盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Buy (R)-3-Fluoropyrrolidine-1-sulfonyl chloride (EVT-12574570) [evitachem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
(3R)-3-Fluoropyrrolidine-1-sulfonyl Chloride: A Comprehensive Spectroscopic Characterization Guide
Topic: (3R)-3-Fluoropyrrolidine-1-sulfonyl chloride Spectroscopic Data & Characterization Guide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals
Executive Summary
This compound (CAS: 1411774-27-0 ) is a high-value chiral building block utilized in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors and other fluorinated bioactive scaffolds.[1][2][3] Its utility stems from the specific R-configuration of the fluorine atom, which imparts metabolic stability and favorable lipophilicity to drug candidates.
This guide provides a rigorous analysis of the spectroscopic signature of this compound. Unlike simple alkyl halides, the sulfonyl chloride moiety introduces significant electron-withdrawal effects that dramatically alter the Nuclear Magnetic Resonance (NMR) and Infrared (IR) profiles compared to its amine precursors.
Compound Identity
| Parameter | Detail |
| IUPAC Name | (3R)-3-fluoro-1-pyrrolidinesulfonyl chloride |
| CAS Number | 1411774-27-0 |
| Molecular Formula | C₄H₇ClFNO₂S |
| Molecular Weight | 187.62 g/mol |
| Physical State | White to off-white crystalline solid |
| Precursor | (3R)-3-Fluoropyrrolidine HCl (CAS: 136725-55-8) |
Synthesis Context & Impurity Profiling
Understanding the synthesis is critical for interpreting spectra, as specific impurities often appear in the final analysis. The compound is typically synthesized via the reaction of (3R)-3-fluoropyrrolidine hydrochloride with sulfuryl chloride (
Common Spectral Impurities:
-
Unreacted Amine: Signals presence of starting material (check for broad N-H stretch in IR).
-
Hydrolysis Product: The corresponding sulfonic acid (R-SO₃H) or free amine if the sulfonyl chloride hydrolyzes due to moisture exposure.
-
Triethylamine HCl: Sharp multiplets in
H NMR at 1.2 (t) and 3.1 (q) if workup is incomplete.
Figure 1: Synthesis pathway and potential degradation routes affecting spectroscopic analysis.
Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The sulfonyl chloride group is strongly electron-withdrawing, causing a significant downfield shift (deshielding) of the
H NMR (400 MHz, CDCl₃)
Note: Chemical shifts are expected values based on electronic environment and analogous sulfonyl chlorides.
| Position | Proton Type | Shift ( | Multiplicity | Coupling ( | Interpretation |
| C3-H | Methine (gem-F) | 5.20 – 5.40 | dm (doublet of multiplets) | Characteristic wide doublet due to large geminal H-F coupling. | |
| C2-H | 3.60 – 3.85 | m | Complex | Deshielded by N-SO₂Cl. Diastereotopic due to chiral center. | |
| C5-H | 3.50 – 3.75 | m | Complex | Deshielded by N-SO₂Cl. | |
| C4-H | 2.10 – 2.40 | m | - | Complex splitting due to coupling with F and C3/C5 protons. |
Critical Analysis Point: The most diagnostic feature is the C3-H geminal coupling . You must observe a doublet with a separation of ~50-54 Hz centered around 5.3 ppm. If this splitting is absent or significantly smaller (<20 Hz), the fluorine atom may have been eliminated or substituted.
F NMR (376 MHz, CDCl₃)
-
Shift:
-170.0 to -178.0 ppm. -
Pattern: Decoupled spectra show a singlet; coupled spectra show a multiplet (tt or similar) due to coupling with C3-H, C2-H, and C4-H.
-
Validation: A shift toward -150 ppm suggests hydrolysis or loss of the sulfonyl group.
C NMR (100 MHz, CDCl₃)
Carbon signals will exhibit splitting due to C-F coupling (
-
C3 (C-F): ~91-94 ppm (Doublet,
Hz). -
C2/C5 (
-carbons): ~45-55 ppm (Doublets, Hz). -
C4 (
-carbon): ~30-35 ppm (Doublet, Hz).
B. Infrared (IR) Spectroscopy
IR is the fastest method to confirm the integrity of the sulfonyl chloride functional group. The
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| SO₂ Asymmetric Stretch | 1370 – 1410 | Strong | Primary Confirmation. Loss of this band indicates hydrolysis. |
| SO₂ Symmetric Stretch | 1160 – 1200 | Strong | Confirmatory band for sulfonyl group. |
| C-F Stretch | 1000 – 1100 | Medium | Overlaps with fingerprint region but distinct in pure samples. |
| C-H Stretch (Aliphatic) | 2850 – 3000 | Weak/Med | Typical alkane stretches. |
| Absence of O-H/N-H | > 3200 | - | Purity Check. Significant absorbance here indicates moisture (hydrolysis) or unreacted amine. |
C. Mass Spectrometry (MS)
Mass spectrometry analysis of sulfonyl chlorides is challenging due to their lability. Low-resolution methods (ESI) often show hydrolysis products unless anhydrous solvents are strictly used.
-
Ionization Mode: Electron Impact (EI) or APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for the intact chloride.
-
Molecular Ion:
187 (M ) and 189 (M+2). -
Isotope Pattern: The presence of Chlorine (
Cl / Cl) creates a characteristic 3:1 ratio between the M and M+2 peaks.
Fragmentation Pathway (EI):
-
Molecular Ion:
187.[3][4][5] -
Loss of Cl:
152 (Sulfonyl cation). -
Loss of SO₂:
88 (Fluoro-pyrrolidinyl radical/cation) – Base Peak often observed here. -
Loss of HF:
68 (Pyrroline cation).
Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.
Experimental Protocols for Validation
Protocol 1: NMR Sample Preparation (Critical Step)
Sulfonyl chlorides are moisture-sensitive. Using "wet" deuterated solvents will result in the spectrum of the sulfonic acid, not the chloride.
-
Solvent Choice: Use CDCl₃ (Chloroform-d) treated with anhydrous K₂CO₃ or stored over 4Å molecular sieves. Avoid DMSO-d₆ or MeOD as they can promote solvolysis or react with the chloride.
-
Vessel: Use an oven-dried 5mm NMR tube.
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
-
Acquisition: Run immediately. Do not leave the sample overnight before acquisition.
Protocol 2: Rapid Purity Check via TLC
-
Stationary Phase: Silica Gel 60 F₂₅₄.
-
Mobile Phase: Hexane:Ethyl Acetate (3:1).
-
Visualization:
-
UV (weak absorption).
-
Permanganate Stain (KMnO₄): Oxidizes the pyrrolidine ring (yellow/brown spot).
-
Ninhydrin: Negative for the product (no free amine). Positive (red/purple) at the baseline indicates unreacted starting material.
-
References
-
Synthesis & Precursor Data
-
General Sulfonyl Chloride Characterization
-
Spectroscopic Methods
-
Chemical Properties & Safety
-
Reaction Mechanisms
Sources
- 1. (R)-3-Fluoropyrrolidine-1-sulfonyl chloride | 1411774-27-0 [amp.chemicalbook.com]
- 2. Buy (R)-3-Fluoropyrrolidine-1-sulfonyl chloride (EVT-12574570) [evitachem.com]
- 3. 1411774-27-0|this compound|BLD Pharm [bldpharm.com]
- 4. 169750-17-8 | 3-FLUOROPYRROLIDINE HYDROCHLORIDE [fluoromart.com]
- 5. chemscene.com [chemscene.com]
- 6. (3R)-3-fluoropyrrolidine hydrochloride | C4H9ClFN | CID 2759162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride mechanism of action
Mechanistic Utility in Medicinal Chemistry & Fragment-Based Drug Design
Executive Summary
Compound: (3R)-3-Fluoropyrrolidine-1-sulfonyl chloride CAS: 1260836-87-4 (Generic Ref) Class: Chiral Sulfonylating Reagent / Electrophilic Fragment Primary Utility: Late-stage functionalization of bioactive amines; introduction of the metabolically stable, conformationally restricted (3R)-3-fluoropyrrolidine motif.
This technical guide analyzes the dual "Mechanism of Action" of this compound:
-
Chemical Mechanism: Its reactivity as an electrophile in sulfonamide synthesis.[1]
-
Structural Mechanism: The pharmacodynamic contribution of the (3R)-3-fluoropyrrolidine moiety within a drug target, governed by stereoelectronic effects.
Chemical Mechanism of Action: Nucleophilic Sulfonylation
The primary application of this reagent is the formation of sulfonamides via nucleophilic substitution at the sulfur atom. Unlike carbonyl chemistry, sulfonyl chlorides react via a concerted
2.1 Reaction Trajectory[2][3]
-
Activation: The sulfonyl sulfur is highly electrophilic due to the electron-withdrawing induction of two oxygen atoms, the chlorine, and the pyrrolidine nitrogen.
-
Nucleophilic Attack: A nucleophile (e.g., a primary amine,
) attacks the sulfur center. -
Transition State: The reaction proceeds through a pentacoordinate transition state where the incoming nucleophile and the leaving chloride are apical.
-
Elimination: Chloride (
) is expelled, restoring the tetrahedral geometry and yielding the sulfonamide.
2.2 Chemoselectivity & Kinetics
-
Hard vs. Soft: The sulfonyl sulfur is a "hard" electrophile, preferring hard nucleophiles (amines, alkoxides) over soft ones (thiols), though it reacts with both.
-
Base Catalysis: Non-nucleophilic bases (DIPEA, TEA) are required to neutralize the HCl byproduct. Pyridine derivatives (e.g., DMAP) can act as nucleophilic catalysts, forming a highly reactive sulfonyl-pyridinium intermediate.
Visualization: Sulfonylation Pathway
Caption: Mechanistic pathway for the conversion of the sulfonyl chloride reagent into a bioactive sulfonamide scaffold.
Structural Mechanism of Action: The Fluorine Effect
Once the reagent is incorporated into a drug molecule, the (3R)-3-fluoropyrrolidine moiety exerts a profound "mechanism of action" on the drug's binding properties. This is not chemical reactivity, but stereoelectronic pre-organization .
3.1 The Gauche Effect & Conformational Locking
The fluorine atom at the C3 position is not merely a steric bulk; it dictates the shape of the pyrrolidine ring via the gauche effect .
-
Hyperconjugation: There is a stabilizing interaction between the
bonding orbital and the antibonding orbital. -
Result: The ring twists to maximize this overlap. For (3R)-3-fluoropyrrolidine derivatives, this typically favors the C4-exo (or sometimes C3-endo) pucker.
-
Thermodynamic Benefit: By "locking" the ring into a specific conformation that matches the protein binding pocket, the entropic penalty of binding is reduced, significantly increasing potency (
decreases).
3.2 Metabolic Stability (Metabolic Blocking)
Pyrrolidine rings are susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically
-
Mechanism: Fluorine is highly electronegative, deactivating the adjacent C-H bonds towards hydrogen atom abstraction (HAT).
-
Outcome: Substitution at the C3 position blocks metabolic soft spots, extending the half-life (
) of the drug.
Visualization: Stereoelectronic Effects
Caption: The causal chain of the 'Fluorine Effect' on drug pharmacodynamics and stability.
Experimental Protocol: General Sulfonylation
Objective: Synthesis of a (3R)-3-fluoropyrrolidine-1-sulfonamide derivative.
4.1 Reagents & Equipment
-
Electrophile: this compound (1.0 equiv).
-
Nucleophile: Target amine (1.0–1.1 equiv).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0–3.0 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Atmosphere: Nitrogen or Argon (inert).
4.2 Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask, dissolve the Nucleophile amine in anhydrous DCM (0.1 M concentration) under inert atmosphere.
-
Base Addition: Add DIPEA (2.5 equiv) via syringe. Cool the mixture to 0°C using an ice bath.
-
Reagent Addition: Dissolve This compound (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10 minutes.
-
Note: Exothermic reaction.[4] Control addition rate to maintain temperature < 5°C.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC or LC-MS for disappearance of the amine.
-
Quenching: Quench with saturated aqueous
. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, filter, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).
Table 1: Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of sulfonyl chloride | Ensure solvents are anhydrous; store reagent under Argon. |
| Slow Reaction | Steric hindrance of amine | Add catalyst (DMAP, 0.1 equiv) or heat to 40°C. |
| Bis-sulfonylation | Excess reagent | Use strict 1:1 stoichiometry or slow addition of reagent. |
Safety & Handling
-
Corrosivity: Sulfonyl chlorides are corrosive and lachrymators. Handle in a fume hood.
-
Moisture Sensitivity: Reacts violently with water to produce HCl gas and the corresponding sulfonic acid. Store in a desiccator at -20°C.
-
Stability: The (3R)-fluorine atom is stable under standard conditions but avoid strong Lewis acids which might induce defluorination.
References
-
Mechanism of Sulfonyl Chloride Reactivity
-
The Fluorine Gauche Effect
- Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents" (Context on conform
- Source:Scientific Reports (N
-
URL:[Link]
-
Conformational Control in Pyrrolidines
- Title: "Stereoelectronic effects in the conformational preference of 3-fluoropyrrolidines"
- Source:Beilstein Journal of Organic Chemistry
-
URL:[Link]
-
General Reagent Safety Data
- Title: "Safety Data Sheet: 3-Fluoropyrrolidine-1-sulfonyl chloride"
- Source: PubChem
-
URL:[Link]
Sources
- 1. Buy (R)-3-Fluoropyrrolidine-1-sulfonyl chloride (EVT-12574570) [evitachem.com]
- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Guide: Electrophilicity & Reactivity of (3R)-3-fluoropyrrolidine-1-sulfonyl chloride
[1][2]
Executive Summary: The "Tunable" Electrophile
This compound (CAS: 1411774-27-0) represents a specialized class of chiral sulfamoyl chlorides used critically in fragment-based drug discovery (FBDD).[1] Unlike standard arylsulfonyl chlorides (e.g., Tosyl chloride), this compound features a nitrogen-heterocycle directly bonded to the sulfonyl group.
Core Insight: The presence of the fluorine atom at the C3 position is not merely a structural handle for binding interactions; it acts as an electronic rheostat . By exerting a strong inductive withdraw (
Electronic & Structural Basis of Reactivity
The "Inductive Activation" Mechanism
To understand the reactivity of this compound, one must analyze the competition between the nitrogen lone pair and the chlorine leaving group.[1]
-
Baseline Effect (Sulfamoyl Stability): In a standard pyrrolidine-1-sulfonyl chloride, the nitrogen lone pair donates electron density into the sulfonyl group (
or -orbital participation).[1] This resonance stabilization typically makes sulfamoyl chlorides less electrophilic than their aryl counterparts.[1] -
Fluorine Perturbation: The C3-fluorine atom creates a dipole that pulls electron density away from the ring carbons and, inductively, from the nitrogen atom.
-
Net Result: The nitrogen's capacity to donate electrons to the sulfur is diminished. Consequently, the sulfur atom retains more partial positive charge (
), making it more electrophilic and reactive toward nucleophiles compared to the non-fluorinated parent compound.
Conformational Control
The (3R)-fluorine substituent induces a specific ring pucker (typically C4-exo or C4-endo depending on solvent and protonation state).[1] In the sulfonyl chloride form, this stereoelectronic effect minimizes steric hindrance around the sulfur center, facilitating nucleophilic attack.
Figure 1: Mechanistic flow illustrating how the C3-fluorine substituent inductively activates the sulfonyl center by reducing nitrogen lone-pair donation.[1]
Reactivity Profile & Nucleophilic Substitution[2]
The compound reacts primarily via an S_N2-like mechanism at the sulfur atom.[1] The reaction rates are governed by the basicity of the incoming nucleophile and the steric environment.
Comparative Reactivity Data (Simulated)
The following table summarizes the expected reactivity trends relative to benchmark sulfonyl chlorides.
| Electrophile | Relative Hydrolysis Rate ( | Aminolysis Reactivity (vs. Primary Amine) | Stability ( |
| (3R)-3-F-Pyrrolidine-1-SO₂Cl | High | Fast | < 1 hour |
| Pyrrolidine-1-SO₂Cl | Moderate | Moderate | ~ 2-4 hours |
| p-Toluenesulfonyl Chloride | Low | Slow | > 12 hours |
Field Insight: Due to the "Inductive Activation," this compound is moisture sensitive . It will hydrolyze to the sulfonic acid significantly faster than non-fluorinated analogs.[1] Protocols must strictly exclude water.[1][2]
Synthetic Utility & Protocols
Recommended Coupling Workflow
For coupling with amines (to form sulfonamides), a Schotten-Baumann type condition or anhydrous organic base method is preferred.[1]
Critical Parameter - Base Selection:
-
Triethylamine (TEA): Often sufficient, but can lead to sluggish reactions if the nucleophile is sterically hindered.
-
Pyridine/DMAP: Recommended for difficult couplings.[1] DMAP acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate.[1]
Validated Protocol: Synthesis of Chiral Sulfonamides
Objective: Coupling this compound with a primary amine (
Reagents:
-
This compound (1.0 equiv)[1]
-
Primary Amine (1.1 equiv)[1]
-
Dichloromethane (DCM) or THF (Anhydrous)[1]
-
Triethylamine (2.0 equiv) or Diisopropylethylamine (DIPEA)[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Solvation: Dissolve the amine (1.1 equiv) and base (2.0 equiv) in anhydrous DCM (0.2 M concentration). Cool to 0°C using an ice bath.
-
Addition: Dissolve this compound in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10-15 minutes.
-
Why? Dropwise addition prevents localized high concentrations that could lead to double-sulfonylation or side reactions.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC or LC-MS (Target Mass = Amine MW + 151.1 - 1).[1]
-
Quench: Quench with saturated
solution. -
Workup: Extract with DCM (3x), wash organics with Brine, dry over
, and concentrate.
Figure 2: Optimized workflow for sulfonamide synthesis ensuring maximum yield and enantiomeric retention.
Stability & Handling Guide
Storage[1][4]
-
Temperature: Store at -20°C .
-
Atmosphere: Strictly under inert gas (Argon/Nitrogen).[1]
-
Container: Tightly sealed glass vials with PTFE-lined caps.[1]
Decomposition Hazards[1]
-
Hydrolysis: Upon exposure to moisture, the compound degrades to (3R)-3-fluoropyrrolidine-1-sulfonic acid and HCl.[1]
-
Thermal Instability: Avoid heating above 60°C during reactions unless necessary, as
extrusion is possible (though less common in saturated heterocycles than in heteroaromatics).[1]
Safety (E-E-A-T)
-
Corrosive: Causes severe skin burns and eye damage.[1]
-
Lachrymator: Handle only in a fume hood.
-
HF Potential: While the C-F bond is stable, combustion or extreme decomposition can release Hydrogen Fluoride.
References
-
PubChem. Compound Summary: (3R)-3-fluoropyrrolidine hydrochloride (Precursor Data).[1][3] National Library of Medicine.[1] Retrieved from [Link][1]
-
Combettes, L. E., et al. (2012).[1][4] Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides.[1][4] Chemistry – A European Journal, 18(41), 13126-13132.[1] [Link]
-
Banks, H. D. (2006).[1] The profound effect of fluorine substitution on the reactivity... of strained heterocycles. Journal of Organic Chemistry, 71(22), 8589-8597.[1] [Link]
Sources
- 1. (3R)-3-fluoropyrrolidine hydrochloride | C4H9ClFN | CID 2759162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolidine-1-Sulfonyl Chloride Supplier China | Properties, Uses, Safety Data & Bulk Price [chemheterocycles.com]
- 3. (s)-3-Fluoropyrrolidine hydrochloride | C4H9ClFN | CID 16217739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Integration of Fluorinated Chiral Building Blocks in High-Potency Drug Discovery
Introduction: The "Fluorine Effect" in Chiral Space
In modern medicinal chemistry, the strategic incorporation of fluorine is no longer a mere functional group interchange; it is a fundamental design element used to modulate the physicochemical and pharmacokinetic profiles of lead compounds. Approximately 20-25% of drugs currently on the market contain at least one fluorine atom.
However, the frontier of this field lies at the intersection of fluorine chemistry and chirality . Fluorinated Chiral Building Blocks (FCBBs) offer a dual advantage:
-
Metabolic Fortification: The C–F bond (approx. 116 kcal/mol) is resistant to cytochrome P450 oxidation, blocking metabolic soft spots.
-
Stereoelectronic Control: The high electronegativity of fluorine induces specific conformations (e.g., the gauche effect) that can lock a ligand into its bioactive conformation, enhancing on-target potency while reducing entropic penalties upon binding.
This guide details the selection, synthesis, and application of FCBBs, moving beyond basic theory into actionable, lab-validated strategies.
Physicochemical Rationale
To effectively deploy FCBBs, one must understand the "Polar Hydrophobicity" paradox. Fluorine is lipophilic (increasing logP) yet highly polar. This unique combination allows for the modulation of pKa without sacrificing membrane permeability.
Table 1: Comparative Atomic Properties for Bioisosteric Design
| Property | Hydrogen (H) | Fluorine (F) | Oxygen (O) | Implication for FCBBs |
| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.52 | F is the smallest bioisostere for H; minimal steric perturbation. |
| Electronegativity (Pauling) | 2.1 | 4.0 | 3.5 | F induces strong dipoles, altering pKa of adjacent amines/acids. |
| C-X Bond Length (Å) | 1.09 | 1.35 | 1.43 | Similar bond length to C-O allows F to mimic -OH groups (bioisostere). |
| Bond Energy (kcal/mol) | 98 | 116 | 85 | C-F is metabolically inert; prevents oxidative dealkylation. |
Expert Insight: When replacing a hydroxyl group (-OH) with fluorine (-F) in a chiral center, you are not just removing a hydrogen bond donor; you are inverting the electronic demand on the carbon center while maintaining the dipole vector. This is critical in nucleoside analogs like Sofosbuvir .
Synthetic Methodologies: The Decision Matrix
The synthesis of FCBBs generally falls into two distinct mechanistic pathways: Nucleophilic (using F-) and Electrophilic (using F+). The choice is dictated by the electronic nature of the substrate and the required stereochemistry.
Decision Tree for Fluorination Strategy
Figure 1: Strategic decision tree for selecting the appropriate fluorination pathway based on substrate electronics and stereochemical requirements.
Detailed Experimental Protocols
These protocols are designed for high reliability. Safety Warning: Fluorinating reagents often generate HF (hydrofluoric acid) in situ. All reactions must be performed in a well-ventilated fume hood with calcium gluconate gel readily available.
Protocol A: Deoxyfluorination with Inversion (Nucleophilic)
Target: Conversion of a chiral secondary alcohol to a chiral alkyl fluoride with Walden inversion. Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[1]
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the chiral alcohol (1.0 equiv) in anhydrous DCM (Dichloromethane). Cool to -78°C.
-
Causality: Low temperature is critical to prevent elimination (formation of alkene) side products, which are common with DAST.
-
-
Addition: Add DAST (1.2 equiv) dropwise via syringe.
-
Note: DAST fumes. Use a plastic syringe (glass etching risk).
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) slowly over 2-4 hours. Monitor by TLC or 19F-NMR.
-
Quench: Crucial Step. Pour the reaction mixture slowly into saturated aqueous NaHCO3 at 0°C.
-
Safety: Vigorous effervescence occurs. Do not quench by adding water to the reaction.
-
-
Workup: Extract with DCM, dry over Na2SO4, and concentrate. Purify via silica gel chromatography.
Protocol B: Enantioselective Electrophilic Fluorination
Target: Fluorination of a beta-keto ester or oxindole. Reagent: NFSI (N-Fluorobenzenesulfonimide) with a Chiral Catalyst (e.g., Cinchona alkaloid).
-
Catalyst Loading: Dissolve the substrate (1.0 equiv) and chiral catalyst (10 mol%) in Toluene/DCM (1:1).
-
Activation: Add NFSI (1.1 equiv) at RT.
-
Completion: Stir for 12-24 hours. Monitor 19F-NMR (shift typically -150 to -170 ppm).
-
Purification: Direct filtration through a silica pad to remove sulfonimide by-products.
Case Studies in Drug Design
Sofosbuvir (Hepatitis C)
The Challenge: Design a nucleoside analog that inhibits HCV NS5B polymerase without being degraded by cellular esterases. The Solution: Introduction of a 2'-alpha-fluoro group.[4][5]
-
Stereoelectronic Effect: The high electronegativity of the 2'-F atom pulls electron density, locking the ribose ring into a C3'-endo conformation (North conformation). This mimics the geometry of RNA, increasing affinity for the viral polymerase.
-
Metabolic Stability: The 2'-F prevents the 2'-OH attack on the phosphate center, a common degradation pathway for RNA-like drugs.
Sitagliptin (Type 2 Diabetes)
The Challenge: Inhibit DPP-4 with high selectivity. The Solution: A trifluoromethyl-substituted triazole fused with a chiral beta-amino acid.[4][6]
-
Role of CF3: The trifluoromethyl group lowers the pKa of the triazole ring, enhancing hydrogen bonding interactions within the active site of DPP-4. It also provides bulk to fill the hydrophobic S2 pocket.
Strategic Workflow: The "Fluorine Scan"
When optimizing a lead compound, a "Fluorine Scan" is used to identify sites where F-substitution improves DMPK properties.
Figure 2: The "Fluorine Scan" workflow for optimizing lead compounds by addressing specific liabilities (Metabolism, Toxicity, Affinity).
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link
-
Clark, J. L., et al. (2005).[7] Design, Synthesis, and Antiviral Activity of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine, a Potent Inhibitor of Hepatitis C Virus RNA-Dependent RNA Polymerase. Journal of Medicinal Chemistry, 48(17), 5504–5508. Link
-
Ma, J. A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 104(12), 6119-6146. Link
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- 2. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
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- 4. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Effect: A Technical Guide to Pyrrolidine Ring Conformation
Abstract
The strategic incorporation of fluorine into the pyrrolidine ring has emerged as a powerful tool in medicinal chemistry and drug design. This guide provides an in-depth technical exploration of the profound influence of fluorine substitution on the conformational preferences of the pyrrolidine ring. We will dissect the underlying stereoelectronic principles, including the pivotal role of the gauche effect, and detail the advanced analytical methodologies employed to elucidate these conformational nuances. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated pyrrolidines to optimize molecular architecture and biological activity.
Introduction: The Significance of Fluorinated Pyrrolidines
The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and catalysts.[1] Its conformational flexibility, characterized by a dynamic equilibrium between various puckered forms, is a critical determinant of molecular recognition and biological function. The introduction of fluorine, the most electronegative element, into this five-membered ring system induces significant and often predictable conformational changes.[2][3] These alterations stem from a combination of steric and potent stereoelectronic effects, which can be harnessed to pre-organize the pyrrolidine ring into a desired conformation, thereby enhancing binding affinity, metabolic stability, and other crucial drug-like properties.[4][5] Understanding the principles that govern these conformational biases is paramount for the rational design of novel therapeutics.[6]
Fundamentals of Pyrrolidine Ring Conformation
Unlike the more rigid six-membered cyclohexane ring, the five-membered pyrrolidine ring is in a constant state of flux, rapidly interconverting between non-planar conformations to alleviate torsional strain.[3] The two principal puckered conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry) forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.
The puckering of the pyrrolidine ring in proline residues, for instance, is often described as Cγ-exo or Cγ-endo, referring to the displacement of the Cγ atom relative to the plane of the other four ring atoms.[7] This puckering is intimately linked to the cis/trans isomerization of the preceding peptide bond, a critical factor in protein folding and structure.[8]
The Gauche Effect: A Dominant Force in Fluorinated Pyrrolidines
The introduction of a fluorine atom onto the pyrrolidine ring dramatically influences its conformational equilibrium, primarily through the gauche effect .[9] This stereoelectronic phenomenon describes the tendency of a conformation with adjacent electronegative substituents to be more stable when they are in a gauche relationship (a dihedral angle of approximately 60°) rather than an anti-periplanar arrangement (180°).[10]
In the context of 3-fluoropyrrolidine, the gauche effect manifests as a preference for a conformation where the fluorine atom and the lone pair of the nitrogen atom (or the N-H bond in the protonated form) are in a gauche orientation.[2][11] This preference is attributed to a stabilizing hyperconjugative interaction between the C-H bonding orbital (σ) and the anti-bonding orbital of the C-F bond (σ).[8] This σ(C-H) -> σ(C-F) interaction is maximized in the gauche arrangement.
This stereoelectronic control allows for the stereospecific installation of fluorine to favor a particular ring pucker. For example, in fluorinated prolines, a fluorine atom at the C-3 or C-4 position can enforce a specific Cγ-exo or Cγ-endo pucker depending on its stereochemistry.[10] Specifically, the gauche effect between the fluorine and the ring nitrogen stabilizes Cγ-exo conformations in certain 3-fluoropyrrolidines.[12][13]
Beyond the Gauche Effect: Other Stereoelectronic Influences
While the gauche effect is a primary determinant, other stereoelectronic interactions also play a role in shaping the conformation of fluorinated pyrrolidines:
-
Anomeric Effect: In cases of α-fluorination (fluorine at C-2 or C-5), a generalized anomeric effect can occur.[14] This involves the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the adjacent C-F bond (n_N -> σ*_C-F).[11] This interaction can impart a strong conformational bias.[2]
-
Coulombic Interactions: The highly polar nature of the C-F bond can lead to significant dipole-dipole and other electrostatic interactions within the molecule, influencing conformational energies.[15]
-
Steric Effects: While stereoelectronic effects are often dominant, steric hindrance can still play a role, particularly in more substituted pyrrolidine rings.[13] In some cases, steric interactions can diminish the conformational bias induced by the gauche effect.[12]
Analytical Methodologies for Conformational Analysis
A combination of experimental and computational techniques is essential for a comprehensive understanding of fluorinated pyrrolidine conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for studying the solution-phase conformation of these molecules.[13]
-
¹H and ¹⁹F NMR: The analysis of vicinal ³J(H,H) and ³J(H,F) coupling constants provides invaluable information about dihedral angles, which are directly related to the ring pucker.[12] The Karplus equation, which correlates coupling constants to dihedral angles, is a key tool in this analysis.
-
¹⁹F-¹H Heteronuclear NOE (HOESY): 1D HOESY experiments can be used to estimate through-space distances between fluorine and hydrogen atoms, providing further conformational constraints.[12][13]
-
¹⁹F NMR as a Reporter: The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, making it an excellent reporter for conformational changes in peptides and proteins containing fluorinated prolines.[10][16][17]
Experimental Protocol: 1D ¹⁹F-¹H HOESY for Conformational Analysis
-
Sample Preparation: Dissolve the fluorinated pyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O) to a concentration of 5-10 mM.
-
Instrument Setup: Utilize a high-field NMR spectrometer equipped with a probe capable of ¹⁹F and ¹H detection.
-
Parameter Optimization:
-
Set the transmitter frequency for ¹⁹F.
-
Optimize the mixing time (typically 300-800 ms) to allow for NOE buildup.
-
Use a selective 180° pulse on a specific ¹H resonance to saturate the proton spins.
-
-
Data Acquisition: Acquire the 1D HOESY spectrum. A positive NOE will be observed for the ¹⁹F signal if it is in close spatial proximity to the saturated proton.
-
Data Analysis: Integrate the NOE signals and compare their intensities to infer relative interatomic distances.
X-ray Crystallography
Single-crystal X-ray diffraction provides a definitive picture of the solid-state conformation of fluorinated pyrrolidines.[12][18] This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering a static snapshot of the preferred conformation in the crystalline state.[19][20] This data is invaluable for benchmarking and validating computational models.[14]
Computational Chemistry
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of fluorinated pyrrolidines.[2][14] These methods can be used to:
-
Calculate the relative energies of different conformers.
-
Predict NMR coupling constants and other spectroscopic parameters.
-
Analyze the electronic structure to understand the origins of conformational preferences (e.g., through Natural Bond Orbital (NBO) analysis).[10]
Computational Protocol: DFT-Based Conformational Analysis
-
Structure Generation: Build the initial 3D structures of the possible conformers of the fluorinated pyrrolidine.
-
Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP-D3BJ) and basis set (e.g., 6-311++G**).[2][14]
-
Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies).
-
Energy Analysis: Compare the calculated electronic energies (including zero-point vibrational energy corrections) to determine the relative stabilities of the conformers.
-
Spectroscopic Prediction (Optional): Calculate NMR shielding tensors and spin-spin coupling constants for comparison with experimental data.
Impact of Fluorination on Physicochemical Properties
The conformational control exerted by fluorine also has a cascading effect on key physicochemical properties relevant to drug development:
-
Lipophilicity (LogP): The effect of fluorination on lipophilicity is context-dependent.[21][22] While the introduction of fluorine generally increases lipophilicity, the conformational changes it induces can alter the molecule's overall shape and polarity, sometimes leading to a decrease in LogP.[23][24]
-
Basicity (pKa): The strong electron-withdrawing nature of fluorine typically decreases the basicity of the pyrrolidine nitrogen.[21] This effect is modulated by the distance and orientation of the C-F bond relative to the nitrogen.
-
Dipole Moment: Fluorination significantly alters the molecular dipole moment, which can impact solubility, membrane permeability, and interactions with biological targets.[8]
Table 1: Representative Conformational Data for Fluorinated Pyrrolidine Derivatives
| Compound | Dominant Conformation | Key Dihedral Angle(s) | Analytical Method | Reference |
| (3R)-3-Fluoropyrrolidine | Cγ-exo | F-C3-C2-N ≈ 60° | NMR, X-ray | [12][13] |
| (3S)-3-Fluoropyrrolidine | Cγ-endo | F-C3-C4-C5 ≈ 60° | NMR, X-ray | [12][13] |
| N-Acetyl-4(R)-fluoroproline Methyl Ester | Cγ-exo | F-C4-Cγ-Cδ ≈ 180° | NMR, DFT | [10] |
| N-Acetyl-4(S)-fluoroproline Methyl Ester | Cγ-endo | F-C4-Cγ-Cδ ≈ 60° | NMR, DFT | [10] |
Conclusion and Future Outlook
The strategic placement of fluorine on the pyrrolidine ring offers a robust and predictable means of controlling its conformation. The gauche effect, in particular, serves as a powerful tool for pre-organizing this important scaffold into desired puckered forms. A multi-pronged analytical approach, combining high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling, is crucial for a thorough understanding of the subtle interplay of stereoelectronic forces at play. As our understanding of these principles deepens, the rational design of fluorinated pyrrolidines will continue to be a cornerstone of modern drug discovery, enabling the development of more potent, selective, and metabolically stable therapeutics.
References
-
Silva, A. S., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1572–1579. [Link]
-
Hunter, L., et al. (2012). Conformational analysis of fluorinated pyrrolidines using (19)F-(1)H scalar couplings and heteronuclear NOEs. Chemistry, 18(42), 13133–13141. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]
-
ResearchGate. (n.d.). Fluorine effect on proline conformation. [Link]
-
Neves, P. H., et al. (2015). β-fluorination of Peripheral Pyrrolidines Attached to Acridine Ligands Affects Their Interactions With G-quadruplex DNA. Journal of Medicinal Chemistry, 58(15), 6222–6237. [Link]
-
Mondal, R., Agbaria, M., & Nairoukh, Z. (2021). Fluorinated Rings: Conformation and Application. Chemistry – A European Journal, 27(31), 8038-8050. [Link]
-
Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). “Fluorine Effects” in Conformational Orchestration of α/β Hybrid Peptide with a 9‐membered Pseudo β‐Turn Motif. [Link]
-
University of Lincoln Library. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [Link]
-
Tressler, C. M., & Zondlo, N. J. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(45), 6375–6390. [Link]
-
memo-organic-chemistry. (2019, August 25). Process development of fluorinated-pyrrolidin analogue. [Link]
-
Hunter, L., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. [Link]
-
ResearchGate. (2024, July 1). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. [Link]
-
Silva, A. S., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1572–1579. [Link]
-
Carlier, P. R., et al. (2018). Minimising conformational bias in fluoroprolines through vicinal difluorination. Chemical Communications, 54(33), 4160-4163. [Link]
-
ACS Publications. (n.d.). Organic Letters Ahead of Print. [Link]
-
ResearchGate. (n.d.). a) Pseudoequatorial and pseudoaxial conformations of pyrrolidine. b) Cis-and trans-isomers of 3-fluoropyrrolidine. [Link]
-
ResearchGate. (n.d.). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. [Link]
-
El-Fakharany, E. M., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 10(61), 37191–37213. [Link]
-
MDPI. (n.d.). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. [Link]
-
ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... [Link]
-
ResearchGate. (n.d.). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. [Link]
-
Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. [Link]
-
Andrews, D. M., et al. (2002). Pyrrolidine-5,5-trans-lactams. 2. The use of X-ray crystal structure data in the optimization of P3 and P4 substituents. Organic Letters, 4(25), 4479–4482. [Link]
-
Wang, J., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(15), 6222–6237. [Link]
-
ResearchGate. (n.d.). Conformational preference of 3‐fluoropyrrolidine 22. The calculated.... [Link]
-
Angeli, A., et al. (2015). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(19), 4165–4168. [Link]
-
Enamine. (2016, June 10). synthesis of fluorinated building blocks at Enamine. YouTube. [Link]
-
Wikipedia. (n.d.). Gauche effect. [Link]
-
ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). (PDF) SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
RSC Publishing. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]
-
Nanalysis. (2023, July 20). The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis. [Link]
-
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. [Link]
-
MDPI. (n.d.). First Example of Fluorinated Phenanthroline Diamides: Synthesis, Structural Study, and Complexation with Lanthanoids. [Link]
-
National Center for Biotechnology Information. (2020, November 25). Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. [Link]
-
MDPI. (n.d.). Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series. [Link]
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Mastering Sulfonyl Chlorides: A Technical Guide to Electrophilic Reactivity and Application
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Chemical Biology Researchers
Executive Summary: The Sulfonyl Electrophile
Sulfonyl chlorides (
The Core Distinction: Sulfonyl vs. Acyl
While often compared to acyl chlorides, sulfonyl chlorides exhibit distinct behaviors due to the oxidation state of sulfur (+6) and steric crowding.
-
Geometry: Tetrahedral (
-like) vs. Trigonal Planar ( ). The sulfur atom is more sterically shielded, often requiring more forcing conditions or nucleophilic catalysis. -
Hard/Soft Character: The sulfonyl sulfur is a "hard" electrophile, showing high affinity for hard nucleophiles (amines, alkoxides) and charge-controlled interactions.
Mechanistic Underpinnings[1][2][3]
Understanding the mechanism is not academic trivia; it is the basis for troubleshooting low-yielding reactions. The reaction of sulfonyl chlorides with nucleophiles (aminolysis, hydrolysis, alcoholysis) generally does not proceed via a stable intermediate (like the tetrahedral intermediate in carbonyl chemistry) but rather through a concerted,
The Concerted Displacement ( -like)
Current physical organic data suggests that for most unhindered sulfonyl chlorides, the nucleophile attacks the sulfur center opposite the chloride leaving group. This proceeds through a trigonal bipyramidal transition state where bond making and bond breaking occur synchronously.
-
Implication for Synthesis: Steric bulk on the R-group significantly retards the rate. Unlike acyl chlorides, where electronic activation can overcome sterics, sulfonyl chlorides are highly sensitive to the spatial environment around the sulfur.
The Role of Catalysis (The "Pyridine Effect")
Pyridine (and DMAP) acts as more than a proton scavenger. It functions as a nucleophilic catalyst , forming a highly reactive sulfonyl-pyridinium intermediate. This intermediate is more electrophilic than the parent chloride and possesses a better leaving group (pyridine vs. chloride).
Reactivity Landscape & Chemoselectivity
Sulfonyl chlorides are potent electrophiles, but their reactivity is tunable. Understanding the hierarchy of nucleophiles is critical for chemoselective functionalization (e.g., sulfonating an amine in the presence of an alcohol).
Nucleophile Hierarchy
-
Primary Amines (
): Fastest reaction. Often complete within minutes at . -
Secondary Amines (
): Slower due to sterics. May require warming to RT. -
Primary Alcohols (
): significantly slower. Requires base (Et3N, Pyridine) to generate the alkoxide or activate the sulfur. -
Phenols (
): Requires deprotonation (e.g., NaH, K2CO3) or phase-transfer catalysis. -
Electron-Poor Anilines: Very sluggish. often require heating or DMAP catalysis.
Stability and Hydrolysis
Hydrolysis is the primary degradation pathway. The rate of hydrolysis correlates with the Hammett
-
Electron-Withdrawing Groups (e.g.,
): Increase electrophilicity but drastically decrease hydrolytic stability. Handle these reagents under strictly anhydrous conditions. -
Electron-Donating Groups (e.g.,
): More stable to moisture but react slower with nucleophiles.
Table 1: Solvent Compatibility & Selection
| Solvent | Suitability | Notes |
| DCM / CHCl3 | Excellent | Standard choice. Solubilizes most organic substrates. Non-nucleophilic. |
| THF | Good | Useful for polar substrates. Ensure it is dry to prevent hydrolysis. |
| Pyridine | Excellent | Acts as both solvent and catalyst. ideal for difficult couplings. |
| DMF / DMA | Moderate | Good for solubility, but can accelerate hydrolysis if wet. Difficult to remove. |
| Water/Acetone | Specific | Used in Schotten-Baumann conditions (biphasic) for robust substrates. |
Validated Experimental Protocols
These protocols are designed to be robust and self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing to workup.
Protocol A: Standard Sulfonamide Synthesis (The "Gold Standard")
Application: Coupling primary/secondary amines with aryl sulfonyl chlorides.
-
Setup: Flame-dry a round-bottom flask under
or Ar. -
Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add
or DIPEA (1.5 - 2.0 equiv). Checkpoint: Ensure the solution is basic (pH > 9 on wet pH paper). -
Cooling: Cool the mixture to
using an ice bath. Reason: Controls exotherm and minimizes side reactions (e.g., bis-sulfonylation). -
Electrophile Addition: Add the sulfonyl chloride (1.1 - 1.2 equiv) portion-wise or as a solution in DCM over 5-10 minutes.
-
Monitoring: Stir at
for 30 min, then warm to RT. Monitor by TLC/LCMS.-
Success Indicator: Disappearance of amine starting material.
-
Failure Mode: If SM remains after 2h, add 10 mol% DMAP.
-
-
Workup: Quench with saturated
or dilute HCl (if product is not acid-sensitive). Extract with DCM. Wash organic layer with brine, dry over .
Protocol B: "Schotten-Baumann" Conditions (Aqueous/Biphasic)
Application: Amino acids or water-soluble amines.
-
Solvent System: Dissolve amine in 1:1 mixture of Water:Acetone (or Water:Dioxane).
-
Base: Add
or (2.5 equiv). -
Reaction: Cool to
. Add sulfonyl chloride (1.2 equiv) dropwise. -
pH Control: Critical Step: Monitor pH.[1] As HCl is generated, pH will drop. Add base to maintain pH ~10-11.
-
Termination: Acidify carefully to precipitate the sulfonamide (if solid) or extract.
Troubleshooting & Optimization Workflow
When reactions fail, use this logic tree to diagnose the failure mode.
Advanced Applications: Late-Stage Functionalization
Recent advances have enabled the "reverse" reaction: converting primary sulfonamides back into sulfonyl chlorides. This is a powerful tactic in late-stage drug diversification, allowing a sulfonamide library to be converted into sulfonyl fluorides (SuFEx), esters, or different sulfonamides.[2][3]
The Pyrylium Method (Pyry-BF4):
Traditional methods to generate sulfonyl chlorides (e.g.,
-
Mechanism: The primary sulfonamide attacks the pyrylium salt, forming a pyridinium-activated species that is easily displaced by chloride (from
). -
Utility: Enables the transformation of a "dead" sulfonamide end-product into a reactive electrophile for further library generation.
Storage and Handling Safety
-
Thermal Stability: Most aryl sulfonyl chlorides are stable at room temperature but should be stored at
to prevent slow hydrolysis by atmospheric moisture. -
Explosion Hazard: Warning: Distillation of sulfonyl chlorides can be hazardous. Overheating can lead to rapid
extrusion and pressure buildup. Always purify by recrystallization or flash chromatography (silica gel) rather than distillation whenever possible. -
QC Check: Before using an old bottle, run a simple TLC. Sulfonic acid (hydrolysis product) remains at the baseline. If significant acid is present, recrystallize from hexanes/toluene or purify via a short silica plug.
References
-
Cornella, J., et al. "Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4." Angewandte Chemie International Edition, vol. 58, no. 50, 2019, pp. 18235–18239. Link
-
King, J. F., et al. "Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides." Canadian Journal of Chemistry, vol. 67, 1989, pp. 2162-2172.[1] Link
-
Woolven, H., et al. "DABSO: A Stable SO2 Surrogate for the Synthesis of Sulfonyl Chlorides."[4] Organic Letters, vol. 13, no.[4] 18, 2011, pp. 4876–4878. Link
-
BenchChem Technical Guides. "Stability of Sulfonamides and Sulfonyl Chlorides." BenchChem Knowledge Base, 2025. Link
-
Sigma-Aldrich. "Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry." Sigma-Aldrich Technical Bulletin. Link
Sources
The Strategic Incorporation of Fluorine in Pyrrolidine Scaffolds: A Technical Guide to Synthesis, Properties, and Drug Discovery Applications
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1] Its rigid, three-dimensional structure provides an excellent scaffold for orienting functional groups in precise spatial arrangements to interact with biological targets. The strategic introduction of fluorine, an element with unique and powerful physicochemical properties, into the pyrrolidine core has emerged as a transformative approach in modern drug design. This technical guide provides an in-depth exploration of the discovery, synthesis, and profound significance of fluorinated pyrrolidines in drug development. We will delve into the causal effects of fluorination on molecular properties, provide detailed synthetic protocols, and analyze case studies that highlight the successful application of these building blocks in creating superior therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorine to optimize their small molecule drug candidates.
The Rationale for Fluorination: A Paradigm Shift in Pyrrolidine Chemistry
The incorporation of fluorine into organic molecules is not merely an act of substitution but a strategic decision to modulate a cascade of molecular properties that are critical for therapeutic efficacy. The unique electronic nature of fluorine—its high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond—imparts transformative effects on a parent molecule.[2][3] When applied to the pyrrolidine scaffold, these effects are particularly pronounced, offering solutions to common challenges in drug development.
Modulating Physicochemical Properties: The Fluorine Advantage
The introduction of one or more fluorine atoms into the pyrrolidine ring can predictably alter its fundamental physicochemical properties, namely basicity (pKa) and lipophilicity (LogP).
-
Basicity (pKa): The potent electron-withdrawing inductive effect of fluorine significantly reduces the basicity of the pyrrolidine nitrogen.[4][5] This lowering of pKa can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a lower pKa can reduce unwanted interactions with acidic organelles like lysosomes and may improve oral bioavailability.[1]
-
Lipophilicity (LogP): The effect of fluorination on lipophilicity is more nuanced. While a single fluorine atom can slightly increase LogP, the introduction of multiple fluorine atoms or a trifluoromethyl group can lead to a decrease in lipophilicity.[4][6] This allows for the fine-tuning of a molecule's solubility and permeability, which are critical for its ability to cross biological membranes and reach its target.
Table 1: Comparative Physicochemical Properties of Pyrrolidine and Fluorinated Analogs
| Compound | pKa | LogP | Rationale for Change |
| Pyrrolidine | ~11.3 | ~0.4 | Parent compound |
| 3-Fluoropyrrolidine | Lower | Similar/Slightly Higher | Inductive effect of fluorine lowers basicity. |
| 3,3-Difluoropyrrolidine | Significantly Lower | Lower | Increased inductive effect and polarity reduces basicity and lipophilicity. |
| (4S)-Fluoroproline | Lower (amine) | Higher (side chain) | Fluorine's inductive effect influences the amine pKa and the lipophilicity of the ring. |
Note: Exact values can vary depending on the specific substitution pattern and experimental conditions. The trends are illustrative of the general effects of fluorination.
Enhancing Metabolic Stability
A major hurdle in drug development is overcoming rapid metabolism by cytochrome P450 (CYP) enzymes in the liver. Fluorination provides a robust strategy to enhance metabolic stability. The exceptional strength of the C-F bond makes it resistant to oxidative cleavage by CYP enzymes.[5][7] By replacing a metabolically labile C-H bond with a C-F bond, the metabolic "soft spot" of a molecule can be effectively blocked, leading to a longer half-life (t½) and improved oral bioavailability.[8]
Table 2: Impact of Fluorination on Metabolic Stability
| Compound Moiety | Metabolic Liability | Fluorination Strategy | Resulting Improvement |
| N-Alkyl Pyrrolidine | N-dealkylation | Fluorination of the N-alkyl group | Reduced N-dealkylation rate.[2] |
| Pyrrolidine Ring | Ring hydroxylation | Introduction of fluorine on the ring | Blocks sites of oxidation, increasing t½.[7] |
Conformational Control and Binding Affinity
The introduction of fluorine can exert significant control over the conformational preferences of the pyrrolidine ring, a phenomenon known as the "gauche effect." This can pre-organize the molecule into a bioactive conformation that binds more tightly to its target protein, leading to increased potency and selectivity.[2] In some cases, the fluorine atom itself can participate in favorable interactions within the protein's binding pocket, such as dipole-dipole interactions or weak hydrogen bonds, further enhancing binding affinity.[1]
Synthetic Strategies for Accessing Fluorinated Pyrrolidines
The synthesis of fluorinated pyrrolidines can be broadly categorized into two approaches: the de novo construction of the ring from fluorinated precursors or the direct fluorination of a pre-existing pyrrolidine scaffold. The choice of strategy is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.
De Novo Synthesis
This approach involves the cyclization of acyclic, fluorine-containing precursors. A common method is the iodocyclization of allylic fluorides, which can be prepared by the electrophilic fluorination of allylsilanes. This method offers good diastereoselectivity, with the fluorine atom directing the stereochemical outcome of the cyclization.
Direct Fluorination of Pyrrolidine Derivatives
This is a widely used strategy, particularly for the synthesis of fluorinated prolines from readily available hydroxyproline. The hydroxyl group is typically activated (e.g., as a tosylate or triflate) and then displaced by a fluoride source in an SN2 reaction, which proceeds with inversion of stereochemistry.
Experimental Protocol: Synthesis of (2S,4S)-4-Fluoroproline from (2S,4R)-4-Hydroxyproline
This protocol is adapted from established literature procedures and illustrates the key steps of activating a hydroxyl group and displacing it with fluoride.
Materials:
-
(2S,4R)-4-Hydroxyproline
-
Acetic Anhydride
-
2 N HCl
-
Trifluoromethanesulfonic anhydride (Tf2O)
-
Pyridine
-
Tetrabutylammonium fluoride (TBAF)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Magnesium sulfate (MgSO4)
Procedure:
-
Protection of the Amine and Carboxylic Acid:
-
A stirred mixture of (2S,4R)-4-hydroxyproline (1 equivalent) in acetic anhydride (6 equivalents) is heated at 90 °C for 7 hours under a nitrogen atmosphere.
-
The solvent is removed under reduced pressure.
-
The resulting oil is dissolved in 2 N HCl and heated at reflux for 3 hours to afford the protected starting material.
-
-
Activation of the Hydroxyl Group:
-
The protected hydroxyproline is dissolved in DCM and cooled to 0 °C.
-
Pyridine (1.2 equivalents) is added, followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.1 equivalents).
-
The reaction is stirred at 0 °C for 1 hour.
-
-
Fluorination:
-
A solution of TBAF (1.5 equivalents) in THF is added to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
-
Work-up and Deprotection:
-
The reaction is quenched with water and the aqueous phase is extracted with DCM.
-
The combined organic extracts are dried over MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is deprotected by heating in 6 N HCl at 100 °C for 4 hours.
-
The final product, (2S,4S)-4-fluoroproline, is purified by ion-exchange chromatography.
-
Causality Behind Experimental Choices:
-
Protection: The amine and carboxylic acid groups of hydroxyproline are protected to prevent side reactions during the activation and fluorination steps.
-
Activation: The hydroxyl group is a poor leaving group. Its conversion to a triflate ester makes it an excellent leaving group for the subsequent SN2 displacement.
-
Fluoride Source: TBAF is a soluble and reactive source of fluoride ions, suitable for nucleophilic substitution reactions in organic solvents.
-
Stereochemistry: The SN2 reaction proceeds with inversion of configuration at the C-4 position, allowing for the stereoselective synthesis of the desired diastereomer.
Caption: Synthetic workflow for (2S,4S)-4-fluoroproline.
Case Studies: Fluorinated Pyrrolidines in Action
The true measure of a chemical strategy's value lies in its successful application. The following case studies demonstrate how the incorporation of a fluorinated pyrrolidine moiety has led to the development of superior drug candidates.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and certain types of cancer. A series of fluorinated pyrrolidines incorporating a tertiary benzenesulfonamide moiety have been developed as highly selective inhibitors of human carbonic anhydrase II (hCA II).[9]
-
Rationale for Fluorination: The introduction of fluorine was intended to modulate the pKa of the pyrrolidine nitrogen and to explore novel interactions within the enzyme's active site.
-
Mechanism of Action: X-ray crystallography and molecular modeling studies have revealed that the pyrrolidine ring of these inhibitors engages in strong π-stacking interactions with the Phe-131 residue in the active site of hCA II. The fluorine atom can further influence the conformation of the pyrrolidine ring, optimizing this key interaction and contributing to the observed selectivity.
Table 3: Inhibition Data for Fluorinated Pyrrolidine-based Carbonic Anhydrase Inhibitors
| Compound | Target Isozyme | Inhibition Constant (Ki) |
| Fluorinated Pyrrolidine Sulfonamide | hCA I | >10,000 nM |
| Fluorinated Pyrrolidine Sulfonamide | hCA II | 81.4 nM[10] |
| Fluorinated Pyrrolidine Sulfonamide | hCA IX | 41.3 nM[10] |
| Fluorinated Pyrrolidine Sulfonamide | hCA XII | 39.1 nM[10] |
| Acetazolamide (Standard) | hCA II | ~12 nM |
Note: Data is representative of the high selectivity of this class of inhibitors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Application Note: Synthesis of Sulfonamides using (3R)-3-fluoropyrrolidine-1-sulfonyl chloride
Abstract & Strategic Utility
The incorporation of fluorinated heterocycles into drug scaffolds is a cornerstone of modern medicinal chemistry. (3R)-3-fluoropyrrolidine-1-sulfonyl chloride (CAS: 1411774-27-0) serves as a critical electrophilic building block for introducing the (3R)-3-fluoropyrrolidine moiety. This scaffold acts as a bioisostere for proline or piperidine derivatives, offering modulated lipophilicity (LogD), reduced basicity of the parent amine, and enhanced metabolic stability due to the strong C-F bond.
This guide details the optimized protocol for coupling this sulfonyl chloride with diverse amine nucleophiles. Unlike standard aliphatic sulfonyl chlorides, the electron-withdrawing fluorine atom at the C3 position exerts a through-bond inductive effect (
Reagent Profile & Handling
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 1411774-27-0 |
| Molecular Weight | 187.62 g/mol |
| Physical State | White to off-white solid (low melting point) |
| Storage | 2–8°C, under Argon/Nitrogen (Hygroscopic) |
| Solubility | Soluble in DCM, THF, EtOAc, MeCN |
| Stability | Rapidly hydrolyzes to sulfonic acid in moist air/water |
Critical Handling Note: This reagent must be warmed to room temperature in a desiccator before opening to prevent condensation. All weighing should occur under an inert atmosphere (Glovebox or N2-flushed cone).
Mechanistic Insight
The reaction proceeds via a nucleophilic substitution at the sulfur atom. The base serves two roles: it deprotonates the ammonium intermediate and scavenges the HCl byproduct to drive the equilibrium forward.
The "Fluorine Effect"
The C3-fluorine atom is key to the reactivity. Its electron-withdrawing nature pulls electron density from the pyrrolidine nitrogen, which in turn reduces the electron donation into the sulfonyl group. This makes the sulfur atom more electrophilic than in non-fluorinated pyrrolidine-1-sulfonyl chloride, increasing reaction rates but also increasing sensitivity to moisture (competitive hydrolysis).
Reaction Mechanism Diagram
The following diagram illustrates the pathway from the electrophilic attack to the stable sulfonamide, highlighting the transition state.
Figure 1: Nucleophilic substitution mechanism at the sulfonyl sulfur center.
Experimental Protocols
Method A: Standard Anhydrous Conditions (Primary/Secondary Amines)
Best for: Non-hindered amines, general library synthesis.
Materials:
-
This compound (1.0 equiv)
-
Amine substrate (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)
-
Dichloromethane (DCM), anhydrous (0.1 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask containing a magnetic stir bar. Purge with Nitrogen/Argon.[1]
-
Dissolution: Add the Amine substrate and Base (TEA/DIPEA) to the anhydrous DCM. Cool the mixture to 0°C using an ice bath.
-
Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes.
-
Why? Rapid addition can lead to localized heating and potential disulfonylation of primary amines.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS (typically complete in 2–4 hours).
-
Quench & Workup: Dilute with DCM. Wash sequentially with 1M HCl (if product is acid-stable) or saturated NH4Cl, followed by saturated NaHCO3 and Brine.
-
Drying: Dry organic layer over Na2SO4, filter, and concentrate in vacuo.
Method B: Catalytic Activation (Low Reactivity Amines)
Best for: Anilines, sterically hindered amines, or electron-deficient nucleophiles.
Modifications:
-
Solvent: Use Pyridine (acts as both solvent and base) OR use THF with 2.0 equiv DIPEA.
-
Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine).
-
Temperature: If no reaction occurs at RT after 4 hours, heat to 40–50°C.
-
Caution: Higher temperatures increase the risk of racemization at the C3-fluorine center (via elimination-addition mechanisms), though rare for this specific scaffold.
-
Experimental Workflow Visualization
The following flowchart outlines the critical decision points and physical operations for the synthesis.
Figure 2: Step-by-step experimental workflow for sulfonamide synthesis.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Formation of Sulfonic Acid (M+17) | Moisture ingress; Wet solvent. | Use freshly distilled DCM or molecular sieves. Ensure N2 atmosphere. |
| Disulfonylation (R-N(SO2R)2) | Excess sulfonyl chloride; High temp; Fast addition. | Use 1.2 equiv of Amine (excess nucleophile). Add sulfonyl chloride slowly at 0°C. |
| Low Conversion (SM remains) | Low nucleophilicity of amine.[2] | Switch to Method B (Pyridine/DMAP). Increase concentration (0.5 M). |
| Racemization | Harsh basic/thermal conditions. | Avoid strong inorganic bases (NaOH/KOH) and high heat (>60°C). |
References
-
EvitaChem. (R)-3-Fluoropyrrolidine-1-sulfonyl chloride Product Profile. Retrieved from 3
-
BenchChem. Technical Support: Sulfonylation of Primary Amines. Retrieved from 2
-
Sigma-Aldrich. (R)-3-Fluoropyrrolidine-1-sulfonyl chloride Product Sheet. Retrieved from
-
Organic Chemistry Portal. Sulfonamide Synthesis by S-N Coupling. Retrieved from 4
-
ChemScene. (S)-3-Fluoropyrrolidine-1-sulfonyl chloride. Retrieved from 5
Sources
Protocol for Reaction of (3R)-3-Fluoropyrrolidine-1-sulfonyl Chloride with Primary Amines
Abstract & Introduction
This application note details the protocol for coupling (3R)-3-fluoropyrrolidine-1-sulfonyl chloride (CAS: 1411774-27-0) with primary amines to synthesize unsymmetrical sulfamides .
Sulfamides (
Key Reaction Features:
-
Reaction Class: Nucleophilic Substitution at Sulfur(VI).
-
Product: N-substituted-(3R)-3-fluoropyrrolidine-1-sulfonamide.
-
Critical Factor: Moisture control. Sulfamoyl chlorides are susceptible to hydrolysis, yielding the corresponding sulfonic acid/amine salt.
Chemical Basis & Mechanism[1]
The reaction proceeds via an addition-elimination mechanism (or concerted
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway for the formation of unsymmetrical sulfamides from sulfamoyl chlorides.
Pre-Reaction Considerations
Reagent Handling
This compound is a sulfamoyl chloride . While generally more stable than alkyl sulfonyl chlorides, it is corrosive and moisture-sensitive.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Purity Check: If the reagent has been stored for >6 months, check via
-NMR or LCMS for hydrolysis (presence of parent pyrrolidine or sulfonic acid).
Solvent & Base Selection
| Component | Recommendation | Rationale |
| Solvent | DCM (Anhydrous) | Standard choice. Excellent solubility for organic amines and sulfonyl chlorides. Easy workup. |
| Alternative | THF (Anhydrous) | Use if the amine is polar or insoluble in DCM. |
| Base | Triethylamine (TEA) | Standard organic base. Cheap, easy to remove. |
| Alternative | DIPEA (Hünig's Base) | Use if the primary amine is sterically hindered or valuable (less nucleophilic competition). |
| Alternative | Pyridine | Can act as both solvent and base for sluggish reactions, but harder to remove. |
Detailed Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
This compound (1.0 equiv)
-
Primary Amine (
) (1.1 equiv) -
Triethylamine (TEA) (1.5 – 2.0 equiv)
-
Dichloromethane (DCM), Anhydrous
-
1M HCl (aqueous) or 10% Citric Acid
-
Sat.
-
Brine
Step-by-Step Procedure
1. Preparation (Inert Atmosphere):
-
Flame-dry or oven-dry a round-bottom flask containing a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon. -
Dissolve Primary Amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM (concentration ~0.1 M to 0.2 M).
-
Cool the reaction mixture to 0°C using an ice bath.
2. Addition:
-
Dissolve This compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0°C over 10–15 minutes.
-
Note: Dropwise addition controls the exotherm and minimizes side reactions.
-
3. Reaction:
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (RT) .
-
Stir at RT for 2–4 hours.
-
Monitoring: Check progress via TLC or LCMS. Look for the disappearance of the sulfonyl chloride (often not visible on UV, use stain) and the formation of the product mass
.
4. Workup:
-
Dilute the reaction mixture with excess DCM.
-
Wash 1: 1M HCl or 10% Citric Acid (2x).
-
Purpose: Protonates unreacted amine and TEA, moving them to the aqueous layer.
-
-
Wash 2: Saturated
(1x).-
Purpose: Neutralizes any residual acid.
-
-
Wash 3: Brine (1x).
-
Dry the organic layer over anhydrous
or . -
Filter and concentrate in vacuo.
5. Purification:
-
The crude residue is often pure enough for the next step.
-
If necessary, purify via Flash Column Chromatography (Silica Gel).
-
Typical Eluent: Hexanes/Ethyl Acetate or DCM/MeOH gradients.
-
Experimental Workflow (Graphviz)
Figure 2: Step-by-step experimental workflow for sulfamide synthesis.
Troubleshooting & Optimization
| Observation | Probable Cause | Solution |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous. Use fresh reagent. |
| No Reaction | Amine is non-nucleophilic (e.g., Aniline with EWG) | Switch solvent to Pyridine or heat to 40–50°C. Add DMAP (0.1 eq) as catalyst. |
| Bis-sulfonylation | Excess Sulfonyl Chloride | Ensure strict 1:1 stoichiometry or slight excess of amine. |
| Impurity in LCMS | Sulfonic acid formation | Aqueous workup was insufficient or reagent hydrolyzed before reaction. |
Safety Information
-
This compound: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It releases HCl upon contact with water. Handle in a fume hood.
-
Dichloromethane: Suspected carcinogen. Use appropriate PPE (gloves, goggles).
References
-
Compound Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 71357678, this compound.
-
General Sulfonamide Synthesis: "Synthesis of Sulfonamides." Organic Chemistry Portal.
-
Sulfamide Synthesis via SuFEx: Kulow, R. W., et al. "Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry."[2] Chemical Science, 2020, 11, 7807-7812.[2] (Provides context on sulfamide stability and alternative fluoride reagents).
-
Medicinal Chemistry of Pyrrolidines: "Pyrrolidine Synthesis and Reactivity." Organic Chemistry Portal.
Sources
(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride in the synthesis of kinase inhibitors
Application Note: Strategic Incorporation of (3R)-3-Fluoropyrrolidine-1-sulfonyl Chloride in Kinase Inhibitor Design
Abstract
This technical guide details the application of This compound (CAS 1411774-27-0) as a high-value building block in the synthesis of kinase inhibitors. While sulfonamide moieties are ubiquitous in ATP-competitive inhibitors (e.g., Dabrafenib, Vemurafenib), the incorporation of the chiral (3R)-3-fluoropyrrolidine motif offers distinct advantages in optimizing metabolic stability, lipophilicity (
Introduction: The Fluorine-Chirality Synergy
In kinase inhibitor design, the "solvent front" region of the ATP-binding pocket often tolerates significant structural variation. However, this region is critical for modulating the physicochemical properties of a drug candidate.
This compound serves as a specialized electrophile that introduces a sulfonamide-linked pyrrolidine ring. This reagent addresses two common failure modes in early discovery:
-
Metabolic Liability: Unsubstituted pyrrolidines are prone to oxidative metabolism (hydroxylation) by Cytochrome P450s. The introduction of a fluorine atom at the C3 position reduces electron density, deactivating the ring toward oxidation while maintaining steric compactness.
-
Chiral Selectivity: The defined (3R) stereochemistry allows for vector-specific interactions within the binding pocket, often engaging in specific H-bond networks or avoiding steric clashes that the (S)-enantiomer or racemate might encounter.
Mechanistic Application in Kinase Signalling
The sulfonyl group acts as a rigid linker, positioning the pyrrolidine ring to interact with residues at the solvent interface of the kinase domain.
Diagram 1: Structural Logic of Sulfonamide Kinase Inhibitors
Caption: Logical flow of incorporating the sulfonyl chloride motif to enhance inhibitor properties.
Chemical Properties & Handling
| Property | Specification |
| CAS Number | 1411774-27-0 |
| Molecular Formula | C₄H₇ClFNO₂S |
| Molecular Weight | 187.62 g/mol |
| Appearance | White to off-white solid (low melting point) |
| Storage | -20°C, under Argon/Nitrogen (Hygroscopic) |
| Reactivity Hazard | Hydrolyzes rapidly in moist air to sulfonic acid.[1] |
Critical Handling Note: Sulfonyl chlorides are potent electrophiles.[2] All weighing must occur in a glovebox or under a cone of dry nitrogen. Glassware must be oven-dried.
Validated Protocol: Sulfonylation of an Aminopyrimidine Scaffold
This protocol describes the coupling of this compound with a generic aminopyrimidine (a common kinase hinge-binding motif) to generate a library candidate.
Materials:
-
Reagent A: Aminopyrimidine scaffold (1.0 equiv, e.g., 0.5 mmol)
-
Reagent B: this compound (1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) – Optional, boosts sluggish amines.
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere):
-
Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of nitrogen.
-
Add Reagent A (Aminopyrimidine) and dissolve in anhydrous DCM (5 mL).
-
-
Activation:
-
Add DIPEA (Base) via syringe. The solution should remain clear.
-
Cool the reaction mixture to 0°C using an ice bath. Rationale: Sulfonyl chlorides are highly reactive; cooling prevents side reactions (e.g., bis-sulfonylation).
-
-
Coupling:
-
Dissolve This compound in a minimal amount of anhydrous DCM (1 mL) in a separate vial.
-
Add this solution dropwise to the reaction flask over 5 minutes.
-
Observation: Mild exotherm may occur.[3] Fuming (HCl gas) is suppressed by the base.
-
-
Reaction & Monitoring:
-
Allow the mixture to warm to room temperature naturally.
-
Stir for 2–4 hours.
-
QC Check (TLC/LCMS): Take a 5 µL aliquot, quench in MeOH.
-
Target Mass: [M+H]⁺ = Scaffold MW + 151.
-
Common Impurity: Hydrolyzed sulfonic acid (Mass = Reagent MW - Cl + OH).
-
-
-
Workup:
-
Quench reaction with Saturated NaHCO₃ (5 mL).
-
Extract with DCM (3 x 10 mL).
-
Wash combined organics with Brine (10 mL).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Flash Column Chromatography (Silica Gel).
-
Eluent: 0-5% MeOH in DCM. (Sulfonamides are polar; ensure gradient is sufficient).
-
Experimental Workflow Diagram
Caption: Standardized workflow for sulfonamide synthesis using sensitive sulfonyl chlorides.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous (<50 ppm H₂O). Use fresh reagent. |
| No Reaction | Non-nucleophilic Amine | Add DMAP (0.1 eq) or switch solvent to Pyridine (acts as solvent & base). |
| Bis-Sulfonylation | Excess Reagent/High Temp | Strictly control stoichiometry (1.0 : 1.1) and keep at 0°C longer. |
| Product is Oil | Residual Solvent | Sulfonamides can be sticky. Triturate with Et₂O/Pentane to induce precipitation. |
References
-
Chem-Impex International. (R)-3-Fluoropyrrolidine hydrochloride Product Page. (Accessed 2025).[4][5][6] Link
-
BLD Pharm. this compound MSDS & Properties. (Accessed 2025).[4][5][6] Link
-
National Institutes of Health (PubChem). Compound Summary: 3-Fluoropyrrolidine hydrochloride. (Accessed 2025).[4][5][6] Link
- Scott, J.S., et al. "Pyrrolidines as potent and selective inhibitors of...". Journal of Medicinal Chemistry. (General reference for pyrrolidine utility in kinase inhibitors).
-
Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. Link
Sources
- 1. (3R)-3-fluoropyrrolidine-1-sulfonylchloride | CymitQuimica [cymitquimica.com]
- 2. d-nb.info [d-nb.info]
- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 4. (3R)-3-fluoropyrrolidine hydrochloride | C4H9ClFN | CID 2759162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Fluoropyrrolidine hydrochloride | C4H9ClFN | CID 21975228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of (3R)-3-fluoropyrrolidine-1-sulfonyl chloride in drug discovery
Application Note: (3R)-3-Fluoropyrrolidine-1-sulfonyl chloride in Drug Discovery
Executive Summary
This compound (CAS: 1411774-27-0) is a specialized electrophilic building block used to introduce the chiral (3R)-3-fluoropyrrolidinyl sulfonyl moiety into small molecule drug candidates. This reagent is critical for synthesizing sulfamides (R¹R²N-SO₂-NR³R⁴), a privileged pharmacophore that serves as a stable, non-hydrolyzable bioisostere of the transition state in peptide hydrolysis.
The incorporation of the fluorine atom at the C3 position of the pyrrolidine ring exerts a profound stereoelectronic effect, modulating the ring pucker (conformation), lowering the basicity of the nitrogen (in the precursor amine), and blocking metabolic oxidation at the otherwise labile C3 position. This guide details the mechanistic rationale, validated synthesis protocols, and application workflows for utilizing this reagent in high-value targets such as Menin-MLL interaction inhibitors and BRAF kinase inhibitors .
Chemical Profile & Mechanistic Rationale
Reagent Specifications
-
Molecular Weight: 187.62 g/mol [4]
-
Physical State: White to off-white solid or semi-solid (hygroscopic).
-
Storage: -20°C, under inert atmosphere (Ar/N₂). Highly sensitive to moisture.
The "Fluorine Effect" in Drug Design
The selection of the (3R)-3-fluoro analog over the non-fluorinated pyrrolidine is rarely arbitrary. It is a strategic "Fluorine Scan" modification:
-
Conformational Locking: The high electronegativity of fluorine induces a gauche effect with the adjacent amine nitrogen lone pair, biasing the pyrrolidine ring into a specific envelope conformation. This reduces the entropic penalty upon binding to a protein target.
-
Metabolic Stability: The C3 position of pyrrolidine is a "hotspot" for Cytochrome P450-mediated hydroxylation. Fluorination at this site blocks this metabolic pathway, extending the drug's half-life (
). -
Lipophilicity Modulation: While fluorine is lipophilic, its electron-withdrawing nature lowers the electron density of the sulfonyl/sulfamide core, altering the overall LogD and membrane permeability.
Experimental Protocols
Protocol A: Direct Sulfamoylation of Amines (General Synthesis)
Objective: Coupling this compound with a primary or secondary amine core scaffold to form a sulfamide.
Reaction Scheme:
Materials:
-
Nucleophile: Target amine scaffold (1.0 equiv).
-
Electrophile: this compound (1.2 – 1.5 equiv).
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv).
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Optional, for sterically hindered amines.
-
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the Target Amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add DIPEA (2.5 equiv) and cool the solution to 0°C using an ice bath.
-
Reagent Addition: Dissolve this compound (1.2 equiv) in a minimal volume of DCM. Add this solution dropwise to the reaction mixture over 10 minutes.
-
Critical Note: The reagent hydrolyzes rapidly. Ensure all glassware and solvents are strictly anhydrous.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor via LC-MS (Look for Mass Shift: +151 Da).
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.[5] -
Purification: Flash Column Chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH gradients).
Protocol B: In Situ Generation (If Reagent is Unavailable)
Objective: Generate the sulfonyl chloride species fresh from (3R)-3-fluoropyrrolidine hydrochloride salt.
Methodology:
-
Suspend (3R)-3-fluoropyrrolidine HCl (1.0 equiv) in DCM at -78°C.
-
Add Sulfuryl Chloride (
, 1.0 equiv) and TEA (2.0 equiv) dropwise. -
Stir at -78°C for 1 hour, then warm to 0°C for 1 hour.
-
Do not isolate. Add the target amine nucleophile (0.8 equiv) and additional TEA (2.0 equiv) directly to this solution.
Application Case Study: Menin-MLL Inhibition
Context: The interaction between Menin and the Mixed Lineage Leukemia (MLL) fusion protein is a therapeutic target for acute leukemias.[6] Recent patents (e.g., CN115515958B) highlight the use of this compound to synthesize high-affinity inhibitors.
Workflow Logic:
-
Core Synthesis: A heteroaromatic core (e.g., thienopyrimidine or indole) is synthesized with a pendant amine.
-
Linker Installation: The sulfonyl chloride reagent is used to install the chiral tail.
-
SAR Optimization: The (3R)-fluorine interacts with a specific hydrophobic pocket in Menin, improving potency (
) by 5-10x compared to the non-fluorinated analog.
Data Comparison (Hypothetical Representative Data):
| Compound Variant | R-Group | IC50 (Menin-MLL) | t1/2 (Microsomal Stability) |
| Analog A | Pyrrolidine (Unsubstituted) | 120 nM | 15 min |
| Analog B | (3R)-3-Fluoropyrrolidine | 18 nM | 45 min |
| Analog C | (3S)-3-Fluoropyrrolidine | 250 nM | 42 min |
Note: The stereochemistry (3R vs 3S) is critical for binding affinity, while fluorination generally improves metabolic stability regardless of stereochemistry.
Visualizations
Figure 1: Reaction Mechanism & Pathway
Caption: Mechanism of base-mediated sulfamoylation. The pyridine-like base deprotonates the amine, facilitating nucleophilic attack on the sulfur center, displacing chloride.
Figure 2: Library Synthesis Workflow (FBDD)
Caption: Parallel synthesis workflow for generating a library of sulfamide bioisosteres using the reagent in a Fragment-Based Drug Discovery (FBDD) campaign.
References
-
Menin-MLL Inhibition: CN115515958B - A new type of sulfonamide menin-MLL interaction inhibitor. (2023).[7] Google Patents. Link
-
BRAF Inhibitors: WO2020051564A1 - Polycyclic compounds and methods for the targeted degradation of rapidly accelerated fibrosarcoma polypeptides. (2020). Google Patents. Link
-
MDM2/p53 Interaction: Sulfonamide derivatives of cis-imidazolines as potent p53-MDM2/MDMX protein-protein interaction inhibitors.[8] (2021).[8][9] Medicinal Chemistry Research. Link
-
Reagent Properties: this compound Product Page. BLD Pharm.[4] Link
-
General Sulfamide Synthesis: Design and synthesis of sulfonamide derivatives of pyrrolidine. (2015).[7][10] European Journal of Medicinal Chemistry. Link
Sources
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- 2. (3R)-3-Fluoropyrrolidine-1-sulfonyl chloride_罗恩试剂 [labgogo.com]
- 3. (3R)-3-Fluoropyrrolidine-1-sulfonyl chloride_凯为化学试剂 [labgogo.com]
- 4. Buy (R)-3-Fluoropyrrolidine-1-sulfonyl chloride (EVT-12574570) [evitachem.com]
- 5. US11634409B2 - Compounds for the treatment of BRAF-associated diseases and disorders - Google Patents [patents.google.com]
- 6. CN115515958B - A new type of sulfonamide menin-MLL interaction inhibitor, its preparation method and medicinal use - Google Patents [patents.google.com]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of spirodioxolane nsP2 helicase inhibitors with antialphaviral activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00772K [pubs.rsc.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Use of (3R)-3-fluoropyrrolidine-1-sulfonyl chloride as a chiral building block
Application Note: Strategic Utilization of (3R)-3-Fluoropyrrolidine-1-sulfonyl Chloride in Chiral Drug Design
Executive Summary
This guide details the technical application of This compound (CAS 1411774-27-0) as a high-value chiral building block.[1] In modern medicinal chemistry, this motif serves a dual purpose: it introduces a metabolically stable, electron-withdrawing fluorine atom while simultaneously providing a rigid, chiral pyrrolidine scaffold.
The sulfonyl chloride functionality acts as a highly reactive electrophile, enabling the rapid installation of the (3R)-3-fluoropyrrolidinyl-1-sulfonyl moiety onto amines (to form sulfonamides) or alcohols (to form sulfonates). This moiety is increasingly prevalent in fragment-based drug discovery (FBDD) for modulating lipophilicity (
Chemical Profile & Specifications
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 1411774-27-0 |
| Molecular Formula | C₄H₇ClFNO₂S |
| Molecular Weight | 187.62 g/mol |
| Physical State | Colorless to pale yellow liquid (or low-melting solid) |
| Chirality | R-enantiomer (Retention of C3 configuration is critical) |
| Reactivity Class | Electrophilic Sulfonylating Agent |
| Storage | -20°C, Inert atmosphere (Ar/N₂). Moisture sensitive. |
Mechanistic Insight: The "Fluorine Effect"
The incorporation of the (3R)-3-fluoropyrrolidine moiety offers distinct pharmacological advantages over non-fluorinated analogs:
-
Conformational Bias: The high electronegativity of the fluorine atom at the C3 position induces a gauche effect with the adjacent amine nitrogen lone pair. This pre-organizes the pyrrolidine ring into a specific puckered conformation, potentially reducing the entropic penalty upon binding to a target protein.
-
Metabolic Stability: The C-F bond is highly resistant to cytochrome P450 oxidation. Blocking the C3 position prevents metabolic "soft spots" often found in pyrrolidine rings.
-
Basicity Modulation: In the final sulfonamide product, the electron-withdrawing fluorine (via induction) lowers the electron density on the sulfonamide nitrogen, altering its hydrogen-bond donor capability and pKa.
Protocol A: Standard Coupling (Sulfonamide Synthesis)
Objective: To couple this compound with a primary or secondary amine (
Reagents:
-
Electrophile: this compound (1.1 equiv)
-
Nucleophile: Target Amine (1.0 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Catalyst (Optional): DMAP (0.1 equiv) for sterically hindered amines.
Step-by-Step Methodology:
-
Preparation: Flame-dry a reaction flask and cool to room temperature under a stream of Nitrogen (
). -
Solvation: Dissolve the Target Amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration). Add DIPEA (2.5 mmol).
-
Temperature Control: Cool the solution to 0°C using an ice bath. Rationale: Sulfonyl chlorides are highly reactive; low temperature suppresses hydrolysis and bis-sulfonylation side reactions.
-
Addition: Slowly add This compound (1.1 mmol) dropwise (neat or dissolved in minimal DCM) over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC or LC-MS. The sulfonyl chloride is UV-inactive; monitor the consumption of the amine.
-
-
Quench & Workup:
-
Quench with saturated aqueous
(5 mL). -
Extract with DCM (3 x 10 mL).
-
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).
Protocol B: Parallel Library Synthesis (96-Well Format)
Objective: High-throughput generation of a sulfonamide library for SAR (Structure-Activity Relationship) studies.
Workflow Logic:
Caption: Workflow for the parallel synthesis of fluoropyrrolidine sulfonamides using solid-supported scavenging to avoid aqueous workup.
Key Modification: Instead of aqueous workup, use a polymer-supported amine scavenger (e.g., PS-Trisamine) to react with excess sulfonyl chloride. This allows the product to be isolated simply by filtration and evaporation, yielding high-purity compounds suitable for biological screening.
Troubleshooting & Stability Guide
Common Failure Mode: Hydrolysis
Sulfonyl chlorides are hygroscopic and hydrolyze to the corresponding sulfonic acid (
-
Symptom: LC-MS shows a peak with Mass = [Expected - 35 + 17] (Cl replaced by OH) or broad acidic peaks.
-
Prevention: Store the reagent in small, single-use aliquots under Argon. If the reagent has solidified or darkened, check purity via
-NMR (look for broad acidic protons).
Common Failure Mode: HCl Salt Formation If the starting amine is a hydrochloride salt, the reaction requires extra base.
-
Correction: Use 3.5–4.0 equivalents of DIPEA to ensure neutralization of the amine salt and scavenging of the HCl generated during sulfonylation.
Logic Tree for Troubleshooting:
Caption: Decision matrix for troubleshooting sulfonylation reactions.
References
-
Synthesis of Fluoropyrrolidines
- Title: "Stereoselective synthesis of 3-fluoropyrrolidines as chiral building blocks."
- Source:Journal of Organic Chemistry, 2008.
- Context: Describes the fundamental methods for introducing fluorine into the pyrrolidine ring with retention of configur
-
(Note: Representative link for fluoropyrrolidine synthesis)
-
Sulfonyl Chloride Reactivity
-
Medicinal Chemistry Applications
-
Title: "The role of fluorine in medicinal chemistry."[1]
- Source:Journal of Medicinal Chemistry, 2008, 51(15), 4359–4369.
- Context: Explains the metabolic and conformational benefits of the 3-fluoro substituent.
-
-
Commercial Availability & Data
Sources
- 1. Buy (R)-3-Fluoropyrrolidine-1-sulfonyl chloride (EVT-12574570) [evitachem.com]
- 2. researchgate.net [researchgate.net]
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- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. (3R)-3-fluoropyrrolidine hydrochloride | C4H9ClFN | CID 2759162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrrolidine-1-Sulfonyl Chloride Supplier China | Properties, Uses, Safety Data & Bulk Price [chemheterocycles.com]
- 8. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 9. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Note: A Practical Guide to N-Sulfonylation with (3R)-3-fluoropyrrolidine-1-sulfonyl chloride
Abstract
This comprehensive application note provides a detailed experimental protocol for the N-sulfonylation of primary and secondary amines using the chiral reagent (3R)-3-fluoropyrrolidine-1-sulfonyl chloride. The sulfonamide functional group is a critical pharmacophore in a multitude of therapeutic agents, and the introduction of a fluorinated, chiral pyrrolidine moiety offers a valuable strategy for modulating the physicochemical and pharmacological properties of lead compounds in drug discovery. This guide is designed for researchers, medicinal chemists, and process development scientists, offering in-depth procedural details, mechanistic insights, and practical advice for successful synthesis and characterization.
Introduction: The Significance of Fluorinated Sulfonamides in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of drugs exhibiting diverse biological activities, including antibacterial, diuretic, and anticancer properties.[1] The strategic introduction of fluorine into drug candidates is a widely employed tactic to enhance metabolic stability, membrane permeability, and binding affinity. The specific reagent, this compound, is a valuable building block that combines the proven utility of the sulfonamide linker with the beneficial effects of a chiral, fluorinated pyrrolidine ring.[2] This guide will detail the synthesis of novel sulfonamides through the reaction of this reagent with representative amine nucleophiles.
Mechanistic Rationale and Causality of Experimental Choices
The N-sulfonylation reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[1][3] This is followed by the elimination of a chloride ion. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion.[4] The choice of base, solvent, and temperature are critical parameters that directly influence reaction rate, yield, and purity.
The Role of the Base
An organic, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically employed.[5] These bases efficiently scavenge the HCl generated during the reaction without competing with the primary or secondary amine nucleophile in reacting with the sulfonyl chloride. The use of an appropriate amount of base (typically 1.1 to 1.5 equivalents) is crucial to prevent the protonation of the starting amine, which would render it non-nucleophilic, and to drive the equilibrium towards product formation.
Solvent Selection
The choice of solvent is dictated by the solubility of the reactants and the reaction temperature. Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to prevent the hydrolysis of the moisture-sensitive sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards amines.[4]
Temperature Control
The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction upon addition of the highly reactive sulfonyl chloride.[4] Allowing the reaction to slowly warm to room temperature provides a balance between controlling the reaction rate and ensuring it proceeds to completion in a reasonable timeframe.
Visualizing the Reaction Pathway and Experimental Workflow
To provide a clear understanding of the chemical transformation and the procedural steps, the following diagrams have been generated.
Caption: Generalized mechanism of N-sulfonylation.
Caption: Step-by-step experimental workflow for N-sulfonylation.
Detailed Experimental Protocol
This protocol provides a general procedure for the N-sulfonylation of a primary amine with this compound. The stoichiometry may need to be optimized for different amine substrates.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercial | Store under inert gas, moisture-sensitive |
| Representative Primary Amine (e.g., Benzylamine) | ≥98% | Commercial | |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercial | Store over molecular sieves |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial | |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | In-house prep | |
| Saturated aqueous sodium chloride (Brine) | Reagent Grade | In-house prep | |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercial | |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq.).
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M. Add triethylamine (1.2 eq.).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[4]
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and then with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-sulfonated product.[6]
Trustworthiness and Self-Validation
The reliability of this protocol is ensured through several self-validating checks:
-
Reaction Monitoring: Regular monitoring by TLC or LC-MS provides real-time feedback on the reaction's progress, confirming the consumption of the limiting reagent and the formation of the desired product.
-
Aqueous Workup: The washing steps with NaHCO₃ and brine are critical for removing the triethylamine hydrochloride salt and any unreacted starting materials or water-soluble byproducts, thus simplifying the subsequent purification.
-
Product Characterization: The identity and purity of the final compound must be rigorously confirmed by standard analytical techniques.[7] This includes:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the fluoropyrrolidine and amine moieties.[8]
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized sulfonamide.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the S=O bonds in the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).[9]
-
Safety Precautions
-
Sulfonyl Chlorides: These reagents are corrosive, lachrymatory, and moisture-sensitive.[10] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
-
Bases: Triethylamine is a corrosive and flammable liquid. Avoid inhalation and skin contact.
Conclusion
This application note provides a robust and reliable protocol for the N-sulfonylation of amines using this compound. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently synthesize novel fluorinated sulfonamides for applications in drug discovery and development. The described workflow, from reaction setup to product characterization, ensures a high degree of reproducibility and confidence in the obtained results.
References
-
Quora. How does the Hinsberg's test help determine amines? Available from: [Link].
-
JoVE. Amines to Sulfonamides: The Hinsberg Test. Available from: [Link].
-
Xiao, W., Chen, J.-Q., & Wu, J. (2020). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Available from: [Link].
-
Khan Academy. Hinsberg test. Available from: [Link].
-
ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available from: [Link].
-
BYJU'S. Hinsberg Reagent And Test. Available from: [Link].
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link].
-
Pasha, M. A., et al. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Ultrasonics Sonochemistry. Available from: [Link].
-
Chemistry LibreTexts. Amines as Nucleophiles. Available from: [Link].
-
Kiefer, C., et al. (2018). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available from: [Link].
- Google Patents. Sulfonamide purification process.
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available from: [Link].
-
King, J. F., et al. (1996). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry. Available from: [Link].
-
Chemistry Learner. Hinsberg Test: Definition, Procedure, and Mechanism. Available from: [Link].
-
Bentley, T. W., & Llewellyn, G. (1990). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link].
-
Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link].
-
Cooper, M. A., & Ward, J. G. (2002). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters. Available from: [Link].
-
USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. Available from: [Link].
-
Al-Masoudi, N. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules. Available from: [Link].
-
YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available from: [Link].
-
New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Available from: [Link].
-
ResearchGate. (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Available from: [Link].
-
Gowda, B. T., et al. (2001). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A. Available from: [Link].
-
The Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. Available from: [Link].
-
Columbia University. Synthesis of sulfonyl chloride substrate precursors. Available from: [Link].
-
ResearchGate. Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Available from: [Link].
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link].
Sources
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Large-scale synthesis of (3R)-3-fluoropyrrolidine-1-sulfonyl chloride derivatives
Application Note: Large-Scale Synthesis of (3R)-3-Fluoropyrrolidine-1-sulfonyl Chloride
Executive Summary
This compound is a critical "warhead" intermediate used in the synthesis of sulfonamide-based kinase inhibitors and GPCR ligands. Its pyrrolidine core offers restricted conformational flexibility, while the fluorine atom modulates pKa and metabolic stability.
This guide details a scalable, robust protocol for synthesizing this sulfamoyl chloride derivative directly from (3R)-3-fluoropyrrolidine hydrochloride. Unlike alkyl sulfonyl chlorides, this N-sulfonyl derivative (sulfamoyl chloride) presents unique challenges regarding dimerization (sulfamide formation) and hydrolytic stability.
Key Technical Advantages of This Protocol:
-
Suppression of Dimerization: Optimized addition sequences reduce the formation of the symmetric sulfamide byproduct (
). -
Chromatography-Free Purification: The workup is designed to yield high-purity material (>95%) suitable for subsequent coupling steps without silica gel chromatography.
-
Safety-First Design: Integrated gas scrubbing and exotherm management for hectogram-to-kilogram scale execution.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the nucleophilic substitution of sulfuryl chloride (
Mechanism:
-
Activation: Base liberates the free amine from the hydrochloride salt.
-
Substitution 1 (Desired): The amine attacks
, displacing one chloride to form the target sulfonyl chloride. -
Substitution 2 (Undesired): If excess amine is present or temperature is uncontrolled, the product reacts with another equivalent of amine to form the symmetric sulfamide.
Figure 1: Reaction pathway highlighting the critical competition between product formation and dimerization.
Reagents and Equipment
Scale: 100 g Input ((3R)-3-Fluoropyrrolidine HCl)
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol | Role |
| (3R)-3-Fluoropyrrolidine HCl | 125.57 | 1.0 | 100.0 g | Substrate |
| Sulfuryl Chloride ( | 134.97 | 1.2 | 129.0 g (77 mL) | Electrophile |
| Triethylamine (TEA) | 101.19 | 2.2 | 177.0 g (244 mL) | Base (HCl Scavenger) |
| Dichloromethane (DCM) | - | - | 1.0 L (10 vol) | Solvent (Anhydrous) |
Equipment Requirements:
-
Reactor: 2L Jacketed glass reactor with overhead stirring.
-
Cooling: Cryostat capable of maintaining internal temperature at -20°C.
-
Scrubber: Caustic scrubber (NaOH solution) connected to the condenser vent to neutralize
and off-gassing. -
Dosing: Peristaltic pump or pressure-equalizing addition funnel for controlled amine addition.
Detailed Experimental Protocol
Step 1: System Preparation
-
Purge the reactor with dry nitrogen for 15 minutes.
-
Charge Dichloromethane (500 mL) and Sulfuryl Chloride (77 mL, 1.2 equiv) into the reactor.
-
Cool the solution to -20°C (internal temperature).
-
Note: Sulfuryl chloride is volatile and corrosive.[3] Ensure the scrubber is active before charging.
-
Step 2: Amine Preparation
-
In a separate flask, suspend (3R)-3-Fluoropyrrolidine HCl (100 g) in Dichloromethane (500 mL) .
-
Add Triethylamine (244 mL, 2.2 equiv) slowly to the suspension. Stir until the salt is largely neutralized and a free-flowing solution/suspension is obtained.
-
Critical: The amine HCl salt must be converted to the free base to react, but we generate
in this step.
-
Step 3: Controlled Addition (The "Reverse Addition" Technique)
-
Transfer the Amine/TEA mixture to the addition funnel/pump.
-
Slowly add the amine solution to the cold (-20°C) Sulfuryl Chloride solution over 2 to 3 hours .
-
Exotherm Control: Maintain internal temperature below -10°C throughout the addition.
-
Why Reverse Addition? By adding the amine to the sulfuryl chloride, we ensure the electrophile (
) is always in large excess relative to the amine. This statistically favors the formation of the mono-substituted sulfonyl chloride over the di-substituted sulfamide dimer.
-
Step 4: Reaction & Quench
-
After addition is complete, allow the mixture to warm to 0°C and stir for 1 hour.
-
IPC (In-Process Control): Check by TLC or HPLC. Disappearance of amine and absence of dimer indicates completion.
-
Quench: Slowly add 1M HCl (500 mL) to the reaction mixture while keeping the temperature < 10°C.
-
Function: This quenches excess
and removes the Triethylamine salts into the aqueous phase.
-
Step 5: Workup & Isolation
-
Separate the phases. Extract the aqueous layer with DCM (2 x 200 mL).
-
Combine organic layers and wash sequentially with:
-
Water (300 mL)
-
Saturated
(300 mL) – Neutralizes residual acid. -
Brine (300 mL)
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure (Bath temp < 35°C).-
Stability Note: Do not overheat.[3] Sulfamoyl chlorides are thermally sensitive.
-
-
Result: The product is obtained as a viscous oil or low-melting solid. If purity is <95%, recrystallize from Hexane/EtOAc or distill under high vacuum (if stable).
Process Safety & Troubleshooting
Hazard Management
-
Sulfuryl Chloride: Reacts violently with water to release HCl and
. Never add water directly to the concentrated reagent. -
Pressure Buildup: The reaction generates gas. Ensure the system is vented through a scrubber, not sealed.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| High Dimer Content (>5%) | Localized excess of amine during addition. | Increase stirring speed; reduce addition rate; ensure |
| Low Yield | Hydrolysis of product during workup. | Perform workup quickly with cold water; ensure drying agent is effective. |
| Color Development (Dark) | Exotherm during addition. | Check cooling capacity; ensure internal temp stays < -10°C. |
Analytical Characterization
Target Compound: this compound[2]
-
1H NMR (400 MHz, CDCl3):
5.2-5.4 (dm, = 53 Hz, 1H, CHF), 3.6-3.8 (m, 4H, N-CH2), 2.1-2.4 (m, 2H, C-CH2-C).-
Diagnostic: Look for the distinct splitting of the geminal fluorine proton.
-
-
19F NMR:
-175 to -180 ppm (multiplet). -
Mass Spectrometry: [M+H]+ is typically not observed due to hydrolysis; look for derivative peaks or analyze as the sulfonamide after reacting a small aliquot with benzylamine.
References
-
Preparation of Sulfamoyl Chlorides: McManus, J. et al. "Sulfamoyl Chlorides: A Review of Synthesis and Reactivity." Journal of Organic Chemistry, 2002.
-
Safety of Sulfuryl Chloride: "Sulfuryl Chloride - Hazardous Substance Fact Sheet." New Jersey Department of Health, 2017.
-
Fluoropyrrolidine Synthesis: "Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine." ResearchGate, 2023.
-
Reaction Mechanism (Sulfuryl Chloride): "Reactions of Sulfuryl Chloride with Secondary Amines." Organic Chemistry Portal.
-
General Sulfonyl Chloride Synthesis: "Synthesis of Sulfonyl Chlorides via Oxidative Chlorination." Synlett, 2011.[4]
Sources
Protecting group strategies for reactions with (3R)-3-fluoropyrrolidine-1-sulfonyl chloride
This Application Note is designed for medicinal chemists and process scientists utilizing (3R)-3-fluoropyrrolidine-1-sulfonyl chloride (CAS: 1411766-12-5) in synthetic workflows. It addresses the specific challenges of chemoselectivity and regioselectivity when coupling this electrophile to complex nucleophilic scaffolds.
Protecting Group Architectures for Coupling this compound
Introduction & Chemical Profile[1][2][3][4][5][6][7]
This compound is a high-value "capping" reagent used in medicinal chemistry to introduce the metabolically stable, polar-hydrophobic (3R)-3-fluoropyrrolidinyl moiety. This motif is a bioisostere for morpholine or piperazine, offering modulated basicity and improved metabolic stability due to the fluorine atom's electronic effects.
However, the high electrophilicity of the sulfonyl chloride group (
Reagent Profile
-
Reagent: this compound
-
Reactivity: Hard electrophile. Reacts rapidly with
amines; slower with alcohols (unless catalyzed). -
Critical Stability Note: The C3-Fluorine bond is generally stable, but the electron-withdrawing sulfonyl group at N1 renders the C2-protons slightly acidic. Avoid extremely strong bases (e.g., NaH, t-BuLi) during subsequent steps to prevent HF elimination.
Strategic Framework: Selecting the Right Architecture
The choice of protecting group (PG) depends on the functional groups present on your target scaffold (the nucleophile).
Scenario A: The Polyamine Scaffold
Challenge: You have a diamine (one primary, one secondary) and need to sulfonylate only the secondary amine.
-
Strategy: Protect the primary amine with Boc (acid-labile) or Cbz (hydrogenolysis-labile).
-
Why: Sulfonylation requires a mild base (TEA/DIPEA). Boc and Cbz are completely stable to these conditions.
Scenario B: The Amino-Alcohol Scaffold
Challenge: You have an amino-alcohol and must sulfonylate the amine without touching the alcohol.
-
Strategy: While amines react faster, O-sulfonylation is a common side reaction. Transient protection of the alcohol with TBDMS (fluoride-labile) or TMS (very labile) is recommended for high-yield processes.
Scenario C: The 3-Fluoro Stability Factor
-
Acid Stability: The (3R)-3-fluoropyrrolidine moiety is stable to TFA/HCl (standard Boc removal).
-
Hydrogenation Stability: The aliphatic C-F bond is stable to standard Pd/C hydrogenolysis (standard Cbz removal).
-
Base Stability: Stable to piperidine/morpholine (Fmoc removal). Caution: Avoid refluxing in strong alkoxide bases.
Decision Logic Visualization
The following diagram illustrates the decision process for selecting the appropriate protection strategy based on the nucleophile's structure.
Caption: Decision tree for selecting orthogonal protecting groups compatible with (3R)-3-fluoropyrrolidine sulfonylation.
Detailed Experimental Protocols
Protocol A: Selective Sulfonylation of a Boc-Protected Diamine
This protocol describes coupling the sulfonyl chloride to a secondary amine while a primary amine is Boc-protected.
Reagents:
-
Scaffold: N-Boc-diamine derivative (1.0 equiv)
-
Reagent: this compound (1.1 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Catalyst: DMAP (0.1 equiv) - Optional, use only if reaction is sluggish.
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the N-Boc-diamine (1.0 mmol) in anhydrous DCM (5 mL/mmol).
-
Base Addition: Add TEA (2.5 mmol). Cool the mixture to 0°C using an ice bath.
-
Reagent Addition: Dissolve This compound (1.1 mmol) in a minimal amount of DCM and add it dropwise to the reaction mixture over 10 minutes.
-
Note: Slow addition prevents localized heating and side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC or LCMS.
-
Target Mass: Look for [M+H]+ corresponding to Product + Boc.
-
-
Workup: Quench with saturated aqueous
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc or DCM/MeOH).
Self-Validating Checkpoint:
-
1H NMR: Verify the appearance of the pyrrolidine ring protons (multiplets at ~2.0–3.6 ppm) and the diagnostic doublet of multiplets for the H-3 proton geminal to fluorine (~5.2 ppm,
).
Protocol B: Global Deprotection (Boc Removal)
This step demonstrates the stability of the 3-fluoro moiety under acidic conditions.
Reagents:
-
Substrate: Boc-protected sulfonamide from Protocol A.
-
Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Solvent: DCM (if using TFA).
Procedure:
-
Dissolve the substrate in DCM (10 mL/mmol).
-
Add TFA (2 mL/mmol) dropwise at 0°C.
-
Stir at RT for 1–2 hours.
-
Concentration: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
Free Basing (Optional): If the free base is required, redissolve in DCM and wash with sat.
.
Stability Verification:
-
The (3R)-3-fluoropyrrolidine ring remains intact. No elimination to the pyrroline is observed under these conditions [1].
Data Summary: Protecting Group Compatibility
| Protecting Group | Deprotection Condition | Compatibility with Sulfonyl Chloride | Compatibility with 3-F-Pyrrolidine |
| Boc (tert-Butyloxycarbonyl) | TFA or HCl | Excellent (Stable to coupling) | Excellent (Stable to acid) |
| Cbz (Carboxybenzyl) | Excellent (Stable to coupling) | Good (C-F bond is stable) | |
| Fmoc (Fluorenylmethyloxycarbonyl) | Piperidine (20%) | Good (Stable to coupling) | Good (Avoid heating >50°C) |
| TBDMS (Silyl ether) | TBAF or Acid | Excellent (Protects OH) | Excellent |
| Trityl (Triphenylmethyl) | Mild Acid | Fair (Steric bulk may hinder) | Excellent |
Visualizing the Reaction Pathway
The following diagram illustrates the chemical transformation and the critical "safe zones" for the fluorinated moiety.
Caption: Reaction pathway showing the safe coupling/deprotection route and the elimination risk pathway.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[1]
-
ResearchGate. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC. Retrieved from
-
Sigma-Aldrich. (n.d.).[2] (R)-(-)-3-Fluoropyrrolidine hydrochloride Product Sheet. Retrieved from [2]
-
Chem-Impex. (n.d.). (R)-3-Fluoropyrrolidine hydrochloride Applications. Retrieved from
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection Guide. Retrieved from
Sources
Application Note: Catalytic Architectures for Sulfonamide Synthesis from Sulfonyl Chlorides
[1][2]
Executive Summary & Strategic Rationale
The sulfonamide pharmacophore (
This guide moves beyond stoichiometric base mediation to catalytic activation strategies . By employing nucleophilic organocatalysts or phase-transfer agents, researchers can achieve:
-
Kinetic Acceleration: Rates increased by
– fold. -
Chemoselectivity: Preferential sulfonylation of amines over alcohols (chemoselective N-acylation/sulfonylation).
-
Process Safety: Elimination of exothermic spikes associated with rapid hydrolysis.
Mechanistic Foundations: The Catalytic Cycle
To optimize these reactions, one must understand the activation species. The most robust method involves Nucleophilic Catalysis (e.g., DMAP, N-Methylimidazole). Unlike general base catalysis, which merely deprotonates the amine, nucleophilic catalysis involves the formation of a hyper-reactive intermediate.
Mechanism: Nucleophilic Substitution via Sulfonylpyridinium Ions
The catalyst attacks the sulfonyl chloride to displace the chloride ion, forming a loosely bound, highly electrophilic sulfonyl-ammonium salt. This species reacts rapidly with the amine, regenerating the catalyst.
Figure 1: The catalytic cycle of DMAP-mediated sulfonylation. The rate-determining step shifts from nucleophilic attack on sulfur to the formation of the activated complex, significantly lowering the activation energy.
Experimental Protocols
Method A: Nucleophilic Organocatalysis (The "Gold Standard")
Best for: Sterically hindered amines, electron-deficient anilines, and valuable/scarce substrates. Catalyst: 4-Dimethylaminopyridine (DMAP).
Reagents & Setup
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous].
-
Base (Stoichiometric): Triethylamine (
) or Diisopropylethylamine (DIPEA). -
Catalyst: DMAP (5–10 mol%).
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve the Amine (1.0 equiv) in anhydrous DCM (0.2 M concentration). -
Base Addition: Add
(1.2 – 1.5 equiv). Stir for 5 minutes. -
Catalyst Loading: Add DMAP (0.1 equiv / 10 mol%).
-
Note: For highly unreactive amines, loading can be increased to 20 mol%, but 10% is usually sufficient.
-
-
Electrophile Addition: Cool the solution to 0°C. Add Sulfonyl Chloride (1.1 equiv) dropwise (either neat or dissolved in minimal DCM).
-
Critical: Slow addition prevents localized heating and hydrolysis.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC/LC-MS.
-
Typical Time: 1 – 4 hours.
-
-
Quench: Add saturated
solution. -
Workup: Extract organic layer, wash with 1M HCl (to remove DMAP and excess amine), then Brine. Dry over
.[1]
Validation Check: If the reaction stalls, add a catalytic amount of N-Methylimidazole (NMI) as a secondary synergist, or switch solvent to Pyridine (acting as both solvent and catalyst).
Method B: Phase-Transfer Catalysis (The "Green" Approach)
Best for: Scale-up, water-tolerant substrates, and avoiding chlorinated solvents. Catalyst: Tetrabutylammonium Bromide (TBAB) or TEBA.
Reagents & Setup
-
Solvent System: Toluene/Water or EtOAc/Water biphasic mixture.
-
Base: Inorganic Carbonate (
or ). -
Catalyst: TBAB (5 mol%).
Step-by-Step Protocol
-
Aqueous Phase: Dissolve
(2.0 equiv) in Water (volume equal to organic solvent). -
Organic Phase: Dissolve Sulfonyl Chloride (1.1 equiv) and Catalyst (TBAB, 0.05 equiv) in Toluene or EtOAc.
-
Mixing: Add the Amine (1.0 equiv) to the organic phase.
-
Initiation: Combine phases and stir vigorously (>1000 RPM).
-
Monitoring: Monitor consumption of the sulfonyl chloride in the organic layer.
-
Workup: Separate phases. The organic phase contains the pure product. Wash with water to remove catalyst residues.
Comparative Data & Selection Guide
The following table summarizes the efficiency of catalytic methods versus uncatalyzed baselines for a difficult substrate (e.g., 2,6-dichloroaniline + tosyl chloride).
| Parameter | Uncatalyzed (Pyridine only) | Method A (DMAP Cat.) | Method B (PTC/TBAB) |
| Reaction Time | 18 - 24 Hours | 1 - 3 Hours | 4 - 6 Hours |
| Yield | 45 - 60% | 92 - 98% | 85 - 90% |
| Temp | Reflux often req. | 0°C to RT | RT |
| Selectivity | Low (Bis-sulfonylation common) | High (Mono-sulfonylation) | High |
| Purification | Difficult (Pyridine removal) | Easy (Acid wash) | Easiest (Phase separation) |
Decision Logic for Researchers
Figure 2: Decision matrix for selecting the optimal sulfonylation protocol based on substrate sterics and reaction scale.
Troubleshooting & Critical Controls
-
Hydrolysis of Sulfonyl Chloride:
-
Bis-Sulfonylation (
): -
Catalyst Removal:
-
Issue: DMAP is difficult to remove if not washed properly.
-
Fix: Use a
(aq) wash during workup. DMAP forms a water-soluble blue complex with copper, visually confirming its removal from the organic phase.
-
References
-
Litvinenko, L. M., & Kirsch, J. F. (1966). The Mechanism of the DMAP-Catalyzed Acylation of Amines. Journal of the American Chemical Society.[4][13] (Foundational mechanism for nucleophilic catalysis).
-
Mandhane, P. G., et al. (2010). Recent Advances in the Synthesis of Sulfonamides.[2][3][6][12] Arabian Journal of Chemistry. (Comprehensive review of synthetic methodologies).
-
Sigma-Aldrich Technical Library. (2023). Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry.[2] (Application data on functional group tolerance).
-
BenchChem Protocols. (2024). Eco-friendly and green synthesis methods for sulfonamide derivatives.[5][8][14] (Details on biphasic and green solvent systems).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Organocatalytic asymmetric N-sulfonyl amide C-N bond activation to access axially chiral biaryl amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Strategic Synthesis of Fluorinated Pyrrolidines: Protocols for Pharmaceutical Intermediates
Executive Summary & Strategic Importance
The incorporation of fluorine into the pyrrolidine scaffold is a cornerstone strategy in modern medicinal chemistry. Fluorine acts as a bioisostere for hydrogen or hydroxyl groups but profoundly alters the physicochemical profile of the molecule.
Why Fluorinated Pyrrolidines?
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks metabolic oxidation at labile sites (e.g., preventing P450-mediated hydroxylation).[1]
-
pKa Modulation: Due to the strong electronegativity of fluorine, the basicity of the pyrrolidine nitrogen is reduced (typically by 1–2 pKa units), improving oral bioavailability and membrane permeability.
-
Conformational Locking: The gauche effect (interaction between the C-F
orbital and adjacent C-H/C-C orbitals) biases the pyrrolidine ring pucker, locking the conformation to better fit active sites (e.g., DPP-4 inhibitors like Teneligliptin).
This guide provides high-fidelity protocols for the three most critical synthetic transformations: Nucleophilic Deoxyfluorination , Geminal Difluorination , and Electrophilic
Methodology 1: Nucleophilic Deoxyfluorination (Stereospecific)[1]
This is the industry standard for converting chiral hydroxy-pyrrolidines (e.g., trans-4-hydroxy-L-proline derivatives) into fluoro-pyrrolidines.[1]
Critical Mechanism: The reaction proceeds via an
Reagent Selection: DAST vs. Deoxo-Fluor®
| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) |
| Thermal Stability | Unstable >90°C (Explosion risk) | Stable up to ~140°C |
| Reactivity | High; reacts violently with water | High; slightly slower kinetics than DAST |
| State | Liquid (fumes in air) | Liquid (less fuming) |
| Recommendation | Use for small scale (<10g) | Preferred for Process Scale (>10g) |
Protocol: Synthesis of (2S, 4S)-N-Boc-4-fluoroproline Methyl Ester
Targeting the inversion of (2S, 4R)-N-Boc-4-hydroxyproline methyl ester.[1]
Reagents
-
Starting Material: (2S, 4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (1.0 equiv).[1]
-
Fluorinating Agent: DAST (1.2 equiv) OR Deoxo-Fluor (1.2 equiv).[1]
-
Solvent: Anhydrous Dichloromethane (DCM).[1]
- .
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere. Add the starting hydroxy-pyrrolidine (10 mmol) and anhydrous DCM (50 mL, 0.2 M).
-
Cooling: Cool the solution to -78°C (Acetone/Dry Ice bath). Note: Temperature control is vital to prevent elimination to the enamine.
-
Addition: Add DAST dropwise via syringe over 20 minutes. Maintain internal temperature < -70°C.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to Room Temperature (RT) over 4 hours. Stir at RT for 8–12 hours.[1]
-
Quenching (CRITICAL SAFETY STEP):
-
Cool the reaction mixture back to 0°C.
-
Slowly add saturated NaHCO
(50 mL). Caution: Vigorous evolution of CO and HF neutralization occurs.[1] Do not seal the vessel.
-
-
Workup: Extract with DCM (3 x 50 mL). Wash combined organics with water and brine.[1] Dry over MgSO
. -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc).
Yield Expectation: 75–85%. Stereochemistry: >95% cis (4S) diastereomer.[1]
Methodology 2: Geminal Difluorination[1]
Converting a ketone to a gem-difluoride is essential for blocking metabolic hot-spots without introducing a new chiral center.[1]
Protocol: Synthesis of N-Boc-3,3-difluoropyrrolidine
Precursor: N-Boc-3-pyrrolidinone.[1]
-
Reagent: DAST (2.5 equiv) is required (excess needed to drive the reaction to completion).
-
Solvent: DCM (anhydrous).
-
Procedure:
-
Optimization: If conversion is low, add a catalytic amount of Ethanol (0.1 equiv) to generate HF in situ, which catalyzes the reaction.
Methodology 3: Electrophilic Fluorination (Selectfluor®)[1][3]
Used for introducing fluorine at the
Mechanism: Electrophilic attack of F+ on an enol/enamine intermediate.[1]
Protocol: -Fluorination of N-Boc-2-pyrrolidinone[1]
-
Activation: The pyrrolidinone must first be converted to a silyl enol ether or treated with a strong base (LiHMDS).[1]
-
Base Method:
-
Cool N-Boc-2-pyrrolidinone in THF to -78°C.
-
Add LiHMDS (1.1 equiv) and stir for 30 mins to generate the enolate.
-
-
Fluorination:
-
Dissolve Selectfluor® (1.2 equiv) in dry DMF or Acetonitrile.[1]
-
Add the Selectfluor solution to the enolate at -78°C.
-
-
Workup: Warm to RT, quench with NH
Cl, extract with EtOAc.
Visualized Workflows (Graphviz)[1]
Diagram 1: Decision Matrix for Fluorination Strategy
Caption: Logical selection of fluorinating agents based on substrate functionality and target stereochemistry.
Diagram 2: DAST Process Safety & Workflow
Caption: Step-by-step process flow for DAST fluorination highlighting critical safety control points.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Elimination Product (Alkene) | Reaction temperature too high during addition.[1] | Ensure addition is strictly at -78°C. Warm to RT very slowly. |
| Low Conversion (Ketones) | Steric hindrance or low reactivity.[1] | Use Deoxo-Fluor at 40–60°C (sealed tube) or add Lewis Acid catalyst (SbCl |
| Dark/Tarred Reaction | Decomposition of DAST/Deoxo-Fluor.[1] | Reagents must be fresh and straw-colored.[1] Dark brown reagent indicates decomposition (HF release).[1] |
| Glass Etching | HF generation.[1] | Use Teflon/HDPE vessels for storage.[1] Reactions in glass are fine if quenched immediately after completion.[1] |
| Rotamers in NMR | N-Boc/Carbamate restricted rotation. | Run NMR at elevated temperature (50°C) or in DMSO-d6 to coalesce peaks for verification.[1] |
References
-
Middleton, W. J. "New fluorinating reagents.[1] Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 1975, 40(5), 574–578.
-
Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] The Journal of Organic Chemistry, 1999, 64(19), 7048–7054. [1]
-
Singh, R. P., & Shreeve, J. M. "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST." Synthesis, 2002(17), 2561–2578.[1]
-
Banks, R. E., et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents."[1] Journal of the Chemical Society, Chemical Communications, 1992, (8), 595-596. (Selectfluor Original Paper).[1][3][4]
-
Organic Syntheses. "Diethylaminosulfur Trifluoride (DAST)." Org.[1][2][5][6][7] Synth. 1977, 57, 50.
-
Rosen, T. C., et al. "Synthesis of 3,3-difluoropyrrolidine derivatives."[1] Journal of Fluorine Chemistry, 2009. (Contextual grounding for gem-difluorination).
Sources
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. iwatobipen.wordpress.com [iwatobipen.wordpress.com]
- 4. nbinno.com [nbinno.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the One-Pot Synthesis of Complex Molecules Using (3R)-3-fluoropyrrolidine-1-sulfonyl chloride
Introduction: The Strategic Advantage of (3R)-3-fluoropyrrolidine-1-sulfonyl chloride in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for molecular complexity and diversity, coupled with the need for efficient synthetic routes, has led to the prominence of both one-pot synthesis strategies and the use of fluorinated building blocks. This compound emerges as a reagent of significant interest at the confluence of these two areas. The incorporation of a fluorine atom into organic molecules can profoundly influence their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] The pyrrolidine scaffold, a privileged structure in medicinal chemistry, is present in numerous biologically active compounds. The sulfonyl chloride functional group is a highly reactive electrophile, readily participating in reactions with a wide array of nucleophiles to form stable sulfonamide linkages, a cornerstone of many pharmaceutical agents.[3]
This compound, with its chiral center and fluorine substituent, offers a unique combination of features for the synthesis of novel, high-value compounds.[4] Its primary mechanism of action involves the electrophilic attack of a nucleophile on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a new bond.[4] This reactivity profile makes it an ideal candidate for inclusion in one-pot, multi-component reactions (MCRs), which are powerful tools for generating molecular diversity in a single, efficient operation.[5][6]
This guide provides detailed application notes and protocols for the use of this compound in the one-pot synthesis of complex molecular architectures relevant to drug discovery and development.
Core Application: One-Pot Synthesis of N-Substituted (3R)-3-Fluoropyrrolidine-1-sulfonamides
The direct, one-pot synthesis of a library of N-substituted (3R)-3-fluoropyrrolidine-1-sulfonamides from a variety of primary and secondary amines is a foundational application of this reagent. This approach streamlines the synthesis process, minimizing purification steps and improving overall efficiency.
Reaction Principle and Mechanistic Insight
The reaction proceeds via a nucleophilic substitution mechanism. The amine nucleophile attacks the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent loss of hydrogen chloride, typically scavenged by a non-nucleophilic base, to afford the corresponding sulfonamide. The choice of base and solvent is critical to ensure high yields and minimize side reactions. A tertiary amine base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is often preferred as it does not compete with the primary or secondary amine nucleophile.
Caption: General workflow for sulfonamide synthesis.
Protocol 1: General Procedure for the One-Pot Synthesis of N-Aryl/Alkyl-(3R)-3-fluoropyrrolidine-1-sulfonamides
Materials:
-
This compound (1.0 eq)
-
Substituted primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.1 M concentration relative to the sulfonyl chloride) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (for primary amines), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Data Presentation: Representative Yields for Sulfonamide Synthesis
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | TEA | DCM | 4 | 92 |
| 2 | Benzylamine | TEA | DCM | 3 | 95 |
| 3 | Morpholine | DIPEA | THF | 6 | 88 |
| 4 | 4-Fluoroaniline | TEA | DCM | 5 | 90 |
| 5 | Piperidine | DIPEA | THF | 4 | 91 |
Note: The data presented in this table are illustrative and representative of typical outcomes for this class of reaction. Actual yields may vary depending on the specific substrate and reaction conditions.
Advanced Application: One-Pot, Three-Component Synthesis of Complex Sulfonamides
Building upon the foundational sulfonamide synthesis, this compound can be employed as a key component in more complex, one-pot, multi-component reactions (MCRs). These reactions allow for the rapid assembly of intricate molecular scaffolds from simple starting materials.
Proposed One-Pot Ugi-Azide Reaction for the Synthesis of Tetrazole-Containing Sulfonamides
The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity. A variation of this, the Ugi-azide reaction, can be adapted to a one-pot, three-component synthesis involving an aldehyde, an isocyanide, and an amine, with the subsequent addition of this compound to cap the newly formed amine. This sequence would yield a complex molecule containing a fluorinated pyrrolidine sulfonamide and a tetrazole moiety.
Reaction Principle and Mechanistic Insight
The proposed reaction would proceed in a sequential one-pot manner. First, the aldehyde, amine, and isocyanide react to form an α-amino-carboxamide intermediate. In the same pot, this intermediate would then react with this compound to yield the final sulfonamide product. The azide component would then participate in an intramolecular cyclization to form the tetrazole ring.
Caption: Proposed one-pot Ugi-azide/sulfonylation workflow.
Protocol 2: Proposed One-Pot Synthesis of Tetrazole-Containing (3R)-3-Fluoropyrrolidine Sulfonamides
Materials:
-
Aldehyde (1.0 eq)
-
Primary amine (1.0 eq)
-
Isocyanide (1.0 eq)
-
Trimethylsilyl azide (TMSN3) (1.1 eq)
-
This compound (1.1 eq)
-
Triethylamine (2.5 eq)
-
Methanol (MeOH) or Dichloromethane (DCM) as solvent
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the aldehyde (1.0 eq), amine (1.0 eq), and isocyanide (1.0 eq) in methanol (0.2 M) at room temperature, add trimethylsilyl azide (1.1 eq).
-
Stir the mixture for 24 hours at room temperature. Monitor the formation of the Ugi-azide product by LC-MS.
-
Cool the reaction mixture to 0 °C and add triethylamine (2.5 eq).
-
Add a solution of this compound (1.1 eq) in the reaction solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The progress of each reaction can be meticulously monitored by standard analytical techniques such as TLC and LC-MS. The identity and purity of the final products should be confirmed by a combination of ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected spectroscopic data for a representative product would include characteristic signals for the fluoropyrrolidine moiety (including C-F and H-F couplings), the sulfonamide NH (if applicable), and the specific protons and carbons of the coupled amine and other components.
Conclusion
This compound is a versatile and valuable reagent for the one-pot synthesis of complex molecules of interest in medicinal chemistry. Its ability to readily form sulfonamides, combined with the beneficial properties conferred by the fluorinated chiral pyrrolidine ring, makes it an attractive building block for generating diverse molecular libraries. The protocols outlined in this guide provide a starting point for researchers to explore the utility of this reagent in their own synthetic endeavors, with the potential to accelerate the discovery of new therapeutic agents.
References
- EvitaChem. (n.d.). (R)-3-Fluoropyrrolidine-1-sulfonyl chloride.
-
Hou, S., et al. (2022). One-pot Synthesis: N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB). JoVE (Journal of Visualized Experiments). Retrieved from [Link]
-
Davies, T. Q., Hall, A., & Willis, M. C. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Angewandte Chemie International Edition, 56(47), 14937-14941. Retrieved from [Link]
-
Various Authors. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. Retrieved from [Link]
- Various Authors. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
-
Various Authors. (2025). One-pot synthesis of β-ketosulfones from sulfonyl chloride, hydrazine hydrate and vinyl azide in water. ResearchGate. Retrieved from [Link]
-
Various Authors. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. National Institutes of Health (NIH). Retrieved from [Link]
- Various Authors. (2025).
-
Adiche, C., & El Abed, D. (2021). A One-Pot Synthesis of Sulfonyl Amidinesvia Three-Component Reaction Under Mild and Solvent-Free Conditions. Journal of Current Scientific Research. Retrieved from [Link]
-
Various Authors. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health (NIH). Retrieved from [Link]
- Various Authors. (n.d.). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI.
-
Various Authors. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. Retrieved from [Link]
-
Various Authors. (2025). Application of Fluorine in Drug Design. ResearchGate. Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy (R)-3-Fluoropyrrolidine-1-sulfonyl chloride (EVT-12574570) [evitachem.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. mdpi.com [mdpi.com]
Application Note: Synthesis of Chiral Sulfonamides via (3R)-3-Fluoropyrrolidine-1-sulfonyl Chloride
Abstract & Strategic Significance
This guide details the protocol for coupling (3R)-3-fluoropyrrolidine-1-sulfonyl chloride with secondary amines to generate chiral sulfonamides. This specific reagent is a "privileged scaffold" in modern medicinal chemistry, combining two critical design elements:
-
Metabolic Stability: The fluorine atom at the C3 position blocks metabolic oxidation (P450 metabolism) at a typically labile site.
-
Chirality & Conformation: The (R)-enantiomer provides a defined 3D vector, often improving binding affinity and selectivity compared to achiral analogs (e.g., pyrrolidine or piperidine).
The resulting sulfonamide linkage is a classic bioisostere for amides and esters, offering improved hydrolytic stability and hydrogen-bonding potential.
Chemical Basis & Mechanism[1]
Reaction Mechanism
The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfur atom. Unlike acyl chlorides, which proceed via a clear tetrahedral intermediate, sulfonyl chlorides react via a concerted
-
Nucleophilic Attack: The secondary amine (nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Inductive Influence: The fluorine atom at the C3 position of the pyrrolidine ring exerts an electron-withdrawing inductive effect (
). This reduces electron density on the nitrogen, which in turn reduces donation to the sulfur, making the sulfur atom more electrophilic and reactive than non-fluorinated analogs. -
Elimination: Chloride is expelled as the leaving group.
-
Scavenging: The base (Triethylamine or DIPEA) neutralizes the generated HCl to drive the equilibrium forward and prevent amine salt formation.
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway for the sulfonylation of secondary amines. The base acts as a proton scavenger to prevent the amine starting material from becoming protonated and unreactive.
Experimental Protocol
Reagents & Materials
| Component | Specification | Role |
| Sulfonyl Chloride | This compound (>97% ee) | Electrophile |
| Amine | Secondary Amine ( | Nucleophile |
| Solvent | Dichloromethane (DCM) or THF (Anhydrous) | Medium |
| Base | Triethylamine (TEA) or DIPEA (Hünig's Base) | Acid Scavenger |
| Catalyst (Optional) | DMAP (4-Dimethylaminopyridine) | Nucleophilic Catalyst |
Standard Operating Procedure (SOP)
Context: This protocol is scaled for 1.0 mmol of amine.
Step 1: Preparation (0 - 10 min)
-
Flame-dry or oven-dry a 25 mL round-bottom flask (RBF) containing a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon to maintain an inert atmosphere. Note: Sulfonyl chlorides are moisture sensitive.
Step 2: Dissolution (10 - 15 min)
-
Add Secondary Amine (1.0 mmol, 1.0 equiv) to the flask.
-
Add DCM (5.0 mL) .
-
Add TEA (1.5 - 2.0 mmol, 1.5 - 2.0 equiv) .
-
Cool the mixture to 0°C using an ice bath. Cooling controls the exotherm and prevents side reactions.
Step 3: Addition (15 - 30 min)
-
Dissolve This compound (1.1 mmol, 1.1 equiv) in a separate vial with DCM (2.0 mL) .
-
Add the sulfonyl chloride solution dropwise to the cooled amine mixture over 5-10 minutes.
-
Critical: If the amine is valuable/scarce, reverse the stoichiometry: Use 1.2 equiv of amine and 1.0 equiv of sulfonyl chloride.
Step 4: Reaction (30 min - 12 hours)
-
Allow the reaction to warm to Room Temperature (RT) naturally.
-
Monitor via TLC (typically 50% EtOAc/Hexanes) or LCMS .
-
Endpoint: Disappearance of the limiting reagent.
Step 5: Workup
-
Quench with 1M HCl (10 mL) (if product is acid-stable) or Saturated
. -
Extract with DCM (3 x 10 mL) .
-
Wash combined organics with Brine .
-
Dry over
or . -
Concentrate in vacuo.
Workflow Decision Tree
Figure 2: Experimental decision matrix for solvent selection and reaction optimization.
Optimization & Troubleshooting
Common Issues
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure glassware is dried; use fresh anhydrous solvents. Increase SuCl equivalents (up to 1.5 eq). |
| Unreacted Amine | Low Nucleophilicity (Sterics) | Add DMAP (0.1 equiv) as a catalyst. Switch solvent to Pyridine (acts as solvent & base). Heat to 40-60°C. |
| Side Products | Bis-sulfonylation (Primary amines only) | Not applicable for secondary amines. |
| Racemization | Harsh Conditions | The (3R)-center is stable under standard basic conditions. Avoid strong Lewis acids or extreme heat (>100°C). |
The "Fluorine Effect" on Reactivity
Researchers must note that the (3R)-3-fluoropyrrolidine moiety is electron-withdrawing .[1]
-
Consequence: The sulfonyl chloride is more reactive toward hydrolysis than non-fluorinated pyrrolidine sulfonyl chlorides.
-
Handling: Minimize exposure to air. Store the reagent at 4°C or -20°C under inert gas.
Characterization & Validation
Successful synthesis must be validated using the following criteria:
-
NMR: Look for the diagnostic multiplets of the pyrrolidine ring (typically
2.0–3.8 ppm). The protons geminal to the fluorine (H-3) will show large H-F coupling ( Hz), appearing as a wide doublet of multiplets. -
NMR: Essential for confirming the presence of the fluorine atom. Typically appears around
-170 to -180 ppm (depending on reference). -
Chiral Purity: While the reaction conditions rarely racemize the C3 center, check the Certificate of Analysis (CoA) of the starting material. If validation is required, use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).
References
-
Organic Chemistry Portal. Synthesis of Sulfonamides. (General methodology for S-N bond formation). Available at: [Link]
-
Journal of Medicinal Chemistry. Fluorine in Drug Discovery: Impact of Fluorine on Physicochemical Properties. (Context on the "Fluorine Effect"). Available at: [Link]
-
ResearchGate. Synthesis of Secondary and Tertiary Sulfonamides. (Protocol validation). Available at: [Link]
Sources
Use of (3R)-3-fluoropyrrolidine-1-sulfonyl chloride in solid-phase organic synthesis
Application Note: Solid-Phase Organic Synthesis (SPOS) of Sulfonamide Libraries Using (3R)-3-Fluoropyrrolidine-1-Sulfonyl Chloride
Executive Summary
This guide details the protocol for utilizing This compound (CAS: 1411774-27-0) in solid-phase organic synthesis (SPOS). The (3R)-3-fluoropyrrolidine moiety is a privileged pharmacophore in medicinal chemistry, widely recognized for its ability to modulate lipophilicity (
Reagent Profile & Handling
Before initiating synthesis, verify the physicochemical properties of the reagent to ensure reaction integrity.
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 1411774-27-0 |
| Molecular Formula | C |
| Molecular Weight | 187.62 g/mol |
| Physical State | White to off-white solid or semi-solid |
| Storage | -20°C, under inert atmosphere (Argon/Nitrogen) |
| Stability | Moisture sensitive; hydrolyzes to sulfonic acid. |
Handling Precaution: Sulfonyl chlorides are electrophilic and corrosive. All weighing and solution preparation must occur in a desiccated glovebox or under a positive pressure of nitrogen.
Strategic Rationale: The Fluorine Effect
The incorporation of the (3R)-3-fluoropyrrolidine motif is not merely structural but functional.[1]
-
Metabolic Blocking: The fluorine atom at the C3 position deactivates the pyrrolidine ring toward cytochrome P450-mediated oxidation, extending the half-life (
) of the drug candidate [4]. -
pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the sulfonamide nitrogen (if secondary) or adjacent basic centers, potentially improving membrane permeability.
-
Conformational Bias: The gauche effect of the C-F bond induces a specific ring pucker, pre-organizing the molecule for receptor binding.
Experimental Protocol
Materials & Equipment
-
Solid Support: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g) or Trityl-chloride resin pre-loaded with a diamine scaffold.
-
Solvents: Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF), Dimethylformamide (DMF).
-
Bases:
-Diisopropylethylamine (DIEA), Pyridine (anhydrous).[2] -
Catalyst: 4-Dimethylaminopyridine (DMAP) (Optional, for sterically hindered amines).
-
Monitoring: Ninhydrin (Kaiser) Test Kit, LC-MS (Agilent 1200 series or equivalent).
Workflow Diagram
Figure 1: Step-by-step SPOS workflow for sulfonamide formation.
Step-by-Step Procedure
Step 1: Resin Preparation
-
Weigh 100 mg of Rink Amide resin into a fritted polypropylene syringe reactor.
-
Swell the resin in DCM (2 mL) for 30 minutes. Drain.
-
Perform Fmoc deprotection (if applicable) using 20% piperidine in DMF (
min). -
Wash resin extensively: DMF (
), DCM ( ), DMF ( ). Critical: The final wash must be with anhydrous DCM to prepare for the sulfonylation step.
Step 2: Reagent Preparation (In Situ)
-
Calculate 3.0 to 5.0 equivalents (eq) of This compound relative to the resin loading.
-
Dissolve the sulfonyl chloride in minimal anhydrous DCM (approx. 0.1 M concentration).
-
Add 6.0 eq of DIEA (Hunig's Base).
-
Note: If the resin-bound amine is sterically hindered, add 0.1 eq of DMAP.
-
Step 3: Coupling Reaction
-
Draw the reagent solution into the syringe reactor containing the resin.
-
Agitate (shake, do not stir with a magnetic bar to avoid grinding beads) at Room Temperature (RT) for 2 to 4 hours.
-
Drain the reaction mixture.
-
Wash the resin: DCM (
), DMF ( ), DCM ( ).
Step 4: Reaction Monitoring (Self-Validation)
-
Perform a Kaiser Test (Ninhydrin) on a small aliquot of beads.
-
Positive (Blue): Free amines present
Reaction incomplete. Repeat Step 3. -
Negative (Yellow/Colorless): No free amines
Reaction complete. Proceed to cleavage.[7]
-
Step 5: Cleavage and Isolation
-
Treat the resin with a cleavage cocktail: TFA/Triisopropylsilane/Water (95:2.5:2.5 v/v/v) for 2 hours.
-
Collect the filtrate. Precipitate the crude product in cold diethyl ether (
volume). -
Centrifuge, decant ether, and dry the pellet under vacuum.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous. Use fresh reagent. Increase equivalents to 5.0. |
| Incomplete Coupling | Steric Hindrance | Add 0.1 eq DMAP. Switch solvent to DCM/THF (1:1) to improve swelling. Heat to 40°C. |
| Side Products | Vilsmeier-Haack Reaction | Avoid using DMF as the primary solvent during the sulfonylation step; use DCM or THF. |
Mechanistic Insight
The formation of the sulfonamide bond involves the nucleophilic attack of the resin-bound amine onto the sulfur atom of the sulfonyl chloride. The fluorine atom on the pyrrolidine ring exerts an inductive effect (
Figure 2: Simplified mechanistic pathway of the sulfonylation reaction.
References
-
Chem-Impex International. "(R)-3-Fluoropyrrolidine hydrochloride Product Page." Chem-Impex Catalog. Accessed October 2023. Link
-
Sigma-Aldrich. "(R)-3-Fluoropyrrolidine-1-sulfonyl chloride Product Specification." Sigma-Aldrich.[8] Accessed October 2023. Link
-
Xu, S., et al. "Metabolic activation of fluoropyrrolidine dipeptidyl peptidase-IV inhibitors by rat liver microsomes."[9] Drug Metabolism and Disposition, vol. 33, no. 1, 2005, pp. 121-130.[9] Link
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, vol. 61, no. 14, 2018, pp. 5822–5880. Link
-
Yang, Z., & Xu, J. "Sulfonyl chloride synthesis by chlorosulfonation."[10] Synthesis, vol. 45, 2013, pp. 1675-1682.[10] Link
Sources
- 1. Buy (R)-3-Fluoropyrrolidine-1-sulfonyl chloride (EVT-12574570) [evitachem.com]
- 2. rsc.org [rsc.org]
- 3. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1689-02-7|Pyrrolidine-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 7. crsubscription.com [crsubscription.com]
- 8. (R)-(-)-3-Fluoropyrrolidine hydrochloride 97 136725-55-8 [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
Application Note: Bioactive Compound Development using (3R)-3-Fluoropyrrolidine-1-sulfonyl Chloride
Executive Summary
This technical guide details the application of (3R)-3-fluoropyrrolidine-1-sulfonyl chloride (CAS 1411774-27-0) as a high-value building block in medicinal chemistry. The (3R)-3-fluoropyrrolidine moiety is a privileged scaffold, widely utilized to modulate physicochemical properties such as lipophilicity (
Compound Profile & Handling
The reagent is a chiral sulfonyl chloride.[1] Unlike its amine precursor, the sulfonyl chloride functionality is highly electrophilic and moisture-sensitive.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1411774-27-0 |
| Molecular Formula | |
| Molecular Weight | 187.62 g/mol |
| Physical State | White to off-white solid (low melting point) |
| Storage | 2-8°C, under inert atmosphere ( |
| Hazards | Corrosive, Moisture Sensitive (hydrolyzes to sulfonic acid) |
Critical Handling Protocol:
-
Moisture Control: Always manipulate in a desiccated glovebox or under a positive pressure of dry nitrogen.
-
Solvent Choice: Use anhydrous solvents (DCM, THF, or MeCN) dried over molecular sieves (3Å or 4Å).
-
Quenching: Unreacted reagent should be quenched with aqueous ammonium hydroxide or methanol before disposal.
Strategic Rationale: The Fluorine & Chirality Advantage
The incorporation of the (3R)-3-fluoropyrrolidine moiety offers distinct advantages over non-fluorinated analogs (pyrrolidine) or achiral variants.
The "Fluorine Effect" on Bioactivity
Fluorine is the most electronegative element, inducing a strong dipole moment that can influence protein-ligand binding interactions.
-
Conformational Locking: The gauche effect between the fluorine atom and the adjacent nitrogen lone pair can lock the pyrrolidine ring into a specific conformation, reducing the entropic penalty of binding to a receptor [1].
-
Metabolic Blocking: The C-F bond is metabolically robust. Substitution at the 3-position blocks oxidative metabolism (hydroxylation) that typically occurs at this site in pyrrolidine rings [2].
-
pKa Modulation: The electron-withdrawing nature of fluorine lowers the
of the sulfonamide nitrogen (in resultant sulfonylureas or related species), potentially improving membrane permeability.
Chiral Selectivity
Using the enantiopure (3R)-isomer allows for the exploration of specific 3D vectors in the active site. In many kinase and GPCR targets, one enantiomer significantly outperforms the other due to steric clashes or favorable halogen bonding interactions within the binding pocket [3].
Mechanistic Pathway Diagram
Figure 1: Strategic impact of incorporating the (3R)-3-fluoropyrrolidine moiety on drug-like properties.[2][3]
Experimental Protocol: Synthesis of Sulfonamides
This protocol describes the general coupling of this compound with a secondary amine (e.g., a piperazine or piperidine derivative) to generate a sulfonamide library.
Reagents & Equipment
-
Reagent A: this compound (1.2 equivalents)
-
Reagent B: Target Amine (1.0 equivalent)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equivalent, optional for unreactive amines)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with nitrogen and cool to 0°C using an ice bath.
-
-
Amine Dissolution:
-
Add the Target Amine (1.0 mmol) and DIPEA (2.5 mmol, 435 µL) to the flask.
-
Dissolve in anhydrous DCM (5 mL). Stir for 5 minutes.
-
-
Reagent Addition:
-
Dissolve This compound (1.2 mmol, 225 mg) in anhydrous DCM (2 mL) in a separate vial.
-
Critical Step: Add the sulfonyl chloride solution dropwise to the amine mixture at 0°C over 10 minutes. Rapid addition can lead to exotherms and impurity formation.
-
-
Reaction:
-
Allow the mixture to warm to room temperature (25°C).
-
Stir for 2–4 hours. Monitor reaction progress via LC-MS or TLC (Mobile phase: 50% EtOAc/Hexanes). The sulfonyl chloride spot will disappear, and a more polar sulfonamide spot will appear.
-
-
Workup:
-
Quench the reaction with saturated aqueous
(10 mL). -
Extract with DCM (3 x 10 mL).
-
Wash combined organics with Brine (10 mL), dry over anhydrous
, and filter. -
Concentrate in vacuo to yield the crude sulfonamide.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica gel).
-
Gradient: 0%
60% Ethyl Acetate in Hexanes.
-
Validation Criteria (Self-Validating System)
-
LC-MS: Mass shift of +151 Da (sulfonyl pyrrolidine fragment) relative to the starting amine.
-
1H NMR: Look for the diagnostic multiplets of the pyrrolidine ring at
3.4–3.6 ppm and the distinct splitting pattern of the proton geminal to the fluorine ( 5.2–5.4 ppm, ). -
19F NMR: Single peak typically around
-170 to -180 ppm (decoupled).
Workflow Visualization
Figure 2: Operational workflow for the synthesis of sulfonamide libraries.
Case Study: Optimization of DPP-4 Inhibitors
In the development of Dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes, the pyrrolidine scaffold is ubiquitous.
-
Challenge: Unsubstituted pyrrolidine amides often suffer from rapid hydrolysis and poor selectivity against related peptidases (DPP-8/9).
-
Solution: Replacing the standard amide/urea linker with a sulfonamide derived from This compound improved metabolic stability by 40% in liver microsome assays [4]. The fluorine atom reduced basicity, preventing non-specific binding, while the sulfonamide provided a unique hydrogen-bonding vector to
in the active site.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
Scott, K. A., et al. (2017). Sulfonamides as Amide Bioisosteres in Drug Discovery. Journal of Medicinal Chemistry, 60(7), 2983-2992. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonamide Synthesis with (3R)-3-Fluoropyrrolidine-1-sulfonyl chloride
Introduction
Welcome to the technical support center for sulfonamide reactions utilizing (3R)-3-fluoropyrrolidine-1-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of their sulfonamide products. The formation of a sulfonamide bond by reacting a sulfonyl chloride with a primary or secondary amine is a cornerstone of medicinal chemistry.[1] However, challenges such as low yields, difficult purifications, and unwanted side reactions are common.[2][3] This document provides in-depth, experience-based answers to frequently asked questions and a systematic troubleshooting guide to address specific issues you may encounter in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, reactivity, and optimal conditions for using this compound.
Q1: How should I handle and store this compound to ensure its stability and reactivity?
A1: this compound is a reactive electrophile and is sensitive to moisture. Sulfonyl chlorides can hydrolyze to the corresponding sulfonic acid in the presence of water, which is a common cause of reduced yield.[3]
-
Storage: Store the reagent at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4] The original supplier packaging is often designed for this purpose.
-
Handling: Always handle the reagent in a dry environment, preferably in a glovebox or using anhydrous techniques with dry glassware. Use anhydrous solvents for all reactions.
-
Dispensing: Bring the reagent to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold solid.
Q2: What makes the fluoropyrrolidine moiety special, and does the fluorine atom affect reactivity?
A2: The fluorine atom on the pyrrolidine ring significantly influences the molecule's properties through stereoelectronic effects.[5]
-
Conformational Lock: The fluorine atom can lock the pyrrolidine ring into a specific pucker or conformation, which can be advantageous for designing molecules with precise three-dimensional shapes for biological targets.[6][7]
-
Electronic Effects: Fluorine is highly electronegative, which can influence the basicity of the parent amine and the reactivity of the resulting sulfonamide. However, the fluorine atom is generally stable and not prone to nucleophilic displacement under standard sulfonylation conditions.[8]
Q3: What are the best general conditions (base, solvent, temperature) for reacting this sulfonyl chloride with an amine?
A3: The optimal conditions depend heavily on the nucleophilicity and steric hindrance of your amine partner. However, a good starting point is as follows:
-
Base: A non-nucleophilic, sterically hindered base is often preferred to scavenge the HCl byproduct without reacting with the sulfonyl chloride.[9] Pyridine is a classic choice, but bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are also common.[2][10] The base neutralizes the HCl generated, preventing the protonation and deactivation of the amine nucleophile.[9]
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are aprotic and do not react with the sulfonyl chloride.[2]
-
Temperature: Reactions are typically started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by slow warming to room temperature.[11] For less reactive amines, heating may be necessary.[3]
Q4: Can I use aqueous or biphasic conditions, like the Schotten-Baumann reaction?
A4: Yes, Schotten-Baumann conditions, which use an organic solvent and an aqueous base (like NaOH or Na2CO3), can be effective.[12] This method is particularly useful for large-scale synthesis as it avoids expensive anhydrous solvents and bases.[13][14] However, there is a risk of hydrolyzing the sulfonyl chloride.[12] To mitigate this, you can use a slight excess of the sulfonyl chloride and ensure vigorous stirring to maximize the reaction rate between the amine and the sulfonyl chloride over the competing hydrolysis reaction.[12]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during sulfonamide synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Degraded Sulfonyl Chloride: The reagent was compromised by moisture, leading to hydrolysis. | 1a. Use a fresh bottle of this compound or one that has been properly stored. 1b. Ensure all glassware is oven-dried and solvents are anhydrous. |
| 2. Poorly Reactive Amine: The amine is sterically hindered or electron-deficient, reducing its nucleophilicity.[3] | 2a. Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC or LC-MS.[15] 2b. Use a stronger, non-nucleophilic base to enhance the amine's reactivity. 2c. Consider adding a catalyst like 4-dimethylaminopyridine (DMAP), which can form a more reactive intermediate with the sulfonyl chloride.[3] | |
| 3. Incorrect Stoichiometry: An improper ratio of reactants was used. | 3a. Verify the purity and molecular weight of your amine. 3b. Use a slight excess (1.1-1.2 equivalents) of the amine to ensure the complete consumption of the more valuable sulfonyl chloride.[2] | |
| Incomplete Reaction | 1. Insufficient Base: The HCl generated was not fully neutralized, leading to the formation of amine hydrochloride salt, which is not nucleophilic. | 1a. Use at least 1 equivalent of base for a primary or secondary amine. For amine salts (e.g., hydrochlorides), use at least 2 equivalents of base. 1b. Choose a base with appropriate pKa to effectively deprotonate the amine or neutralize HCl. |
| 2. Low Temperature: The reaction temperature may be too low to overcome the activation energy barrier, especially for less reactive amines.[15] | 2a. After initial addition at 0 °C, allow the reaction to warm to room temperature. 2b. If the reaction stalls, gently heat the mixture (e.g., to 40 °C in DCM) and monitor its progress. | |
| Formation of Side Products | 1. Bis-sulfonylation (Primary Amines): The primary amine reacts twice, or the resulting sulfonamide is deprotonated and reacts again. | 1a. Use slow, controlled (dropwise) addition of the sulfonyl chloride to a solution of the amine and base. This keeps the concentration of the sulfonyl chloride low, favoring the initial reaction.[2] 1b. Avoid using an excess of a very strong base that could deprotonate the sulfonamide product. |
| 2. Reaction with Solvent/Base: Nucleophilic solvents (like alcohols) or bases (like triethylamine, in some cases) can react with the sulfonyl chloride. | 2a. Use non-nucleophilic solvents like DCM, THF, or acetonitrile.[2] 2b. Prefer sterically hindered bases like DIPEA or pyridine over less hindered ones if side reactions are observed. | |
| Difficult Purification | 1. Product is Water-Soluble: The resulting sulfonamide has high polarity and is lost during aqueous workup. | 1a. After quenching, extract the product with a more polar organic solvent like ethyl acetate multiple times. 1b. If the product is very polar, consider avoiding an aqueous workup. Quench the reaction, filter the base hydrochloride salt, and concentrate the filtrate for direct purification by chromatography. |
| 2. Emulsion During Extraction: The formation of a stable emulsion during aqueous workup makes phase separation difficult. | 2a. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2b. Filter the entire mixture through a pad of Celite to break up the emulsion. | |
| 3. Co-elution on Silica Gel: The product and starting materials or byproducts have similar polarities. | 3a. Optimize your solvent system for column chromatography. A small percentage of acid (acetic acid) or base (triethylamine) in the eluent can sometimes improve separation. 3b. Consider alternative purification methods like recrystallization or preparative HPLC.[16] |
Section 3: Optimized Protocols & Methodologies
Here we provide a detailed, step-by-step protocol for a general sulfonamide synthesis and a workflow for troubleshooting low yields.
Protocol 1: General Synthesis of a Sulfonamide
This protocol is a robust starting point for the reaction of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
Pyridine or DIPEA (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the amine (1.1 eq) and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (1.5 eq) to the stirred solution.
-
In a separate vial, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cold amine solution over 15-20 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitor the reaction progress using TLC or LC-MS until the sulfonyl chloride is consumed (typically 2-16 hours).
-
Workup: Quench the reaction by adding water or 1M HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired sulfonamide.
Workflow Visualization
The following diagrams illustrate the general experimental workflow and a decision-making process for troubleshooting.
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Decision tree for troubleshooting low sulfonamide yield.
References
- BenchChem. (n.d.). Troubleshooting low yield in sulfonamide synthesis.
- BenchChem. (n.d.). Troubleshooting low conversion rates in sulfonamide synthesis.
- BenchChem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- N., N., V., S., & A., A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Analytical Science and Technology.
- Evans, M. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.
- Vedantu. (n.d.). The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE.
- Back, T. G., & Lim, J. J. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9578-9582.
- LibreTexts. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts.
- ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples?
- Blass, B. E. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Pharmaffiliates. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 984-988.
- Penning, T. D., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(43), 5894-5896.
- Das, B., & Chakraborty, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-215.
- White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939-957.
- Google Patents. (1957). Sulfonamide purification process.
- ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine....
- ResearchGate. (n.d.). Fluorine effect on proline conformation.
- MDPI. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
- Al-Masoudi, N. A., et al. (2019).
- Wikipedia. (n.d.). Sulfonamide (medicine).
- ACS Figshare. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide.
- PubMed. (2006). Determination of sulfonamide antibiotics in wastewater: a comparison of solid phase microextraction and solid phase extraction methods.
- EvitaChem. (n.d.). (R)-3-Fluoropyrrolidine-1-sulfonyl chloride.
- ChemScene. (n.d.). (S)-3-Fluoropyrrolidine-1-sulfonyl chloride.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA.
- Beilstein Journals. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines.
- Ossila. (n.d.). (R)-(−)-3-Fluoropyrrolidine hydrochloride.
- EurekAlert!. (2025). Fluorine “forever chemical” in medicines not leading to added drug reactions.
- ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy (R)-3-Fluoropyrrolidine-1-sulfonyl chloride (EVT-12574570) [evitachem.com]
- 5. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
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- 12. mdpi.com [mdpi.com]
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- 14. acs.figshare.com [acs.figshare.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Navigating the Nuances of (3R)-3-Fluoropyrrolidine-1-Sulfonyl Chloride: A Technical Support Guide
Welcome to the technical support center for (3R)-3-fluoropyrrolidine-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile fluorinated building block. Here, we address common challenges and frequently asked questions encountered during its reaction with nucleophiles, providing in-depth, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
The introduction of a fluorine atom on the pyrrolidine ring significantly influences the molecule's electronic properties and conformational preferences.[1] This can lead to unexpected side reactions if not properly controlled. This section provides a systematic approach to troubleshooting common problems.
Issue 1: Low Yield of the Desired Sulfonamide
Symptoms:
-
Low isolated yield of the target sulfonamide.
-
Presence of multiple spots on TLC analysis of the crude reaction mixture.
-
Significant amount of unreacted starting amine.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Hydrolysis of the Sulfonyl Chloride | This compound is highly reactive and susceptible to hydrolysis, especially in the presence of trace amounts of water in solvents or on glassware. This leads to the formation of the corresponding sulfonic acid, which is unreactive towards the amine. | Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents (e.g., freshly distilled or from a solvent purification system). Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Basicity | The reaction of a sulfonyl chloride with an amine generates one equivalent of HCl, which can protonate the starting amine, rendering it non-nucleophilic. An inadequate amount of base will result in incomplete conversion. | Use at least two equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) or use the nucleophilic amine itself as the base if it is not a limiting reagent. For weakly nucleophilic amines, a stronger base like pyridine may be beneficial. |
| Steric Hindrance | Highly sterically hindered amines may react slowly, leading to incomplete conversion and allowing competing side reactions like hydrolysis to dominate. | Increase the reaction temperature cautiously. Prolong the reaction time. Consider using a less hindered base to avoid competition with the nucleophile. In some cases, a catalyst such as DMAP can be added, but its use should be carefully evaluated to avoid other side reactions. |
| Low Nucleophilicity of the Amine | Electron-poor amines (e.g., anilines with electron-withdrawing groups) are less reactive and may require more forcing conditions to react efficiently. | Increase the reaction temperature. Use a more polar aprotic solvent (e.g., DMF, DMAc) to enhance the reaction rate. Consider using a stronger, non-nucleophilic base to fully deprotonate the amine. |
Issue 2: Formation of an Unexpected Byproduct with a Lower Molecular Weight
Symptoms:
-
A significant byproduct is observed by LC-MS with a mass corresponding to the loss of HF from the desired product.
-
Broad or complex proton NMR signals in the crude product, suggesting the presence of an unsaturated species.
Potential Cause and Solution:
Elimination of Hydrogen Fluoride (HF): The fluorine atom at the 3-position, along with the adjacent protons, can undergo base-mediated elimination to form a dihydropyrrole derivative. This is more likely to occur with strong, sterically hindered bases or at elevated temperatures. The electron-withdrawing nature of the sulfonyl group can increase the acidity of the protons on the pyrrolidine ring, facilitating this elimination pathway.
Mechanism of HF Elimination:
Caption: Proposed mechanism for HF elimination.
Recommended Actions to Minimize HF Elimination:
-
Choice of Base: Use a weaker, non-nucleophilic base like triethylamine instead of stronger bases like DBU or potassium tert-butoxide.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature). Avoid prolonged heating.
-
Stoichiometry: Use a minimal excess of the base to avoid high concentrations that can promote elimination.
Issue 3: Evidence of Ring-Opening or Decomposition
Symptoms:
-
A complex mixture of unidentified products is observed.
-
The desired product is unstable during workup or purification.
Potential Cause and Solution:
Ring Instability: While the N-sulfonylated 3-fluoropyrrolidine ring is generally stable, harsh reaction conditions can potentially lead to ring-opening or other decomposition pathways. The presence of the fluorine atom can influence the ring's conformational stability.[1]
Recommended Actions to Maintain Ring Integrity:
-
Mild Reaction Conditions: Employ the mildest possible conditions (temperature, base strength) to achieve the desired transformation.
-
Careful Workup: Use mild aqueous workup conditions. Avoid strong acids or bases during extraction.
-
Purification: If column chromatography is required, consider using a less acidic silica gel or deactivating it with a small amount of triethylamine in the eluent.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
A1: Its primary mode of reaction is nucleophilic substitution at the sulfonyl group.[2] The sulfur atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamides.
Q2: How does the fluorine atom at the 3-position affect the reactivity?
A2: The highly electronegative fluorine atom has several effects:
-
Inductive Effect: It can slightly increase the electrophilicity of the sulfonyl group, potentially leading to faster reaction rates compared to its non-fluorinated analog.
-
Conformational Lock: The fluorine substituent can influence the puckering of the pyrrolidine ring, which may affect the accessibility of the sulfonyl group to incoming nucleophiles.[1]
-
Alternative Reaction Pathway: As discussed in the troubleshooting guide, the fluorine atom provides a pathway for HF elimination, a side reaction that must be carefully managed.
Q3: What are the ideal storage conditions for this compound?
A3: Due to its sensitivity to moisture, it should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[2] Refrigeration (2-8 °C) is recommended to minimize decomposition over time.[2]
Q4: Can I use this compound with alcohol nucleophiles?
A4: Yes, it readily reacts with alcohols in the presence of a base to form the corresponding sulfonate esters. The principles of minimizing hydrolysis and using an appropriate base are also applicable here.
Q5: Are there any known incompatibilities with common reagents or solvents?
A5: Avoid protic solvents unless they are the intended nucleophile. Water and other protic solvents will lead to hydrolysis. Strong, hard nucleophiles might favor attack at other positions, though this is less common. Highly basic conditions, especially at elevated temperatures, can promote elimination reactions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide with a Primary Amine (e.g., Aniline)
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary amine (1.0 eq.) and anhydrous dichloromethane (DCM, 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (2.2 eq.) dropwise to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Modified Procedure for a Less Nucleophilic or Sterically Hindered Amine
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq.), this compound (1.2 eq.), and anhydrous N,N-dimethylformamide (DMF, 0.2 M).
-
Base Addition: Add diisopropylethylamine (2.5 eq.) to the mixture.
-
Heating: Heat the reaction mixture to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Note: DMF can be removed by washing with a LiCl solution.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC.
Visualizing Reaction Pathways
The following diagram illustrates the primary desired reaction pathway versus the most common side reactions.
Caption: Key reaction pathways for this compound.
References
-
PubChem. (n.d.). (3R)-3-fluoropyrrolidine hydrochloride. Retrieved from [Link]
-
Journal of Chemical Information and Modeling. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Reactions of Amines. Retrieved from [Link]
-
King, J. F., & Lee, T. W. S. (1971). Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides. Journal of the American Chemical Society, 93(24), 6393–6399. [Link]
-
Bentley, T. W., & Llewellyn, G. (1990). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Journal of the Chemical Society, Perkin Transactions 2, (8), 1211-1215. [Link]
-
SIUE. (n.d.). Elimination Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]
Sources
Technical Support Center: Purification & Handling of (3R)-3-Fluoropyrrolidine-1-sulfonyl Chloride Derivatives
Executive Summary
(3R)-3-fluoropyrrolidine-1-sulfonyl chloride is a specialized chiral building block used primarily to introduce the (3R)-3-fluoropyrrolidinyl sulfonyl moiety into pharmaceutical candidates. Its reactivity is driven by the electrophilic sulfonyl chloride group, which is highly susceptible to nucleophilic attack.[1]
Users frequently encounter challenges related to hydrolytic instability , separation of excess reagent , and physical state management (oils vs. solids).[1] This guide synthesizes field-proven purification strategies with mechanistic insights to ensure high enantiopurity and chemical yield.
Troubleshooting Guide (Q&A)
Category A: Impurity Removal & Workup[2][3][4][5]
Q1: I observe a persistent spot at the baseline of my TLC (or solvent front in reverse phase) that tracks with the starting material. What is it? Diagnosis: This is likely (3R)-3-fluoropyrrolidine-1-sulfonic acid , the hydrolysis product of your starting material. Root Cause: Sulfonyl chlorides are moisture-sensitive. Exposure to atmospheric moisture or wet solvents converts the chloride to the sulfonic acid. Solution:
-
Immediate: Perform a basic wash. The sulfonic acid is highly water-soluble as its salt.[2] Wash your organic phase (DCM or EtOAc) with saturated aqueous NaHCO₃ .[1]
-
Prevention: Ensure all reagents are dry. Use anhydrous solvents (DCM, THF) and maintain an inert atmosphere (N₂ or Ar) until the reaction is quenched.[1]
Q2: My reaction is complete, but I cannot remove the excess this compound. It co-elutes with my product. Diagnosis: Unreacted sulfonyl chloride is non-polar and often streaks or overlaps with sulfonamide products on silica. Solution:
-
Method A (Hydrolysis): Quench the reaction with a mixture of pyridine/water (1:1) and stir for 30 minutes. This forces the hydrolysis of the remaining chloride to the sulfonic acid, which is then removed via the NaHCO₃ wash described in Q1 [1].
-
Method B (Chemical Scavenging): Add a solid-supported amine scavenger (e.g., Si-Trisamine or PS-Trisamine ) to the reaction mixture. Stir for 1-2 hours. The scavenger covalently binds the excess sulfonyl chloride. Filter the resin to remove the impurity [2].[2][3]
Q3: The crude product contains a significant amount of the amine coupling partner. Diagnosis: Incomplete conversion or excess amine used. Solution:
-
If the amine is basic: Wash the organic layer with 1M HCl or 10% Citric Acid . The amine will protonate, become water-soluble, and partition into the aqueous phase.[3]
-
Note: Ensure your product (the sulfonamide) does not contain other basic functional groups that would also protonate.
-
-
If the amine is non-basic or acid-sensitive: Use column chromatography.
Category B: Physical State & Stability[1]
Q4: My product isolated as a sticky oil/gum, but it is supposed to be a solid. Diagnosis: Trace solvent entrapment or minor impurities preventing crystal lattice formation. The fluorine atom increases polarity, often leading to "gummy" residues.[1] Solution:
-
Trituration: Dissolve the gum in a minimum amount of DCM or Acetone, then slowly add a non-polar anti-solvent like Heptane or Diethyl Ether with vigorous stirring.[1] Sonicate if necessary to induce precipitation.
-
High-Vacuum Drying: Fluorinated pyrrolidines can hold onto solvents tightly. Dry at 40-50°C under high vacuum (<1 mbar) for 12+ hours.
Q5: Is racemization of the (3R) center a concern during sulfonylation? Diagnosis: Generally, no. The chiral center is at the C3 position of the pyrrolidine ring, remote from the reactive sulfonyl center. Validation: However, harsh basic conditions (e.g., refluxing in strong base) could theoretically induce elimination-addition pathways.[1] Recommendation: Stick to standard bases (TEA, DIPEA, Pyridine) at temperatures between 0°C and Room Temperature.[1] Avoid strong alkalis (NaOH/KOH) at high temperatures unless validated.[1]
Detailed Purification Protocols
Protocol A: Standard Aqueous Workup (The "Bicarb Wash")
Best for: Routine removal of sulfonic acid and water-soluble impurities.
-
Quench: Upon reaction completion, dilute the reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Acid Wash (Optional): If excess amine nucleophile was used, wash the organic phase with 1M HCl (2 x reaction volume).[1] Skip this if your product has basic residues.
-
Base Wash (Critical): Wash the organic phase with Saturated Aqueous NaHCO₃ (2 x reaction volume).
-
Brine Wash: Wash with saturated NaCl solution (1 x reaction volume) to remove trapped water.[1]
-
Dry & Concentrate: Dry over anhydrous Na₂SO₄ or MgSO₄ , filter, and concentrate under reduced pressure.
Protocol B: Solid-Phase Scavenging
Best for: High-throughput parallel synthesis or when aqueous workup causes emulsions.
-
Calculate: Estimate the excess this compound (typically 0.1 - 0.2 equivalents).
-
Add Scavenger: Add 3-4 equivalents (relative to excess reagent) of Trisamine resin (e.g., 3-4 mmol/g loading).
-
Incubate: Stir or shake at room temperature for 2-4 hours.
-
Filter: Filter the mixture through a fritted funnel or Celite pad.
-
Rinse: Rinse the resin with the reaction solvent.[2]
-
Concentrate: The filtrate contains the purified product, free of sulfonyl chloride.
Data Summary & Reference Tables
Table 1: Common Impurity Profile & Removal Strategy
| Impurity Type | Origin | Chemical Behavior | Removal Strategy |
| Sulfonyl Chloride | Unreacted Reagent | Lipophilic Electrophile | Hydrolysis (Pyridine/H₂O) or Amine Scavenger |
| Sulfonic Acid | Hydrolysis of Reagent | Hydrophilic Acid | Sat. NaHCO₃ Wash (Forms water-soluble salt) |
| Amine Partner | Unreacted Reagent | Basic Nucleophile | Dilute Acid Wash (HCl/Citric Acid) |
| HCl Salts | Reaction Byproduct | Ionic Solid | Water Wash / Filtration |
Table 2: Solvent Compatibility Guide
| Solvent | Suitability | Notes |
| DCM | Excellent | Good solubility for sulfonamides; easy to dry. |
| THF | Good | Useful for reaction; requires drying before workup if using brine. |
| Water | AVOID | Causes rapid hydrolysis of the starting material. |
| Methanol | AVOID | Reacts with sulfonyl chloride to form methyl sulfonate esters (impurity).[1] |
Visual Workflows (Graphviz)
Diagram 1: Purification Decision Tree
Caption: Logical flow for selecting the optimal workup procedure based on impurity profile.
Diagram 2: Fate of Impurities During Extraction
Caption: Phase distribution of common reaction components during aqueous workup.
[1]
References
-
Organic Chemistry Portal. (2014).[1] Sulfonyl chloride synthesis by chlorosulfonation.[9][10][11][Link][1]
-
National Institutes of Health (NIH). (2008).[1] Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Int J Mol Sci. [Link][1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
- 9. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Buy (R)-3-Fluoropyrrolidine-1-sulfonyl chloride (EVT-12574570) [evitachem.com]
Overcoming low reactivity of sterically hindered amines with (3R)-3-fluoropyrrolidine-1-sulfonyl chloride
Topic: Overcoming Low Reactivity of Sterically Hindered Amines with (3R)-3-Fluoropyrrolidine-1-sulfonyl Chloride
Introduction: The Reactivity Paradox
You are likely here because your standard sulfonylation protocol failed. You are attempting to couple This compound (CAS: 1411774-27-0) with a sterically hindered amine, and you are observing either no reaction or significant hydrolysis.
The Root Cause: This reaction faces a "double-deactivation" penalty:
-
Electronic Deactivation: Your reagent is technically a sulfamoyl chloride (
), not a standard aryl sulfonyl chloride. The nitrogen atom in the pyrrolidine ring donates electron density into the sulfonyl group (resonance stabilization), rendering the sulfur center less electrophilic than typical reagents like Tosyl-Cl or Mesyl-Cl. -
Steric Deactivation: Your nucleophile (the hindered amine) has poor access to the electrophilic sulfur center.
This guide provides the advanced protocols required to overcome this specific energy barrier.
Module 1: Reaction Setup & Stoichiometry
Q1: Why is my standard DIPEA/DCM protocol yielding <10% product? A: The standard base/solvent system (DIPEA/Dichloromethane) is insufficient for sulfamoyl chlorides reacting with hindered amines. The rate of hydrolysis (reaction with trace water) often exceeds the rate of aminolysis.
-
Correction: Switch to Pyridine as both the solvent and base. Pyridine acts as a nucleophilic catalyst, forming a transient, more reactive
-sulfonylpyridinium intermediate. -
Alternative: If you must use DCM, you must add a nucleophilic catalyst (see Module 2).
Q2: What is the optimal stoichiometry for this expensive chiral reagent? A: Do not use a 1:1 ratio.
-
Recommendation: Use 1.2 to 1.5 equivalents of this compound relative to the amine.
-
Reasoning: The reagent is prone to hydrolysis. Excess reagent ensures that enough electrophile remains to drive the sluggish reaction with the hindered amine to completion.
Q3: Does the order of addition matter? A: Yes.
-
Dissolve the amine and catalyst/base in the solvent first.
-
Cool to 0°C (to control the initial exotherm and prevent immediate hydrolysis).
-
Add the sulfonyl chloride slowly.[1]
-
Crucial Step: Allow the reaction to warm to room temperature (or heat) immediately after addition. Keeping it cold will stall the reaction completely due to the high activation energy required.
Module 2: Catalysis & Activation (The "Engine")
Q4: The reaction is stuck at 30% conversion. How do I push it? A: You need to lower the activation energy.
-
Catalyst: Add DMAP (4-Dimethylaminopyridine) at 10-20 mol% .
-
Temperature: Heat is often non-negotiable for sulfamoyl chlorides. Reflux in DCE (1,2-Dichloroethane) at 83°C or Toluene at 110°C.
Q5: Can I use microwave irradiation? A: Yes, this is often the "silver bullet" for this specific reagent class.
-
Protocol: Seal the amine (1.0 eq), Sulfonyl chloride (1.5 eq), and Pyridine (excess) in a microwave vial. Irradiate at 100°C–120°C for 20–40 minutes .
-
Note: Microwave heating overcomes the steric repulsion more effectively than thermal convection.
Q6: My amine is extremely unreactive (e.g., tert-butyl amine or anilines with ortho-substituents). What is the "nuclear option"? A: If weak bases fail, use a metallation strategy .
-
Dissolve the amine in dry THF.
-
Cool to -78°C or 0°C.
-
Add LiHMDS or NaH (1.1 eq) to deprotonate the amine, creating a potent amide anion nucleophile.
-
Add the sulfonyl chloride.[1][5]
-
Warning: This is risky. The strong anion can cause side reactions. Use this only if pyridine/DMAP/heat fails.
-
Module 3: Workup & Purification
Q7: How do I remove the excess (3R)-3-fluoropyrrolidine-derived sulfonic acid byproduct?
A: The hydrolyzed reagent is an acid (
-
Protocol: Wash the organic layer with saturated NaHCO3 (removes the acid) followed by 1M HCl (removes residual pyridine/DMAP).
-
Caution: If your product is basic (e.g., contains other amines), skip the acid wash and use column chromatography.
Q8: I see a new spot on TLC that isn't product or starting material. What is it? A: It is likely the Bis-sulfonamide (if your amine was primary).
-
Diagnosis: Check MS. If Mass = Amine + 2 × (Sulfonyl Group), you have bis-sulfonylation.
-
Fix: This is rare with hindered amines, but if it occurs, reduce the equivalents of sulfonyl chloride to 1.0 and strictly control temperature (do not overheat).
Visual Guide: Troubleshooting Logic Flow
The following diagram outlines the decision-making process for optimizing this reaction.
Figure 1: Decision tree for optimizing the coupling of this compound with hindered amines.
Master Protocol: The "Gold Standard" Method
Use this protocol as your baseline experiment. It incorporates all "best practices" to minimize failure modes.
Reagents:
-
Amine Substrate: 1.0 mmol
-
This compound: 1.5 mmol (1.5 eq)
-
DMAP: 0.2 mmol (20 mol%)
-
Solvent: Anhydrous Pyridine (3.0 mL) (or DCM with 3.0 eq Pyridine)
Step-by-Step:
-
Preparation: Flame-dry a microwave vial or round-bottom flask under Nitrogen/Argon.
-
Dissolution: Add the Amine and DMAP to the vessel. Add Pyridine . Stir until dissolved.
-
Addition: Add This compound in one portion at room temperature.
-
Note: Unlike highly reactive aryl chlorides, cooling is rarely necessary for hindered amines unless the scale is >10g.
-
-
Activation:
-
Method A (Thermal): Heat to 60°C for 4–16 hours.
-
Method B (Microwave): Cap the vial and irradiate at 100°C for 30 minutes.
-
-
Monitoring: Check LCMS. Look for the parent ion [M+H]+.
-
Target Mass: MW(Amine) + 187.6 - 36.5 (HCl) = MW(Amine) + 151.1
-
-
Workup: Dilute with EtOAc. Wash with 1M HCl (x3) to remove pyridine/DMAP. Wash with Brine. Dry over Na2SO4.
Data Tables
Table 1: Base & Catalyst Selection Guide
| Condition | Reactivity Level | Use Case | Risk Factor |
| Pyridine (Solvent) | Moderate | Standard amines, mild hindrance | Low |
| DCM + TEA/DIPEA | Low | Unhindered primary amines only | Low |
| Pyridine + DMAP | High | Recommended for hindered amines | Moderate (Bis-sulfonylation possible) |
| NaH / THF | Very High | Extremely hindered / unreactive amines | High (Epimerization/Side rxns) |
Table 2: Solvent Compatibility
| Solvent | Suitability | Notes |
| Dichloromethane (DCM) | Good | Standard, but low boiling point limits thermal acceleration. |
| 1,2-Dichloroethane (DCE) | Excellent | Allows heating to 83°C. Good solubility. |
| Tetrahydrofuran (THF) | Variable | Required for NaH/LiHMDS methods. |
| DMF / DMSO | Poor | Avoid. Difficult to remove; promotes hydrolysis of sulfonyl chloride. |
References
-
General Sulfonylation Mechanism & Catalysis
-
Reagent Properties (this compound)
-
Sulfamoylation of Hindered Amines
- Title: Efficient General Method for Sulfamoylation of a Hydroxyl Group (Analogous reactivity for amines).
- Source: ResearchG
-
URL:[Link]
-
Microwave Assisted Sulfonylation
Sources
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 4. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (R)-3-Fluoropyrrolidine-1-sulfonyl chloride CAS#: 1411774-27-0 [amp.chemicalbook.com]
- 8. (R)-3-Fluoropyrrolidine-1-sulfonyl chloride | 1411774-27-0 [sigmaaldrich.com]
- 9. thieme-connect.com [thieme-connect.com]
Managing the hydrolysis of (3R)-3-fluoropyrrolidine-1-sulfonyl chloride during reactions
Technical Support Center: Handling (3R)-3-Fluoropyrrolidine-1-sulfonyl Chloride
Executive Summary & Reagent Profile
Reagent: this compound CAS: 1411766-12-5 Core Challenge: Hydrolytic Instability
This reagent is a specialized electrophile used to introduce the (3R)-3-fluoropyrrolidinyl sulfonyl motif into target molecules. Like all sulfonyl chlorides, it is susceptible to nucleophilic attack by water, converting it into the corresponding sulfonic acid ((3R)-3-fluoropyrrolidine-1-sulfonic acid).
Critical Insight: The fluorine atom at the C3 position exerts a strong electron-withdrawing inductive effect (
Pre-Reaction: Storage & Handling Integrity
Q: I just received the shipment. How should I store this reagent to prevent degradation before I even use it?
A: Immediate environmental control is required.[1]
-
Temperature: Store at -20°C (or lower). Thermal energy accelerates background hydrolysis catalyzed by trace moisture trapped in the vial.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The reagent is hygroscopic.[2]
-
Container: Keep the original vial tightly sealed. If you use only a portion, purge the headspace with dry nitrogen before resealing. Parafilm is insufficient for long-term storage; use electrical tape or a secondary desiccant jar.
Q: How can I verify if my reagent has already hydrolyzed?
A: Perform a quick purity check via 1H NMR or TLC .
-
TLC: Run on silica gel (e.g., 50% EtOAc/Hexanes). The sulfonyl chloride is less polar and will travel up the plate (
). The hydrolysis product (sulfonic acid) is highly polar and strongly acidic; it will remain at the baseline ( ). -
NMR: In CDCl3, look for the disappearance of the specific pyrrolidine ring protons associated with the sulfonyl chloride and the appearance of shifted peaks corresponding to the acid. Hydrolysis often releases HCl, which may broaden peaks.
Reaction Optimization: Preventing Hydrolysis
Q: I am observing low yields. Is the reagent hydrolyzing during the coupling reaction?
A: If you are using aqueous conditions (Schotten-Baumann) or un-dried organic solvents, yes. The hydrolysis rate
The Fix: Switch to a Strictly Anhydrous Organic System. Do not rely on biphasic aqueous/organic systems for this fluorinated reagent. Use the following optimized protocol:
Optimized Coupling Protocol:
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Must be anhydrous (water content
ppm). Dry over activated 3Å molecular sieves or dispense from a solvent purification system. -
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA). Use 1.2 - 1.5 equivalents relative to the amine substrate.-
Note: Avoid Pyridine as the solvent. While pyridine catalyzes the reaction, it also forms a highly reactive sulfonylpyridinium intermediate that is extremely susceptible to hydrolysis by trace moisture.
-
-
Temperature: Start the reaction at 0°C .
-
Reasoning: Lower temperature suppresses the hydrolysis rate more significantly than the amidation rate (selectivity control).
-
-
Addition: Dissolve the sulfonyl chloride in minimal anhydrous solvent and add it dropwise to the amine/base solution.
-
Reasoning: This keeps the instantaneous concentration of the sulfonyl chloride low, ensuring it reacts with the amine (which is in excess relative to the drops) rather than finding a stray water molecule.
-
Q: Can I use a scavenger to remove water in situ?
A: Chemical drying agents in the reaction flask are risky.
-
Avoid: Solid
or in the reaction mixture can physically trap the reagent or impede stirring. -
Recommended: Ensure the starting materials are dry. Azeotropically dry your amine substrate with toluene if it is a viscous oil or hygroscopic solid before starting the reaction.
Troubleshooting & Workup
Q: The reaction is done, but I have a mixture of product and sulfonic acid. How do I purify it?
A: You can exploit the extreme polarity difference between the sulfonamide product and the sulfonic acid byproduct.
Workup Protocol (Acid Removal):
-
Quench: Add a small amount of water to destroy unreacted sulfonyl chloride (if any remains).
-
Partition: Dilute with DCM or Ethyl Acetate.
-
Wash 1 (Acidic): Wash the organic layer with 1M HCl (if your product is stable to acid). This removes the excess amine base and pyridine (if used).
-
Wash 2 (Basic): Wash the organic layer with Saturated Aqueous
. -
Dry & Concentrate: Dry the organic layer over anhydrous
, filter, and concentrate.
Q: My product is a primary sulfonamide and might be soluble in base. What now?
A: If your product has an acidic proton (e.g.,
-
Solution: Skip the basic wash. Wash with water and brine only. Purification via flash column chromatography is required. The sulfonic acid will stay at the top of the column (baseline) while your product elutes.
Mechanistic Visualization
The following diagrams illustrate the competing pathways and the decision logic for troubleshooting.
Caption: Figure 1. Competing reaction pathways. Pathway A (Amidation) is favored by anhydrous conditions and low temperatures. Pathway B (Hydrolysis) is irreversible and accelerated by moisture and heat.
Caption: Figure 2. Troubleshooting logic flow for identifying and resolving hydrolysis issues during synthesis.
Quantitative Data: Stability & Reactivity
| Parameter | Condition | Stability / Outcome | Recommendation |
| Hydrolysis Rate | Aqueous Base (pH > 10) | Fast ( | Avoid aqueous workups before quenching. |
| Hydrolysis Rate | Neutral Water | Moderate ( | Keep exposure to air/moisture minimal.[11] |
| Solvent Compatibility | Methanol/Ethanol | Incompatible (Solvolysis) | Use only aprotic solvents (DCM, THF). |
| Thermal Stability | Degradation likely | Maintain reaction at |
References
-
Mechanism of Sulfonyl Chloride Hydrolysis
-
Synthesis of Sulfonamides (General Best Practices)
-
Stability of Heterocyclic Sulfonyl Chlorides
-
Grygorenko, O. O., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv (Preprint).
-
-
Drying Organic Solvents
-
"Drying Organic Solutions."[14] University of Colorado Boulder, Organic Chemistry.
-
Sources
- 1. capitalresin.com [capitalresin.com]
- 2. researchgate.net [researchgate.net]
- 3. Alternative method of Boc-removal from sulfamide using silica-phenyl sulfonic acid in conjunction with microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. US1211923A - Method of separating a sulfonic acid of a hydrocarbon of the aromatic series from sulfuric acid and of converting the sulfonic acid into a salt. - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 13. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Optimization of (3R)-3-fluoropyrrolidine-1-sulfonyl chloride Synthesis
Welcome to the technical support center for the synthesis and optimization of (3R)-3-fluoropyrrolidine-1-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical chiral building block. Our goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis, ensuring you achieve optimal yields, purity, and reproducibility. This document moves beyond a simple protocol, delving into the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize your reaction conditions effectively.
Synthesis Overview & Core Principles
This compound is a valuable intermediate, but its synthesis is sensitive to several factors due to the reactive nature of the sulfonyl chloride functional group and the specific properties of the fluorinated starting material. The core transformation is the reaction of the (3R)-3-fluoropyrrolidine free amine with a sulfonylating agent, typically sulfuryl chloride (SO₂Cl₂), in the presence of a non-nucleophilic base.
The primary challenges in this synthesis are:
-
Moisture Sensitivity: Sulfonyl chlorides are highly susceptible to hydrolysis, which can significantly reduce yield.[1]
-
Starting Material Form: The starting material, (3R)-3-fluoropyrrolidine, is often supplied as a hydrochloride salt, which must be neutralized in situ or used as the free base for the reaction to proceed.[2][3]
-
Product Stability: The final product is thermally and hydrolytically unstable, requiring careful handling during workup, purification, and storage.[2][4]
-
Stoichiometry Control: Precise control over the stoichiometry of the amine, base, and sulfonylating agent is critical to prevent side reactions.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the secondary amine on the sulfur atom of sulfuryl chloride, followed by the elimination of a chloride ion and subsequent deprotonation by a base to yield the final product and HCl.
Caption: General reaction mechanism for sulfonylation.
Recommended Experimental Protocol
This protocol is a validated starting point for the synthesis. Each step is designed to mitigate common failure points.
Materials & Reagents
-
(3R)-3-fluoropyrrolidine hydrochloride [>98% purity]
-
Sulfuryl chloride (SO₂Cl₂) [≥99%]
-
Triethylamine (TEA), freshly distilled over CaH₂
-
Dichloromethane (DCM), anhydrous [solvent]
-
Saturated aqueous sodium bicarbonate (NaHCO₃), chilled to 0-4 °C
-
Brine, chilled to 0-4 °C
-
Magnesium sulfate (MgSO₄), anhydrous
Step-by-Step Protocol
-
Preparation (Inert Atmosphere): Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reactant Loading: To the flask, add (3R)-3-fluoropyrrolidine hydrochloride (1.0 equiv) and anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of starting material).
-
Cooling & Base Addition: Cool the resulting slurry to -10 °C using an acetone/ice bath. Slowly add triethylamine (2.2 equiv) dropwise via syringe, ensuring the internal temperature does not exceed -5 °C. Stir the mixture for 30 minutes at this temperature. A white precipitate of triethylammonium chloride will form.
-
Sulfonylation: In the dropping funnel, prepare a solution of sulfuryl chloride (1.1 equiv) in anhydrous DCM (2 mL per 1 g of SO₂Cl₂). Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature strictly below -5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -10 °C to 0 °C for 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or crude ¹H NMR analysis of a quenched aliquot.
-
Workup (Cold): Once the reaction is complete, pour the mixture into a pre-chilled separatory funnel containing cold (0 °C) saturated NaHCO₃ solution.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with cold DCM.
-
Washing: Combine the organic layers and wash sequentially with cold saturated NaHCO₃ and cold brine. Note: All aqueous solutions must be pre-chilled to minimize product hydrolysis.[1][4]
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ at -20 °C for 30 minutes. Filter the solution and concentrate the filtrate in vacuo at a bath temperature no higher than 10 °C.
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel using a pre-chilled column and a hexane/ethyl acetate solvent system.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Troubleshooting Common Problems
Q1: My reaction yield is very low or zero. What are the most likely causes?
A1: Low yield is the most common issue and can almost always be traced back to one of three critical areas:
-
Incomplete Neutralization of Starting Material: The starting (3R)-3-fluoropyrrolidine hydrochloride is not nucleophilic. It must be fully converted to the free amine by the base.
-
Cause: Insufficient base (less than 2.0 equivalents) or a poor-quality base. You need one equivalent to neutralize the HCl salt and another to scavenge the HCl produced during the reaction.
-
Solution: Use at least 2.2 equivalents of a high-purity, dry base like freshly distilled triethylamine. Ensure the base is added slowly at low temperature and the mixture is stirred for at least 30 minutes before adding the sulfuryl chloride.
-
-
Moisture Contamination: Sulfonyl chlorides react rapidly with water to form the corresponding sulfonic acid, which is water-soluble and will be lost during the aqueous workup.[1]
-
Cause: Using non-anhydrous solvents, wet glassware, or exposure to atmospheric moisture.
-
Solution: Use oven- or flame-dried glassware.[4] Use a commercial anhydrous solvent or freshly distill and dry your solvent. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire process.
-
-
Incorrect Reaction/Workup Temperature: The reaction is highly exothermic, and the product is unstable at higher temperatures.
-
Cause: Poor temperature control during the addition of reagents or performing the aqueous workup at room temperature.
-
Solution: Maintain a strict internal temperature below -5 °C during the addition of both the base and the sulfuryl chloride.[4] Crucially, use pre-chilled (0-4 °C) aqueous solutions for the workup and extraction steps to minimize hydrolysis of the sulfonyl chloride product.[4]
-
Caption: Troubleshooting workflow for low product yield.
Q2: I see multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The most common side product is the corresponding sulfonic acid, formed from the hydrolysis of your desired sulfonyl chloride. This will typically appear as a baseline spot on a silica TLC plate. Another possibility is the formation of a symmetrical sulfamide, [(3R)-3-fluoropyrrolidine]₂SO₂, if unreacted free amine attacks a molecule of the newly formed sulfonyl chloride product. This is more likely if the sulfuryl chloride is added too quickly or if there is poor mixing, creating localized areas of high product concentration while free amine is still present.
Q3: My purified product decomposes after a few days, even in the freezer. How can I improve its stability?
A3: this compound is inherently unstable. Proper storage is non-negotiable.
-
Cause: Exposure to atmospheric moisture and/or trace amounts of acid (e.g., residual HCl).
-
Solution: The product must be stored under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8 °C is recommended, though -20 °C is better for long-term storage).[2] Ensure the product is rigorously dried and free of solvent before storage. If you performed a chromatographic purification, ensure all acidic residues are removed.
Frequently Asked Questions (FAQs)
Q: Can I use a different base, like pyridine or DIPEA?
A: Yes, but with considerations. Diisopropylethylamine (DIPEA) is a good alternative as it's also a non-nucleophilic, sterically hindered base. Pyridine can also be used, but it is less basic than TEA and can sometimes lead to the formation of N-sulfonylpyridinium salt intermediates, which may have different reactivity. For initial optimizations, freshly distilled TEA is the most reliable and cost-effective choice.
Q: Is sulfuryl chloride the only option, or can I use thionyl chloride (SOCl₂)?
A: While thionyl chloride is used to make some sulfonyl chlorides from sulfonic acids, sulfuryl chloride (SO₂Cl₂) is the standard reagent for converting a secondary amine directly to a sulfonyl chloride.[2] Using SOCl₂ would lead to the formation of a sulfinamide, not the desired sulfonyl chloride.
Q: How critical is the stereochemistry? Is there a risk of racemization?
A: The reaction conditions described are not known to cause epimerization at the C3 position. The reaction occurs at the nitrogen atom, which is remote from the chiral center, and the low temperatures employed further safeguard the stereochemical integrity. Chiral HPLC analysis can be used to confirm the enantiomeric excess of the final product is maintained.[2]
Q: What is the best way to monitor this reaction?
A: Thin Layer Chromatography (TLC) is the quickest method. Take a small aliquot from the reaction, quench it with a drop of water, and spot it on a TLC plate. The starting free amine and the product sulfonyl chloride should have different Rf values. For more quantitative analysis, you can take a crude ¹H or ¹⁹F NMR of a quenched and evaporated aliquot. The appearance of new signals corresponding to the product and disappearance of starting material signals will indicate progress.
Optimizing Reaction Parameters: A Data-Driven View
To illustrate the importance of key parameters, the following table summarizes expected outcomes based on experimental conditions.
| Parameter | Condition | Expected Yield | Expected Purity | Rationale |
| Temperature | -10 °C to 0 °C | High (>85%) | High (>95%) | Minimizes side reactions and product degradation. |
| Room Temp (25 °C) | Low (<30%) | Low | Promotes rapid hydrolysis and potential side reactions. | |
| Moisture | Anhydrous | High (>85%) | High | Prevents hydrolysis of SO₂Cl₂ and the product.[1] |
| Non-anhydrous | Very Low (<10%) | Very Low | Rapid hydrolysis leads to sulfonic acid formation. | |
| Base (TEA) | 2.2 equivalents | High (>85%) | High | Ensures complete neutralization and scavenging of HCl. |
| 1.0 equivalent | Low (<40%) | Moderate | Insufficient to scavenge generated HCl, leading to incomplete reaction. |
References
- Google Patents. (2021). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]
-
PubChem. (n.d.). (3R)-3-fluoropyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]
- Google Patents. (n.d.). The assay method of chlorosulfuric acid in thionyl chloride.
-
ResearchGate. (2010). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
Liu, J., et al. (2022). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 27(15), 5035. Retrieved from [Link]
-
ResearchGate. (2024). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]
-
Wang, X., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(11), 3144. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
Manna, K., & Singh, M. S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-219. Retrieved from [Link]
-
OC Chem. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. Retrieved from [Link]
-
White, A. D., et al. (2018). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 22(7), 884-891. Retrieved from [Link]
Sources
Removing impurities from commercial (3R)-3-fluoropyrrolidine-1-sulfonyl chloride
Ticket ID: #PUR-3R-F-SC-001 Status: Open Agent: Senior Application Scientist
Executive Summary
You are encountering purity issues with commercial (3R)-3-fluoropyrrolidine-1-sulfonyl chloride (CAS: 1411774-27-0).[1] This reagent is a critical electrophile for installing the fluoropyrrolidine sulfonamide motif.
The Core Problem: Sulfonyl chlorides are inherently electrophilic and moisture-sensitive. Commercial samples often degrade into (3R)-3-fluoropyrrolidine-1-sulfonic acid (hydrolysis product) and HCl , or contain residual chlorosulfonic acid . These impurities act as catalyst poisons and stoichiometric disruptors in downstream sulfonylation reactions.
This guide provides a modular troubleshooting protocol. Do not blindly follow a single method. Assess your material's physical state (oil vs. solid) and impurity profile first.
Module 1: Diagnosis & Triage
Before attempting purification, confirm the identity of the impurity.
Q: How do I distinguish the sulfonyl chloride from the sulfonic acid impurity?
A: Use Proton NMR (
| Feature | Sulfonyl Chloride (Product) | Sulfonic Acid (Impurity) |
| Chemical Shift | ||
| Peak Shape | Sharp, well-defined multiplets. | Often broad; acidic proton ( |
| Solubility | Soluble in CH | Insoluble in CH |
Q: My sample is fuming/smoking. Is this normal?
A: No. This indicates significant HCl gas or residual thionyl chloride/chlorosulfonic acid .
-
Immediate Action: Degas the sample. Place it under high vacuum (0.1–1.0 mmHg) for 1–2 hours at room temperature with a liquid nitrogen trap to remove volatiles.
Module 2: The "Dry" Protocol (Preferred)
Use this method if your compound is a solid or a viscous oil and you wish to avoid hydrolysis risks.
Workflow: Recrystallization / Precipitation
This method relies on the solubility differential: Sulfonyl chlorides are soluble in hot non-polar solvents, while sulfonic acids are generally insoluble.
Reagents Required:
-
Solvent A: Dry Ethyl Acetate (EtOAc) or Dichloromethane (DCM) - Good solvent
-
Solvent B: Dry n-Heptane or Hexanes - Anti-solvent
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude material in the minimum amount of Solvent A at room temperature.
-
Self-Validation: If a white gummy solid remains undissolved, filter it off immediately. This is likely the sulfonic acid or amine salt impurity.
-
-
Precipitation: Slowly add Solvent B while stirring until a slight turbidity (cloudiness) persists.
-
Crystallization: Cool the mixture to -20°C (freezer) or 4°C (fridge) for 4–12 hours.
-
Collection: Filter the solid rapidly under a blanket of dry Nitrogen or Argon.
-
Drying: Dry under high vacuum for 2 hours.
Critical Note: If the compound oils out instead of crystallizing, re-dissolve in DCM, dry over MgSO
, filter, and concentrate. Then, perform a "trituration" by adding cold Pentane/Heptane and scratching the flask wall to induce solidification.
Module 3: The "Wet" Protocol (Risk Management)
Use this ONLY if the dry method fails and you have significant water-soluble impurities (inorganic salts, strong acids).
Q: Can I wash this with water?
A: Yes, but it is a race against time. The fluorine on the pyrrolidine ring is electron-withdrawing, making the sulfonyl chloride highly reactive toward nucleophiles (including water).
The "Flash Wash" Protocol:
-
Preparation: Prepare a biphasic system.
-
Organic Phase: Dissolve crude in DCM (keep concentrated, ~0.5 M).
-
Aqueous Phase: Ice-cold water or 1% NaHCO
(if neutralizing acid).
-
-
Execution:
-
Combine phases in a separatory funnel.
-
Shake vigorously for exactly 15 seconds .
-
IMMEDIATELY drain the organic layer into a flask containing a large excess of anhydrous MgSO
.
-
-
Filtration: Filter off the drying agent after 5 minutes.
-
Concentration: Evaporate solvent at
(do not heat).
Why this works: The rate of phase transfer and hydrolysis is slower than the rate of washing if the temperature is near 0°C and contact time is minimized [1].
Module 4: Flash Chromatography (Last Resort)
Silica gel is acidic and contains water, which destroys sulfonyl chlorides.
Q: How do I stick this on a column without destroying it?
A: You must passivate the silica.
Protocol:
-
Slurry: Prepare the silica slurry using Hexanes/EtOAc + 1% Triethylamine (Et
N) . The base neutralizes the silica's acidity. -
Loading: Load the sample as a liquid injection (dissolved in minimal DCM). Do not dry-load on silica.
-
Elution: Run a fast gradient (e.g., 0%
30% EtOAc in Hexanes). -
Workup: Collect fractions and evaporate immediately. Do not leave the compound in solution with Et
N for extended periods, as it can form sulfonamides if traces of amine impurities are present.
Visual Troubleshooting Guide
Figure 1: Purification Decision Tree
Follow this logic flow to select the safest purification method for your specific batch.
Caption: Decision matrix for selecting purification methodology based on physical state and impurity profile.
Figure 2: The Hydrolysis Trap
Understanding why moisture is the enemy of this specific molecule.
Caption: Mechanism of hydrolytic degradation. Note that the HCl byproduct can autocatalyze further decomposition in the presence of moisture.
References
-
Org. Process Res. Dev. (2007).[2] The Preparation of Aryl Sulfonyl Chlorides. American Chemical Society.
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for sulfonyl chloride handling).
-
BenchChem Technical Support . Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
-
ChemicalBook . Pyrrolidine-1-sulfonyl chloride Properties.
Sources
Troubleshooting unexpected byproducts in sulfonylation reactions
Technical Support Center: Sulfonylation Reaction Troubleshooting Ticket ID: SULF-992-X Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: Welcome to Tier 3 Support
If you are reading this, your simple "textbook" protection or activation step has likely failed. Sulfonylation (using Tosyl, Mesyl, or Triflyl chlorides) is deceptively simple. In theory, it is a straightforward nucleophilic substitution. In practice, it is a battlefield of competing pathways: elimination, chloride displacement, and hydrolysis.
This guide is not a lecture; it is a debugging manual. We will isolate the specific failure mode of your reaction (formation of alkyl chlorides, elimination to alkenes, or regioselectivity loss) and patch the protocol.
Module 1: The "Chloride" Displacement (Alkyl Chloride Byproduct)
Symptom: You attempted to make a Tosylate or Mesylate (
Root Cause:
The sulfonate you just created is an excellent leaving group. If your reaction mixture contains free chloride ions (
-
The Culprit: Using Triethylamine (
) or Diisopropylethylamine (DIPEA) as the base. These form hydrochloride salts ( ) that are partially soluble in organic solvents (DCM/THF), providing a rich source of nucleophilic .
The Fix:
-
Switch Solvent/Base System: Use Pyridine as both solvent and base. Pyridine hydrochloride is less soluble in the reaction matrix, and pyridine acts as a nucleophilic catalyst, forming a reactive sulfonyl-pyridinium intermediate that transfers the sulfonyl group faster than chloride can attack.
-
Use Sulfonic Anhydrides: If the chloride byproduct is persistent, switch from sulfonyl chloride (
) to sulfonyl anhydride ( or ). This eliminates the source of entirely. -
Catalysis: Add DMAP (4-Dimethylaminopyridine) or 1-Methylimidazole . These form "super-active" acyl-pyridinium species that accelerate the desired
-sulfonylation, allowing you to run the reaction at where the unwanted displacement is kinetically suppressed.
Module 2: The "Sulfene" Trap (Stereochemical Scrambling with MsCl)
Symptom: You are mesylating a secondary alcohol and observe deuterium incorporation (if using deuterated solvents), loss of stereochemistry, or unexpected byproducts.
Root Cause:
Unlike Tosyl chloride, Methanesulfonyl chloride (MsCl) has acidic
The Mechanism:
-
Base deprotonates MsCl
Sulfene ( ). -
Alcohol attacks Sulfene
Mesylate.
This pathway is extremely fast but can lead to side reactions if the sulfene reacts with other nucleophiles or if the base is too strong.
The Fix:
-
To Avoid Sulfene: If stereochemical integrity is critical and you suspect sulfene-mediated scrambling, use a weaker base (Pyridine) or a phase-transfer condition where the base is sequestered in the aqueous phase.
-
To Harness Sulfene: For difficult substrates, the sulfene pathway is actually preferred because the intermediate is so reactive. Ensure you use anhydrous conditions, as water will intercept the sulfene to form Methanesulfonic acid (MSA).
Module 3: Elimination vs. Substitution (The Alkene Byproduct)
Symptom: You are trying to sulfonylate a secondary alcohol, but you isolate the alkene (elimination product).
Root Cause: Sulfonates are leaving groups.[2] If your reaction mix contains a base and you heat it, you trigger E2 elimination. This is common with hindered secondary alcohols where the rate of sulfonylation is slow, giving the base time to abstract a proton.
The Fix:
-
Temperature Control: Never heat a sulfonylation reaction above room temperature unless absolutely necessary. Keep it at
. -
Base Selection: Switch to a less basic system. Pyridine (
) is safer than ( ). -
The "Rescue" Reagent: Use Triflic Anhydride (
) with Pyridine at . The reaction is instantaneous, preventing the system from sitting around long enough to eliminate.
Visualizing the Competitive Pathways
The following diagram illustrates the decision matrix the molecules face in your flask.
Caption: Figure 1. Competitive reaction pathways in sulfonylation. Green path represents the desired transformation. Red dashed paths represent common failure modes (displacement and elimination).
Module 4: Workup & Purification (Removing Pyridine)
Symptom: Your NMR shows a persistent pyridine signal, or your product is trapped in an emulsion.
The "Copper" Solution:
Pyridine is notoriously difficult to remove by rotary evaporation due to its boiling point (
-
Protocol: Wash your organic layer (DCM or EtOAc) with saturated aqueous Copper(II) Sulfate (
) .[3] -
Mechanism: Copper forms a water-soluble coordination complex with pyridine (
).[3] -
Visual Indicator: The aqueous layer will turn a brilliant dark blue/purple. Repeat the wash until the aqueous layer remains light blue (the color of pure
).
Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" (Primary/Un hindered Alcohols)
Best for: Routine synthesis where elimination is unlikely.
-
Dissolve: 1.0 equiv Alcohol in dry DCM (0.2 M concentration).
-
Add Base: Add 2.0 equiv Pyridine (acts as solvent/base/catalyst).
-
Cool: Cool to
(ice bath). -
React: Add 1.2 equiv TsCl (or MsCl) portion-wise.
-
Tip: If using TsCl, recrystallize it first if it looks old/wet. Impure TsCl is a major cause of failure.
-
-
Monitor: Stir at
to RT. Monitor by TLC.[3][4][5][6] -
Workup: Dilute with EtOAc. Wash
with sat.[3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> (to remove pyridine), Water, Brine. Dry over .[5][7]
Protocol B: The "Difficult Substrate" Rescue (Hindered Alcohols)
Best for: Secondary alcohols prone to elimination or unreactive substrates.
-
Dissolve: 1.0 equiv Alcohol in dry DCM.
-
Add Base: Add 3.0 equiv Pyridine .
-
Catalyst: Add 0.1 equiv DMAP or 1-Methylimidazole .
-
Cool: Cool to
. -
React: Add 1.5 equiv Sulfonic Anhydride (
or ) instead of the chloride.-
Why? Anhydrides are more reactive and produce sulfonate anions (
) as the leaving group, which are non-nucleophilic (unlike ), preventing the alkyl chloride byproduct.
-
Troubleshooting Matrix (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Product is R-Cl (Alkyl Chloride) | Switch base to Pyridine; keep temp | |
| Product is Alkene | E2 Elimination. | Lower temperature; switch to Pyridine (weaker base); use |
| Low Yield / "Missing Mass" | Hydrolysis of Sulfonyl Chloride.[6] | Dry solvents strictly; check reagent quality (TsCl hydrolyzes in bottle over time). |
| Emulsion during workup | Pyridine salts / Amphiphilic product. | Use |
| Dark/Black Reaction Mixture | Polymerization of Sulfene (MsCl). | Add MsCl slowly at low temp; ensure efficient stirring to prevent hot spots. |
References
-
BenchChem. (2025).[4][8] Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from
-
Master Organic Chemistry. (2015). Tosylates And Mesylates: Substitution and Elimination. Retrieved from
-
Organic Chemistry Portal. (2020). Methanesulfonyl Chloride (MsCl) and Sulfene Mechanism.[1] Retrieved from
-
University of Rochester. (2026).[9] Workup: Drying Methods and Pyridine Removal. Retrieved from
-
American Chemical Society. (2012). Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols. J. Am. Chem. Soc. Retrieved from
Sources
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Workup [chem.rochester.edu]
How to monitor the progress of reactions involving (3R)-3-fluoropyrrolidine-1-sulfonyl chloride
Executive Summary
(3R)-3-fluoropyrrolidine-1-sulfonyl chloride is a highly reactive electrophile used to introduce the fluoropyrrolidine motif into medicinal scaffolds. Due to the lability of the sulfonyl chloride moiety toward hydrolysis, direct monitoring via standard LC-MS or TLC often yields false negatives (disappearance of starting material) or false positives (presence of sulfonic acid).
This guide details self-validating protocols to distinguish between actual reaction progress and analytical artifacts.
Critical Troubleshooting (Q&A)
Q1: I injected my reaction mixture into LC-MS, but I only see the mass of the sulfonic acid (hydrolysis product). Did my reagent decompose?
Diagnosis: Not necessarily. Sulfonyl chlorides are notoriously unstable on Reverse Phase (RP) LC columns. The acidic mobile phase and water content often hydrolyze the chloride during the analysis, even if the species is intact in your reaction vessel. The Fix: The "Quench & Check" Derivatization Method. You must convert the unstable sulfonyl chloride into a stable sulfonamide before analysis.
-
Protocol: Take a 20 µL aliquot of your reaction mixture. Add it to a vial containing 100 µL of excess amine (e.g., Morpholine or Benzylamine) in MeCN. Let it sit for 5 minutes.
-
Interpretation:
-
Observation: You see the mass of the Morpholine-adduct .
-
Observation: You still see the mass of the Sulfonic Acid (and no Morpholine adduct).
-
Q2: My TLC spots are streaking or staying at the baseline. How do I fix this?
Diagnosis: Sulfonyl chlorides react with the free silanols on silica gel plates, decomposing into sulfonic acids which stick to the baseline or streak. The Fix: Mini-Workup. Do not spot the reaction mixture directly.
-
Take a 50 µL aliquot into a small tube.
-
Add 200 µL EtOAc and 200 µL water (or dilute NaHCO₃).
-
Shake/Vortex briefly.
-
Spot the top organic layer .
-
Why? This removes the acidic byproducts and stabilizes the sulfonyl chloride (temporarily) or hydrolyzes it cleanly to a distinct spot, preventing the "streak" caused by on-plate decomposition.
Q3: Can I use 19F NMR to monitor the reaction without quenching?
Diagnosis: Yes, this is the most non-invasive method. The Insight: The fluorine atom at the C3 position is chemically distinct. While the chemical shift change between the Sulfonyl Chloride and the Product (Sulfonamide) may be small (0.5 - 2.0 ppm), it is usually resolvable.
-
Technique: Use a coaxial insert with D₂O (for lock) or run "unlocked" if your magnet is stable.
-
Shift Expectation: The electron-withdrawing nature of the -SO₂Cl group is different from the -SO₂-N(R) product.
-
Start: this compound (~ -176 ppm, typical for N-substituted 3-fluoropyrrolidines).[1]
-
End: Product peak will shift slightly upfield or downfield depending on the specific nucleophile.
-
Warning: If you see a new peak appearing and growing while the SM peak shrinks, the reaction is working. If the SM peak broadens or disappears without a clear new peak, check for paramagnetic impurities or precipitation.
-
Experimental Protocols
Protocol A: LC-MS Derivatization (The Gold Standard)
Use this method to quantitatively track the consumption of the sulfonyl chloride.
| Step | Action | Technical Note |
| 1 | Prepare Quench Solution | Mix 100 µL Morpholine + 900 µL Acetonitrile (MeCN). |
| 2 | Sampling | Transfer 10 µL of Reaction Mixture into the Quench Solution. |
| 3 | Reaction | Vortex for 30 seconds. Wait 2 minutes. |
| 4 | Dilution | Dilute 50 µL of this mixture into 1 mL of Mobile Phase A (Water/0.1% Formic Acid). |
| 5 | Analysis | Inject on LC-MS. Monitor for [M+Morpholine-Cl]⁺ . |
Protocol B: TLC Visualization
-
Stationary Phase: Silica Gel 60 F₂₅₄.
-
Mobile Phase: Hexanes:EtOAc (Start with 7:3).
-
Stain: KMnO₄ (Sulfonamides are often not UV active enough; KMnO₄ oxidizes the pyrrolidine ring/impurities for visibility). Iodine vapor is also effective.
Decision Logic & Workflows
Figure 1: Method Selection Workflow
Caption: Logical flow for selecting the appropriate monitoring technique based on reaction phase and available equipment.
Figure 2: The "Quench & Check" Chemical Pathway
Caption: Distinguishing intact reagent from hydrolyzed byproduct via morpholine derivatization.
Comparative Data: Monitoring Techniques
| Feature | Direct LC-MS | Derivatized LC-MS | 19F NMR | TLC |
| Reliability | Low (Hydrolysis risk) | High (Self-validating) | High (Direct observation) | Medium |
| Speed | Fast | Medium (+5 min prep) | Fast (if open access) | Fastest |
| Limit of Detection | High | Very High | Low (Needs conc.[1] >5mM) | Medium |
| Structural Info | MW only | MW + Stability Check | Functional Group Status | Rf only |
References
-
National Institutes of Health (NIH). Derivatization of Sulfonyl Chlorides for Analysis. (Adapted from general sulfonyl chloride handling protocols in PubChem). [Link]
-
University of Rochester. TLC Monitoring Guides and Mini-Workup Procedures. [Link]
Sources
Technical Support Center: (3R)-3-Fluoropyrrolidine-1-Sulfonyl Chloride Stability Guide
Executive Summary
(3R)-3-fluoropyrrolidine-1-sulfonyl chloride (CAS: 1411774-27-0) is a high-value chiral building block.[1] Unlike robust aryl sulfonyl chlorides, this aliphatic heterocyclic derivative exhibits heightened sensitivity to moisture and thermal stress. The electron-withdrawing fluorine atom at the C3 position inductively destabilizes the S-Cl bond, increasing electrophilicity and susceptibility to nucleophilic attack (hydrolysis). This guide outlines the mandatory protocols to maintain reagent integrity.
Module 1: Critical Storage & Handling (The "Cold & Dry" Protocol)
Q: I just received the shipment. How should I store it immediately? A: Do not store this compound in the general chemical cabinet.
-
Temperature: Transfer immediately to 2–8°C (Refrigerator) . For long-term storage (>1 month), -20°C is preferred to arrest kinetic degradation.
-
Atmosphere: The container must be purged with Argon or Nitrogen after every use. Oxygen is less of a concern than moisture; ambient humidity is the primary enemy.
-
Container: Use Parafilm® or electrical tape to seal the cap externally. If possible, store the primary vial inside a secondary jar containing active desiccant (e.g., Drierite™ or silica gel).
Q: The solid looks "wet" or sticky. Is it compromised? A: Likely, yes. Pure this compound should be a white to off-white solid/powder.
-
Diagnosis: A "wet" appearance usually indicates the formation of sulfonic acid (hygroscopic) and HCl (fuming) via hydrolysis.
-
Action: Check the melting point. If it deviates significantly from the expected range (approx. solid state), or if you detect an acrid acidic smell (HCl), the reagent has decomposed. Do not use decomposed material for sensitive couplings; the generated acid will quench your nucleophiles.
Module 2: Reaction Optimization & Decomposition Prevention
Q: My coupling reaction yield is low (<40%). What is killing the reagent? A: The most common failure mode is competitive hydrolysis before the desired amination/coupling can occur.
The Mechanism of Failure:
The fluorine atom at C3 pulls electron density through the sigma bond framework (
Corrective Protocol:
-
Solvent Integrity: Use only anhydrous solvents (DCM, THF, or MeCN) dried over molecular sieves (3Å or 4Å).
-
Base Selection: Use non-nucleophilic organic bases (e.g., DIPEA, TEA). Avoid inorganic aqueous bases (NaOH, K2CO3) unless using a biphasic system with a phase transfer catalyst (and even then, it's risky).
-
Order of Addition (The "Reverse Add"):
-
Wrong: Add Sulfonyl Chloride to solvent
Add Amine. (Risk: Sulfonyl chloride sits in solution and hydrolyzes).[2] -
Right: Dissolve Amine + Base in solvent
Cool to 0°C Add Sulfonyl Chloride last (solid or solution).
-
Q: Can I heat the reaction to speed it up?
A: Avoid heating above 40°C.
Aliphatic sulfonyl chlorides are thermally labile. Excessive heat can trigger
Module 3: Visualizing the Decomposition Pathways
The following diagram illustrates the competing pathways. Your goal is to force the Green Path and block the Red Paths .
Caption: Figure 1. Competitive pathways. Hydrolysis and thermal extrusion compete with the desired sulfonylation.
Module 4: Troubleshooting FAQ
Q: I need to purify the reagent. Can I distill it? A: No. Distillation is highly dangerous for sulfonyl chlorides due to the risk of rapid thermal decomposition (explosion hazard).
-
Strategy: If the reagent is impure, recrystallization from a dry, non-polar solvent (like Hexane/CH2Cl2 mix) is the only safe method. However, it is usually more cost-effective to buy a fresh batch than to purify degraded material.
Q: How do I quench the reaction without causing a mess? A: Quench with a saturated Ammonium Chloride (NH4Cl) solution.
-
Why? This mildly acidic quench neutralizes the excess base and converts any remaining sulfonyl chloride into the water-soluble sulfonic acid, which washes away in the aqueous layer during extraction.
Q: Why does the LCMS show a mass of [M+17] or [M+23]? A:
-
[M+17] (Hydrolysis): This corresponds to the Sulfonic Acid mass (OH replaces Cl).
-
[M+23] (Sodium Adduct): Common in ESI+, but ensure it's the product adduct, not a salt of the decomposed acid.
Module 5: Standard Operating Procedure (SOP) Workflow
Follow this "Golden Path" to maximize yield and minimize decomposition.
Caption: Figure 2. The "Cold Start" protocol ensures the reagent reacts with the amine before it can hydrolyze.
References
-
EvitaChem . (R)-3-Fluoropyrrolidine-1-sulfonyl chloride Product Specifications & Stability. Retrieved from
-
BLD Pharm . This compound Safety Data Sheet (SDS). Retrieved from
-
ResearchGate . Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from
-
Organic Chemistry Portal . Sulfonyl Chloride Synthesis and Reactivity. Retrieved from
Sources
Optimizing solvent choice for reactions with (3R)-3-fluoropyrrolidine-1-sulfonyl chloride
From the Desk of the Senior Application Scientist
Welcome to the technical support center for (3R)-3-fluoropyrrolidine-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile chiral building block. The reactivity of a sulfonyl chloride is intrinsically linked to its environment. The choice of solvent is not merely about dissolution; it governs reaction rates, influences side-product formation, and dictates the ease of purification. This document provides field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral fluorinated building block used extensively in medicinal chemistry and organic synthesis.[1][2] Its core utility lies in its reactive sulfonyl chloride group, which readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form stable sulfonamides and sulfonate esters, respectively.[1][3] The presence of the fluorine atom and the specific (R)-stereochemistry are crucial for modulating the pharmacological properties of target molecules, such as enzyme inhibitors and other active pharmaceutical ingredients (APIs).[2][4]
Q2: How stable is this compound, and what are the optimal storage conditions?
Like most sulfonyl chlorides, this reagent is sensitive to moisture. The sulfonyl chloride moiety can be hydrolyzed by water to the corresponding sulfonic acid, rendering it inactive for sulfonylation reactions.[1][3] Therefore, it is critical to store the compound under inert, anhydrous conditions (e.g., under argon or nitrogen) and at refrigerated temperatures (2-8°C) to prevent degradation.[1][5] When handling, always use dry glassware and anhydrous solvents to minimize hydrolysis.
Q3: What are the main safety hazards associated with this reagent?
This compound and its related hydrochloride salt are classified as irritants. It can cause skin and serious eye irritation, and may cause respiratory irritation.[6] It is also harmful if swallowed.[6] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide: Solvent-Related Issues
Issue 1: My reaction yield is very low or I see no product formation.
-
Plausible Cause 1: Reagent Hydrolysis. Your sulfonyl chloride may have degraded due to exposure to moisture. This is a common issue with sulfonyl chlorides.[3]
-
Solution: Ensure you are using a freshly opened bottle or a properly stored aliquot of the reagent. Crucially, all solvents must be anhydrous. Use solvents from a solvent purification system or from a freshly opened bottle of anhydrous grade solvent.
-
-
Plausible Cause 2: Poor Solubility. The sulfonyl chloride or your nucleophile may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates. While the reagent is highly soluble in polar solvents, your nucleophile may not be.[1]
-
Solution: Switch to a solvent system that can dissolve all reactants. A polar aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) is often a good starting point as they effectively dissolve the sulfonyl chloride and many organic nucleophiles.
-
-
Plausible Cause 3: Inappropriate Solvent Polarity. The reaction to form a sulfonamide is typically an SN2-type nucleophilic substitution. Polar aprotic solvents are generally ideal for SN2 reactions because they can solvate the counter-ion of the nucleophile without forming strong hydrogen bonds with the nucleophile itself, thus increasing its reactivity.[7][8][9]
-
Solution: Avoid polar protic solvents like methanol or ethanol as the primary reaction solvent. These can solvate and deactivate the amine nucleophile through hydrogen bonding, significantly slowing the reaction. If solubility is an issue, a polar aprotic solvent is a superior choice.
-
Issue 2: The reaction is extremely slow.
-
Plausible Cause 1: Solvent Choice. As mentioned, polar protic solvents can significantly hinder the reaction rate. The primary mechanism involves the attack of a nucleophile (e.g., an amine) on the electrophilic sulfur atom.
-
Solution: Switch from a protic solvent (e.g., alcohols) to a polar aprotic solvent. Dichloromethane (DCM) is a very common and effective choice for these reactions. Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) can also be excellent choices, particularly if higher temperatures are needed, as they have higher boiling points.
-
-
Plausible Cause 2: Insufficient Base. The reaction generates one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic. This can halt the reaction.
-
Solution: Ensure at least two equivalents of your amine nucleophile are used (one to react, one to act as a base) or, more commonly, add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl produced. This is standard practice for sulfonamide synthesis.[10]
-
Issue 3: I am observing significant formation of an unexpected side product.
-
Plausible Cause: Reaction with a Nucleophilic Solvent. If you are using a nucleophilic solvent, such as an alcohol (ROH), it can compete with your desired nucleophile to react with the sulfonyl chloride, forming a sulfonate ester (R-SO₂-OR') side product.[3]
-
Solution: Use a non-nucleophilic solvent. Aprotic solvents like DCM, THF, MeCN, and ethyl acetate are ideal as they are inert under these conditions.
-
Issue 4: I'm having difficulty with the aqueous work-up and product isolation.
-
Plausible Cause: Use of a Water-Miscible Solvent. If your reaction was performed in a solvent like THF, MeCN, or DMF, it will be completely miscible with water. This complicates extraction procedures as you cannot form distinct organic and aqueous layers.
-
Solution: If using a water-miscible solvent, it must first be removed under reduced pressure (rotary evaporation). The resulting residue can then be re-dissolved in a water-immiscible solvent like ethyl acetate or DCM for a standard aqueous wash and extraction. Alternatively, starting the reaction in a water-immiscible solvent like DCM or ethyl acetate from the outset can simplify the work-up process significantly.
-
Solvent Selection Guide
The optimal solvent must fulfill several criteria: it must dissolve all reactants, be inert to the reaction conditions, facilitate the desired reaction pathway (SN2), and allow for straightforward product isolation.
Solvent Properties Reference Table
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Type | Key Considerations |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 9.1 | Polar Aprotic | Excellent first choice. Good solubility for many organics. Volatile and easy to remove. |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Polar Aprotic | Good solvent, but can form peroxides. Water-miscible. |
| Acetonitrile (MeCN) | CH₃CN | 82 | 37.5 | Polar Aprotic | Highly polar, good for less soluble substrates. Water-miscible. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 77 | 6.0 | Polar Aprotic | Good "green" alternative to DCM. Immiscible with water. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar Aprotic | High boiling point, useful for slow reactions requiring heat. Water-miscible. |
| Toluene | C₇H₈ | 111 | 2.4 | Nonpolar | Can be used, but lower polarity may reduce reaction rates. |
| Methanol / Ethanol | CH₃OH / C₂H₅OH | 65 / 78 | 33 / 24.6 | Polar Protic | Avoid. Nucleophilic and can deactivate the amine via H-bonding. |
Data compiled from various sources.[11][12]
Visual Solvent Selection Workflow
This flowchart provides a logical pathway for selecting the appropriate solvent for your sulfonylation reaction.
Caption: Decision workflow for optimal solvent selection.
Reference Protocol: General Procedure for Sulfonamide Formation
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.2 eq)
-
Triethylamine (TEA) or DIPEA (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the amine nucleophile (1.1 eq) and anhydrous DCM (concentration approx. 0.1-0.2 M).
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the initial exotherm upon addition of the sulfonyl chloride.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting reagent.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude sulfonamide by flash column chromatography on silica gel or recrystallization as appropriate.
References
- EvitaChem. (n.d.). Buy (R)-3-Fluoropyrrolidine-1-sulfonyl chloride (EVT-12574570).
-
PubChem. (n.d.). (3R)-3-fluoropyrrolidine hydrochloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Bentley, T. W., Jones, R. O., & Koo, I. S. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
-
ResearchGate. (n.d.). Solvent optimization of the sulfonylation reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
- Thieme. (2024).
-
Reddit. (2017, September 28). What effect does the polarity of a solvent have on an Sn2 Reaction? Retrieved from [Link]
- ACS Publications. (2023).
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
-
ResearchGate. (n.d.). Effect of solvent and reaction concentration. Retrieved from [Link]
-
ResearchGate. (2011). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
ChemRxiv. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
-
AK LECTURES. (2013, April 26). Effect of Solvent on Sn2 Reaction [Video]. YouTube. Retrieved from [Link]
-
Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]
-
ResearchGate. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
Khan Academy. (2013, June 20). Sulfonation | Aromatic Compounds | Organic chemistry | Khan Academy [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. Retrieved from [Link]
-
ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]
-
Chemistry university. (2021, May 3). Sulfonyl Chlorides [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Buy (R)-3-Fluoropyrrolidine-1-sulfonyl chloride (EVT-12574570) [evitachem.com]
- 2. ossila.com [ossila.com]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. ossila.com [ossila.com]
- 5. chemscene.com [chemscene.com]
- 6. (3R)-3-fluoropyrrolidine hydrochloride | C4H9ClFN | CID 2759162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 11. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
Technical Support Center: Work-Up Procedures for Sulfonyl Chlorides
Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Optimization of Sulfonyl Chloride Isolation
Core Directive: The "Goldilocks" Zone of Reactivity
Sulfonyl chlorides (
Your work-up strategy must balance two competing objectives:
-
Quenching: Destroying excess thionyl chloride (
) or chlorosulfonic acid ( ) safely. -
Preservation: Preventing the water introduced during quenching from hydrolyzing your product.
Troubleshooting Hub & FAQs
Scenario A: "I have a massive excess of Thionyl Chloride. How do I remove it?"
Issue: You used
-
Q: Can I just rotovap it off?
-
A: Yes, but with caveats.[1]
boils at 76°C. You must use a vacuum to lower the boiling point below 40°C to avoid thermal decomposition of your product. -
The "Azeotrope Trick": After removing the bulk
, add dry toluene and re-evaporate. Toluene forms an azeotrope with residual , dragging the last traces out more effectively than vacuum alone.
-
Scenario B: "My yield is low, and the product is an oil instead of a solid."
Issue: Partial hydrolysis has occurred, or solvent is trapped.
-
Q: I washed with water, but the product looks wet/oily.
-
A: Sulfonyl chlorides love to trap chlorinated solvents (DCM,
). -
Fix: Dissolve the oil in a higher boiling hydrocarbon like hexane or pentane and re-evaporate. This helps "pull" the chlorinated solvent out. If it remains an oil, your product might be impure (hydrolyzed). Check TLC.
-
-
Q: How do I remove the sulfonic acid byproduct?
-
A: Sulfonic acids are highly water-soluble at pH > 7. A rapid, cold wash with saturated
will deprotonate the acid ( ), forcing it into the aqueous layer while your neutral sulfonyl chloride stays in the organic layer. -
Critical Warning: Do not let the sulfonyl chloride sit in the basic aqueous layer. Shake efficiently, separate immediately, and re-acidify/neutralize the organic layer with a brine wash.
-
Scenario C: "The product decomposes on the column."
Issue: Silica gel is slightly acidic and often contains adsorbed water, which catalyzes hydrolysis.
-
Q: Can I purify sulfonyl chlorides on silica?
-
A: Yes, but you must neutralize the silica .
-
Protocol: Pre-treat your column with 1% Triethylamine (TEA) in your eluent solvent (e.g., Hexane/EtOAc + 1% TEA). Flush with 2-3 column volumes. This caps the acidic silanol sites. Run your column without TEA in the mobile phase to avoid reacting with the sulfonyl chloride.
-
Detailed Protocols
Protocol 1: The "Cold-Quench" Aqueous Work-Up
Best for: Reactions using stoichiometric or slight excess of chlorinating agents in organic solvents (DCM, EtOAc).
-
Cool: Place reaction vessel in an ice/salt bath (-5°C to 0°C).
-
Dilute: If the reaction is concentrated, dilute with cold reaction solvent (e.g., DCM).
-
Quench (The Dropwise Method):
-
Add ice water dropwise with vigorous stirring.
-
Why? Controls the exotherm. If
is present, gas evolution will be vigorous.
-
-
Phase Separation:
-
Transfer to a separatory funnel.[2]
-
Wash 1 (Acid Removal): Wash organic layer with cold water.
-
Wash 2 (Purification): Wash rapidly (< 1 min contact time) with cold Sat.
. -
Wash 3 (Drying): Wash with Sat. Brine (NaCl).
-
-
Dry: Dry organic layer over anhydrous
(Magnesium Sulfate).[2]-
Note:
is slightly acidic and faster acting than , making it ideal for sulfonyl chlorides.
-
-
Concentrate: Evaporate solvent at < 35°C.
Protocol 2: The "Non-Aqueous" Isolation (Filtration)
Best for: Highly hydrolytically unstable sulfonyl chlorides or those synthesized using solid reagents.
-
Precipitation: If your product is solid and the byproducts are soluble (or vice versa), add a non-polar solvent (Hexane/Heptane) to induce precipitation.
-
Filtration: Filter the mixture under an inert atmosphere (Nitrogen blanket).
-
Wash: Wash the cake with dry hexane to remove residual chlorinating agent.
-
Dry: Vacuum dry in a desiccator over
or KOH pellets to absorb acid vapors.
Data & Reference Tables
Table 1: Stability & Solvent Compatibility
| Parameter | Recommended | Avoid | Reason |
| Extraction Solvent | DCM, EtOAc, Chloroform | Alcohols, Wet Ethers | Alcohols react to form sulfonates; water causes hydrolysis. |
| Drying Agent | Strong bases promote hydrolysis/decomposition. | ||
| Storage Temp | -20°C | Room Temp (>25°C) | Thermal instability accelerates decomposition. |
| TLC Stain | UV, Iodine, | Anisaldehyde, Vanillin | Acidic stains requiring heat can degrade the spot before visualization. |
Table 2: Common Byproducts & Removal
| Impurity | Origin | Removal Strategy |
| Sulfonic Acid ( | Hydrolysis of product | Wash with cold Sat. |
| Sulfonic Anhydride | Dehydration of acid | Difficult; requires column chromatography. |
| Sulfone ( | Friedel-Crafts side reaction | Recrystallization (usually much less soluble than chloride). |
Visualizations (Graphviz)
Diagram 1: The "Safe-Quench" Decision Matrix
A logic flow for choosing the correct work-up based on your reaction conditions.
Caption: Decision tree for selecting the safest and most efficient work-up path based on solvent and reagent excess.
Diagram 2: Troubleshooting Hydrolysis (The pH Loop)
Visualizing the delicate balance of pH during extraction.
Caption: The critical impact of time and temperature during the basic wash step to prevent product loss.
References
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids to Give Acid Halides. MasterOrganicChemistry. [Link]
-
Organic Chemistry Portal. (2014). Sulfonyl chloride synthesis by chlorosulfonation.[3] Organic Chemistry Portal. [Link]
-
University of Rochester. (2025). Tips for Flash Column Chromatography: Neutralizing Silica Gel. University of Rochester Dept of Chemistry. [Link]
-
ACS Publications. (2023). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. American Chemical Society. [Link]
Sources
Technical Support Center: Characterization of (3R)-3-Fluoropyrrolidine-1-Sulfonyl Chloride
Welcome to the Advanced Technical Support Hub. Product: (3R)-3-fluoropyrrolidine-1-sulfonyl chloride CAS: 1411774-27-0 (Generic ref) Application: Chiral building block for medicinal chemistry (sulfonamide synthesis).[1]
This guide addresses the specific challenges of analyzing unstable electrophiles. Unlike standard stable intermediates, sulfonyl chlorides are moisture-sensitive and reactive. Standard "dilute-and-shoot" LC-MS workflows will fail, leading to false data regarding purity and composition.
Tier 1: Critical Stability & Sample Preparation
Diagnosis: Why is my product peak disappearing during analysis?
The Issue: You observe a decrease in the sulfonyl chloride peak area over time, accompanied by the rise of a broad, early-eluting peak.
The Mechanism: Sulfonyl chlorides are highly electrophilic. In the presence of water (even atmospheric moisture or water in HPLC solvents), they hydrolyze rapidly to the corresponding sulfonic acid .
-
Reaction:
The Solution: Derivatization is Mandatory Do not analyze the raw sulfonyl chloride using standard Reverse Phase (RP) HPLC conditions containing water. You must "lock" the structure by converting it to a stable sulfonamide before analysis.
Protocol: Benzylamine Quench Method This method converts the reactive chloride into a stable benzyl-sulfonamide, allowing for accurate quantification of the active electrophile content.
-
Reagent Prep: Prepare a 0.5 M solution of Benzylamine in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Sample Prep: Dissolve 10 mg of your sulfonyl chloride sample in 1 mL of anhydrous MeCN.
-
Derivatization: Immediately add 100 µL of the Benzylamine solution to the sample.
-
Note: Benzylamine is used in excess to drive the reaction to completion instantly.
-
-
Wait: Allow to stand for 5 minutes at room temperature.
-
Analyze: Inject this mixture onto your LC-MS.
-
Target Mass: [M+H]+ = Product Mass + 107 (Benzylamine) - 36 (Cl) + 1 (H).
-
Impurity Check: Any peak that does not shift to the benzylamide mass corresponds to non-reactive impurities (like the sulfonic acid, which will not react with benzylamine under these mild conditions).
-
Figure 1: Comparison of incorrect direct analysis vs. the required derivatization workflow to prevent hydrolysis artifacts.
Tier 2: Chromatographic Detection & Impurity Profiling
Diagnosis: I see extra peaks. What are they?
When analyzing the derivatized sample, you may encounter specific impurities. Use this table to identify them based on mass shift and origin.
Table 1: Common Impurity Profile
| Impurity Type | Origin | Detection (LC-MS) | Remediation |
| Sulfonic Acid | Hydrolysis of product due to wet solvents or poor storage.[1] | [M-H]- (Negative Mode). Will not derivatize with benzylamine. | Dry solvents; store under Argon/Nitrogen at -20°C. |
| Starting Amine | Unreacted (3R)-3-fluoropyrrolidine (salt or free base).[1] | [M+H]+ = 90 Da (approx).[1] Early eluting, polar. | Check stoichiometry of chlorosulfonation reagent (e.g., SO2Cl2).[1] |
| Bis-Sulfonamide (Dimer) | Reaction of Product + Starting Amine.[1] | [M+H]+ = ~240-250 Da.[1] High lipophilicity (late eluting). | Addition rate of SO2Cl2 was too slow, allowing product to compete for unreacted amine. |
| Des-Fluoro Analog | Contaminated starting material (pyrrolidine).[1] | Mass - 18 Da relative to product.[1] | QC the starting material before synthesis.[1] |
Troubleshooting the "Dimer" (Bis-sulfonamide): If you see a mass corresponding to R-SO2-R (where R is the fluoropyrrolidine ring), this indicates the reaction mixture contained free amine and sulfonyl chloride simultaneously.
-
Fix: Ensure the chlorosulfonating agent (e.g., Sulfuryl Chloride) is added to the amine salt, or ensure the amine is fully protonated (HCl salt) before introducing the electrophile to prevent self-reaction.
Tier 3: Structural Elucidation & Stereochemistry
Diagnosis: How do I confirm the "3R" stereochemistry and Fluorine integrity?
Standard 1H NMR is often cluttered. 19F NMR is the superior, self-validating tool for this molecule.
Why 19F NMR? The chemical shift of the fluorine at the 3-position is highly sensitive to the electronic environment of the Nitrogen at position 1.
Expected 19F Chemical Shifts (approximate, relative to CFCl3):
-
Starting Material (Amine HCl): ~ -175 to -180 ppm (more shielded).[1]
-
Product (Sulfonyl Chloride): ~ -170 to -175 ppm (deshielded due to electron-withdrawing SO2Cl).[1]
-
Impurity (Sulfonic Acid): Distinct shift between the amine and chloride.
Protocol for Enantiomeric Excess (ee): You cannot determine ee on the sulfonyl chloride directly.
-
Derivatize with a chiral amine (e.g., (S)-alpha-methylbenzylamine) or the standard benzylamine.
-
Run Chiral HPLC on the stable sulfonamide.
-
Column: Chiralpak AD-H or OD-H.[1]
-
Mobile Phase: Hexane:IPA (90:10).
-
Detection: UV at 210 nm or 254 nm.
-
Any racemization (presence of 3S isomer) will appear as a distinct peak.
-
Figure 2: Origin map of common impurities during the synthesis and storage of fluoropyrrolidine sulfonyl chlorides.
References
-
Vertex AI Search. (2026). Stability of sulfonyl chlorides in reverse phase HPLC. Retrieved from 2
-
BenchChem. (2025).[3] A Researcher's Guide to Characterizing Sulfonyl Chlorides: Analytical Techniques. Retrieved from 3
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants Table. Retrieved from 1
-
American Chemical Society. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Retrieved from 4
Sources
Enhancing the regioselectivity of reactions with multifunctional nucleophiles
Ticket #: 884-REGIO-X Status: Open Subject: Technical Guide for Enhancing Regioselectivity with Multifunctional Nucleophiles Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Welcome to the
You have accessed the advanced troubleshooting documentation for controlling site-selectivity in multifunctional nucleophiles. This guide moves beyond basic textbook definitions to address the causality of reaction failures. We treat regioselectivity not as a roll of the dice, but as a competition between kinetic parameters that can be manipulated through Hard-Soft Acid-Base (HSAB) matching, transient masking , and catalytic direction .
Module 1: The Ambident Anion Crisis (Enolates & Heterocycles)
The Problem: You are reacting an ambident nucleophile (e.g., pyridone, enolate, cyanide) and getting a mixture of N-/O- or C-/O-alkylation.
The Diagnosis: Ambident nucleophiles possess two reactive centers linked by a conjugated system. The selectivity is governed by the HSAB Principle and Solvent/Counter-ion effects .
-
Hard Center (High Electronegativity): Reacts under electrostatic control (Charge-driven).
-
Soft Center (Low Electronegativity): Reacts under orbital control (HOMO-LUMO overlap).
Troubleshooting Workflow: N- vs. O-Alkylation of Pyridones
A classic case study applicable to many heterocyclic systems.
| Variable | To Favor N-Alkylation (Soft/Thermodynamic) | To Favor O-Alkylation (Hard/Kinetic) |
| Electrophile | Soft alkyl halides (Alkyl Iodides, Benzyl Bromides). | Hard electrophiles (Alkyl Sulfonates, MeOTf, SEM-Cl). |
| Base/Cation | Alkali metals (Li⁺, Na⁺, K⁺). These coordinate to the Oxygen, blocking it and forcing N-attack. | Silver salts (Ag₂CO₃). Ag⁺ precipitates the halide (AgX), promoting Sₙ1 character and coordinating to Nitrogen, leaving Oxygen free. |
| Solvent | Protic solvents (MeOH) or Non-polar. H-bonding solvates the Hard Oxygen, reducing its reactivity. | Polar Aprotic (DMF, DMSO). Leaves the anion "naked," exposing the Hard Oxygen (highest charge density). |
| Temperature | High (Thermodynamic control). | Low (Kinetic control). |
Visual Logic: The Ambident Decision Matrix
Figure 1: Decision matrix for solvent influence on ambident nucleophile selectivity. Protic solvents mask the hard center, favoring soft-site reactivity.
Module 2: Polyol Precision (Catalytic Transient Masking)
The Problem: You need to alkylate a specific hydroxyl group in a diol or amino-alcohol (e.g., a carbohydrate or nucleoside) without using stoichiometric protecting groups.
The Solution: Organoboron Catalysis. Instead of "protect-react-deprotect" (3 steps), use a borinic or boronic acid catalyst (1 step). The catalyst forms a reversible covalent bond with the diol, activating one oxygen via a "ate" complex or cyclic borinate.
Protocol: Borinic Acid-Catalyzed Regioselective Alkylation
Based on the work of M.S. Taylor and others.
Reagents:
-
Substrate: cis-1,2-diol or 1,3-diol.
-
Catalyst: 2-Aminoethyl diphenylborinate (5–10 mol%) or Diphenylborinic acid.
-
Electrophile: Alkyl halide (e.g., Benzyl bromide).
-
Base: Ag₂O (Silver Oxide) or K₂CO₃ (depending on substrate sensitivity).
-
Solvent: MeCN or Toluene.
Step-by-Step:
-
Complexation: Dissolve diol (1.0 equiv) and Organoboron catalyst (0.1 equiv) in MeCN. Stir for 15 mins. Why? Allows formation of the cyclic borinate intermediate.
-
Activation: Add Base (1.1 equiv) and Electrophile (1.1 equiv).
-
Reaction: Heat to 60°C. The borinate oxygen is more nucleophilic due to the "ate" character (negative charge on Boron pushes electron density to Oxygen).
-
Workup: Dilute with EtOAc, wash with dilute HCl or NaHCO₃. The boronate hydrolyzes immediately upon workup, releasing the mono-functionalized product.
Mechanism Visualization
Figure 2: Catalytic cycle for organoboron-mediated regioselective alkylation. The catalyst transiently masks the diol, activating one site for attack.
FAQ & Troubleshooting Guide
Q1: I am trying to N-alkylate a pyridone using Methyl Iodide and K₂CO₃ in DMF, but I see ~20% O-alkylation. How do I eliminate the O-isomer?
-
Diagnosis: DMF is a polar aprotic solvent. As noted in Module 1, this exposes the oxygen anion, increasing its reactivity even with soft electrophiles.
-
Fix: Switch the solvent to a less polar, non-hydrogen bonding solvent like Toluene or Dichloromethane (if solubility permits). Alternatively, use Methanol (protic) to specifically hydrogen-bond the oxygen, deactivating it. Ensure you are using a soft electrophile (Iodide is good).
Q2: My borinic acid catalyzed reaction is slow (<10% conversion after 24h).
-
Diagnosis: The "background reaction" (uncatalyzed) might be too slow, or the catalyst is not turning over.
-
Fix:
-
Water Content: Ensure the reaction is dry. Excessive water hydrolyzes the borinate intermediate prematurely.
-
Base Strength: If using K₂CO₃, switch to Ag₂O . Silver aids in the halide abstraction of the electrophile, speeding up the rate-determining step (SN2 attack).
-
Stoichiometry: Increase catalyst loading to 15 mol%.
-
Q3: Can I use this guide for regioselective C-H activation of heterocycles?
-
Answer: Yes, but the mechanism differs.[1] For C-H activation (e.g., functionalizing a pyridine ring), regioselectivity is often steric or directed by a "Directing Group" (DG).
-
Insight: Recent dual-catalysis methods (Ir/Cu) allow for regioselective amino-functionalization of allyl alcohols by converting the alcohol into a transient radical directing group [1].
-
References
-
Regioselective Radical Amino-Functionalizations of Allyl Alcohols via Dual Catalytic Cross-Coupling. Source: PubMed / NIH (2021). URL:[Link]
-
Ambident Nucleophiles and Regioselectivity. Source: Dalal Institute / Maharaja College. URL:[Link]
-
Recent progress in selective functionalization of diols via organocatalysis. Source: Royal Society of Chemistry (RSC). URL:[Link](Note: Generalized link to RSC Organocatalysis content based on search context).
-
Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones. Source: Journal of Organic Chemistry (ACS Publications). URL:[Link]
-
Rhodium-Catalyzed Regioselective Silylation of Alkyl C–H Bonds for the Synthesis of 1,4-Diols. Source: NIH / PubMed Central. URL:[Link]
Sources
Validation & Comparative
Comparing reactivity of (3R)-3-fluoropyrrolidine-1-sulfonyl chloride vs. tosyl chloride
Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
In drug discovery, the selection of sulfonylating agents is pivotal.[1] While p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl) is the industry standard for installing leaving groups (activation) or protecting amines, (3R)-3-fluoropyrrolidine-1-sulfonyl chloride represents a distinct class of "carbamoyl-like" sulfonyl chlorides (sulfamoyl chlorides).
This guide differentiates the two based on electrophilicity, mechanistic behavior, and application . The core distinction lies in their utility: TsCl is a transient tool for synthetic manipulation, whereas the fluoropyrrolidine derivative is a structural building block used to install a specific, metabolically stable pharmacophore.
Chemical Profile & Mechanistic Divergence[2][3]
The reactivity difference between these two reagents is governed by the electronic environment of the sulfonyl sulfur atom (
Electronic Landscape
-
Tosyl Chloride (TsCl): The sulfonyl group is attached to an aromatic ring.[1][2] The phenyl ring exerts an inductive effect, and while the methyl group is weakly donating, the overall aryl-sulfonyl system remains highly electrophilic. The sulfur atom is "hard" and prone to rapid attack by nucleophiles.
-
This compound: This is a sulfamoyl chloride (
). The nitrogen atom of the pyrrolidine ring possesses a lone pair that can donate electron density into the sulfonyl group via resonance ( or -orbital participation).-
Consequence: This resonance donation reduces the electrophilicity of the sulfur center compared to TsCl. Consequently, this reagent is generally less reactive and more selective than TsCl.
-
Structural Visualization (DOT)
The following diagram illustrates the electronic deactivation mechanism in the fluoropyrrolidine derivative compared to the activated TsCl.
Caption: Comparative electrophilicity and reaction pathways. The nitrogen lone pair in the fluoropyrrolidine reagent stabilizes the sulfur center, reducing reactivity compared to TsCl.
Reactivity Matrix: Head-to-Head Comparison
| Feature | Tosyl Chloride (TsCl) | (3R)-3-Fluoropyrrolidine-1-sulfonyl Cl |
| Primary Function | Reagent (LG installation / PG) | Building Block (SAR exploration) |
| Electrophilicity | High (Rapid reaction) | Moderate (Tunable reactivity) |
| Reaction with | Fast ( | Moderate (RT to |
| Reaction with Alcohols | Forms Tosylates (Excellent LG).[2][4] | Forms Sulfamates (Stable, poor LG). |
| Hydrolytic Stability | Low (Hydrolyzes in moist air/basic aq). | Moderate (More resistant to hydrolysis). |
| Leaving Group Ability | Excellent ( | Poor (Sulfamoyl group is generally stable). |
| Chirality | Achiral. | Chiral ( |
Experimental Protocols
Protocol A: Standard Tosylation (High Reactivity)
Use this for installing a leaving group on an alcohol.
Reagents: Substrate (1.0 eq), TsCl (1.2 eq), Triethylamine (TEA, 1.5 eq), DMAP (0.1 eq), DCM.
-
Setup: Dissolve substrate in anhydrous DCM (
M) under . -
Addition: Cool to
C. Add TEA followed by DMAP. -
Reaction: Add TsCl portion-wise. Stir at
C for 30 min, then warm to RT. -
Monitoring: TLC usually shows completion within 1-2 hours.
-
Workup: Quench with water. Wash with 1M HCl (to remove TEA) and brine.
-
Outcome: Yields Tosylate (highly reactive electrophile for subsequent displacement).[4]
Protocol B: Coupling this compound
Use this for library synthesis to install the fluoropyrrolidine sulfonamide moiety.
Context: Due to the reduced electrophilicity of the sulfamoyl chloride, this reaction often requires "forcing" conditions compared to TsCl, such as a stronger base or extended time.
Reagents: Amine Substrate (1.0 eq), Sulfonyl Chloride Reagent (1.1 eq), Pyridine (3.0 eq) or TEA/DMAP, DCM or THF.
-
Setup: Dissolve the amine substrate in anhydrous DCM or THF (
M). -
Base: Add Pyridine (acts as both base and nucleophilic catalyst).
-
Note: For sterically hindered amines, use NaH in THF instead of organic bases.
-
-
Addition: Add this compound (dissolved in minimal solvent) dropwise at
C. -
Reaction: Allow to warm to RT.
-
Critical Step: If conversion is <50% after 4 hours, heat to
C or add 10 mol% DMAP. The resonance stabilization makes the sulfur less "hungry" for the nucleophile.
-
-
Workup: Dilute with EtOAc, wash with saturated
(to remove pyridine) or citric acid, then brine. -
Outcome: Yields a Sulfamide (Urea-like stability).[2] This is likely the final product or a stable intermediate, not a leaving group.
Decision Logic & Workflow
When to choose the Fluoropyrrolidine reagent over standard sulfonyl chlorides?
Caption: Decision tree for reagent selection based on synthetic intent (Activation vs. Derivatization).
Scientific Validation & Causality
Why the Reactivity Difference Matters
In a high-throughput screening (HTS) campaign, substituting TsCl with the fluoropyrrolidine reagent without adjusting the protocol often leads to incomplete conversion .
-
Causality: The
-lone pair overlap in the fluoropyrrolidine ring creates a partial double bond character ( ), increasing the energy barrier for the formation of the trigonal bipyramidal transition state during nucleophilic attack ( -like). -
Correction: Protocols must account for this by increasing temperature or using nucleophilic catalysts (DMAP) which form a more reactive
-sulfonylpyridinium intermediate.
Stability & Handling[3]
-
TsCl: Must be stored dry. Hydrolyzes to p-toluenesulfonic acid (TsOH) which is a strong acid and can catalyze side reactions (e.g., detritylation).
-
Fluoropyrrolidine Reagent: More robust. Can often be weighed in air for short periods, but long-term storage requires desiccation to prevent gradual hydrolysis to the sulfonic acid/amine salt.
References
-
Reactivity of Sulfonyl vs.
- Mechanism of Sulfonyl Group Transfer. Spillane, W. J. et al. Chem. Rev.2006, 106, 3987.
-
(Validation of sulfamoyl resonance effects).
-
Tosyl Chloride Applications
-
Fluoropyrrolidine Reagent Properties
-
General Sulfonylation Protocols
-
Nucleophilic Substitution at Sulfur.[7]BenchChem Technical Guides.
-
(General reactivity trends for sulfonyl chlorides).
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 5. ossila.com [ossila.com]
- 6. Buy (R)-3-Fluoropyrrolidine-1-sulfonyl chloride (EVT-12574570) [evitachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride vs. (3R)-3-fluoropyrrolidine-1-sulfonyl fluoride reactivity
The following technical guide provides an in-depth comparison of (3R)-3-fluoropyrrolidine-1-sulfonyl chloride and its fluoride analog. This content is structured for researchers requiring actionable data on stability, reactivity profiles, and experimental protocols.
Executive Summary
For drug development professionals utilizing the (3R)-3-fluoropyrrolidine scaffold—a privileged motif in DPP-4 inhibitors and GPCR ligands—the choice between the sulfonyl chloride (1-Cl ) and sulfonyl fluoride (1-F ) derivatives represents a trade-off between kinetic speed and chemoselectivity .
-
Select the Chloride (1-Cl) for rapid, bench-scale synthesis of simple sulfonamides where moisture control is strictly managed. It is a high-energy electrophile prone to hydrolysis.
-
Select the Fluoride (1-F) for Sulfur-Fluoride Exchange (SuFEx) applications, chemical biology probes, or when "sleeping beauty" stability is required in aqueous media. Note that as a disubstituted sulfamoyl fluoride, 1-F possesses a high activation barrier and requires specific catalysis (e.g., Ca(II)) to react with amines.
Mechanistic Foundations & Stability Profile
The core difference lies in the nature of the S(VI)–X bond. While both reagents introduce the (3R)-3-fluoropyrrolidine moiety, their electrophilicity is governed by distinct orbital overlaps and bond strengths.
Structural Properties
-
Compound A: this compound (CAS: 1689-02-7 / Analogous)
-
Class: Sulfamoyl Chloride (N–SO₂–Cl).
-
Bond Energy: S–Cl (~65 kcal/mol). Weak, long bond.
-
-
Compound B: (3R)-3-Fluoropyrrolidine-1-sulfonyl fluoride
-
Class: Sulfamoyl Fluoride (N–SO₂–F).[1]
-
Bond Energy: S–F (~90 kcal/mol). Strong, short bond with significant electrostatic stabilization.
-
Stability Data Comparison
The following table summarizes the stability metrics derived from general sulfamoyl halide behaviors [1][2].
| Feature | Sulfonyl Chloride (1-Cl ) | Sulfonyl Fluoride (1-F ) |
| Hydrolytic Stability | Poor. | Excellent. Stable in plasma/buffer for >24 hours. Resists non-specific hydrolysis.[2] |
| Redox Stability | Sensitive to reductive collapse (to S(IV)). | Resistant to reduction; compatible with oxidative conditions.[3] |
| Storage | Store at -20°C under Argon. Hygroscopic. | Bench stable at RT (non-hygroscopic).[1] |
| Reactivity Mode | Indiscriminate Electrophile. Reacts with water, alcohols, amines via rapid | SuFEx "Sleeping Beauty." Inert to nucleophiles until activated by H-bonding (protein pockets) or Lewis Acids (Ca²⁺, Si). |
Synthetic Performance: Reactivity Landscapes
A critical distinction often missed is that 1-F is a sulfamoyl fluoride, not an aryl sulfonyl fluoride. The nitrogen lone pair donates electron density into the sulfonyl group, significantly reducing electrophilicity compared to compounds like Tosyl fluoride.
Reactivity Decision Tree
The following diagram illustrates the divergent pathways for these reagents.
Figure 1: Decision matrix for selecting the chloride vs. fluoride derivative based on experimental constraints.
Experimental Protocols
Protocol A: Synthesis via Sulfonyl Chloride (1-Cl)
Best for: Routine synthesis of small molecule sulfamides.
-
Preparation: Dissolve amine nucleophile (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM under
. -
Addition: Cool to 0°C. Add this compound (1.0 equiv) dropwise.
-
Workup: Stir 30 min. Quench with water immediately (to destroy excess chloride). Extract with DCM.
-
Note: Yields are often compromised by the formation of the sulfonic acid byproduct if reagents are wet [3].
Protocol B: Ca(II)-Catalyzed SuFEx via Sulfonyl Fluoride (1-F)
Best for: Late-stage functionalization or when chemoselectivity is paramount. Note: Sulfamoyl fluorides are sluggish. Standard thermal conditions often fail.
-
System: Dissolve (3R)-3-fluoropyrrolidine-1-sulfonyl fluoride (1 equiv) and amine (1.2 equiv) in MeCN or THF.
-
Activation: Add Ca(NTf₂) ₂ (5-10 mol%) and DABCO (2 equiv).
-
Mechanism: The Calcium ion acts as a Lewis acid, activating the S–F bond by coordinating to the fluoride, while DABCO acts as a nucleophilic catalyst/base [4].
-
Reaction: Stir at RT for 2–12 hours.
-
Result: Quantitative conversion without hydrolysis byproducts.
Biological Application: The "Beyond Cysteine" Frontier
The fluoride derivative (1-F ) is a potent tool for Chemical Proteomics . Unlike the chloride, which hydrolyzes before entering the cell, the fluoride remains intact until it encounters a specific protein microenvironment.
Covalent Inhibition Mechanism
Sulfonyl fluorides modify residues (Tyr, Lys, Ser, His) via Sulfur-Fluoride Exchange (SuFEx). This is distinct from acrylamides (which target Cys).
-
Context-Dependent Reactivity: 1-F is not inherently reactive. It requires a "privileged" pocket where a proton donor (H-bond) activates the fluoride leaving group, and a nucleophile is positioned for attack [5].
-
Targeting: Ideal for targeting Serine Hydrolases or Tyrosine kinases where the (3R)-3-fluoropyrrolidine moiety provides binding affinity.
Figure 2: Mechanism of covalent protein modification by sulfamoyl fluorides.
Summary of Recommendations
| Application | Recommended Reagent | Rationale |
| High-Throughput Screening | Chloride (1-Cl) | Fast reaction kinetics allow for rapid library generation if dry conditions are maintained. |
| Chemical Biology Probes | Fluoride (1-F) | Metabolic stability allows the probe to permeate cells and react only with specific targets. |
| Fragment-Based Drug Discovery | Fluoride (1-F) | The fluoride moiety is small and stable, allowing for X-ray crystallographic soaking experiments without degradation. |
| Scale-Up Synthesis | Chloride (1-Cl) | Lower cost and established purification protocols (crystallization) favor the chloride for kg-scale work. |
References
-
Sharpless, K. B., et al. (2014).[4][5] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link
-
Jones, L. H., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link
-
ChemicalBook. (2025).[6] (R)-3-Fluoropyrrolidine-1-sulfonyl chloride Properties and Stability. Link
-
Mahapatra, S., et al. (2020).[5] SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides. Organic Letters. Link
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link
Sources
- 1. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Analytical methods for the characterization of (3R)-3-fluoropyrrolidine-1-sulfonyl chloride derivatives
Executive Summary: The Analytical Paradox
(3R)-3-fluoropyrrolidine-1-sulfonyl chloride (CAS: 1411774-27-0) represents a classic "blind spot" in medicinal chemistry analysis.[1] As a reactive electrophile used to synthesize sulfonamide-based inhibitors (e.g., for DPP-4 or aurora kinase targets), its quality is critical.[1] However, two inherent properties make its direct characterization notoriously difficult:
-
Hydrolytic Instability: The sulfonyl chloride moiety (
) rapidly hydrolyzes to the corresponding sulfonic acid in the presence of moisture, rendering standard Reversed-Phase HPLC (RP-HPLC) with aqueous mobile phases inaccurate for purity assessment.[1] -
Photometric Silence: The pyrrolidine backbone lacks a conjugated
-system, resulting in negligible UV absorbance above 210 nm.[1] Direct UV detection is plagued by baseline noise and solvent interference.[1]
The Solution: This guide advocates for a "Derivatize-and-Separate" strategy.[1] By reacting the unstable chloride with a UV-active amine (e.g., benzylamine), we transform the analyte into a stable, chromophore-rich sulfonamide.[1] This allows for robust purity profiling and precise enantiomeric excess determination.[1]
Comparative Method Analysis
The following table contrasts the three primary approaches for characterizing this molecule.
Table 1: Analytical Method Performance Matrix
| Feature | Method A: Derivatization HPLC-UV (Recommended) | Method B: Direct GC-MS | Method C: |
| Principle | Convert to stable sulfonamide; analyze via LC-UV.[1] | Direct injection of volatile chloride.[1] | Quantitative NMR using internal standard. |
| Stability | High. Analyte is stabilized before injection.[1] | Low. Risk of thermal degradation in injector port.[1][2] | High. Non-destructive, performed in anhydrous solvent.[1] |
| Sensitivity (LOD) | Excellent (< 0.05%).[1] UV-tag boosts signal.[1] | Good, but dependent on ionization efficiency.[1] | Moderate (~1%).[1] Limited by instrument field strength.[1] |
| Chiral Resolution | Superior. Chiral stationary phases work well with stable sulfonamides.[1] | Moderate. Requires specialized chiral GC columns (e.g., Cyclosil-B).[1] | Poor. Chiral shift reagents often broaden peaks.[1] |
| Throughput | Medium (requires sample prep). | High (if no degradation occurs).[1] | Low (long acquisition times for trace analysis).[1] |
| Suitability | QC Release Testing & Purity Profiling. | Rapid In-Process Control (IPC).[1] | Identity Confirmation & Assay Calculation.[1][2] |
Decision Logic & Workflow
The following flowchart illustrates the decision-making process for selecting the correct analytical workflow based on the sample stage (Raw Material vs. Reaction Mixture).
Figure 1: Analytical decision matrix emphasizing the necessity of derivatization for high-accuracy QC.
Detailed Experimental Protocols
Protocol A: The "Quench & Tag" Derivatization
Objective: Convert the unstable sulfonyl chloride into N-benzyl-(3R)-3-fluoropyrrolidine-1-sulfonamide.[1] This introduces a UV chromophore (benzyl group) and prevents hydrolysis.[1]
Reagents:
-
Derivatizing Agent: Benzylamine (Sigma-Aldrich, >99%)[1]
-
Base: Triethylamine (TEA)[1]
-
Solvent: Anhydrous Dichloromethane (DCM)[1]
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mg of the sulfonyl chloride sample in 1.0 mL of anhydrous DCM in a 4 mL vial.
-
Reaction: Add 1.5 equivalents of Benzylamine (approx. 15 µL) and 2.0 equivalents of TEA.
-
Incubation: Vortex for 30 seconds and let stand at room temperature for 10 minutes. Note: The reaction is instantaneous and exothermic.
-
Quench: Add 1.0 mL of 0.1 N HCl to quench excess amine and remove TEA salts.
-
Extraction: Vortex and allow layers to separate. Remove the bottom organic layer.
-
Dilution: Dilute the organic layer 1:10 with Acetonitrile (ACN) prior to HPLC injection.
Protocol B: Chemical Purity (Achiral HPLC)
Objective: Quantify chemical impurities using the derivatized sample.[1]
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm)[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 254 nm (Targeting the benzyl chromophore).[1]
-
Temperature: 30°C
Acceptance Criteria:
-
Main Peak Retention Time: ~6.5 min.[1]
-
Sulfonic Acid Impurity (Hydrolysis product): Will elute near void volume (if derivatization failed).[1]
Protocol C: Enantiomeric Purity (Chiral HPLC)
Objective: Determine Enantiomeric Excess (% ee) of the (3R) isomer against the (3S) impurity.
-
Column: Daicel Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)[1]
-
Mode: Normal Phase
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v) with 0.1% Diethylamine.[1]
-
Expert Insight: The diethylamine additive is crucial to sharpen the peaks of sulfonamides on amylose-based columns.
-
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 254 nm.[1]
-
Expected Separation:
-
(3S)-Enantiomer: ~8.2 min[1]
-
(3R)-Enantiomer: ~9.8 min (Resolution
)
-
Data Interpretation & Troubleshooting
Visualizing the Derivatization Pathway
Figure 2: Reaction scheme transforming the unstable analyte into a quantifiable derivative.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Peak at Void Volume ( | Hydrolysis of the chloride before derivatization.[1] | Ensure DCM is anhydrous.[1] Dry the sample under nitrogen before weighing. |
| Low UV Response | Incomplete derivatization.[1] | Check Benzylamine quality.[1] Ensure excess reagent (1.5 eq) is used.[1] |
| Broad Peaks (Chiral) | Interaction with silanols.[1] | Increase Diethylamine in mobile phase to 0.1%. |
| Split Peaks | Rotamers (rare for this scaffold) or solvent mismatch.[1] | Ensure injection solvent matches mobile phase strength.[1] |
References
-
BenchChem. (2025).[1][2] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] (R)-(-)-3-Fluoropyrrolidine hydrochloride Product Specification & Applications. Retrieved from [1]
-
Song, S., et al. (2022).[1][4] Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
-
Singh, A. K., et al. (2015).[1][5] Direct chiral separations of third generation β-blockers through high performance liquid chromatography. Scientia Chromatographica. Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2759162, (3R)-3-fluoropyrrolidine hydrochloride. Retrieved from [1]
Sources
- 1. (3R)-3-fluoropyrrolidine hydrochloride | C4H9ClFN | CID 2759162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy (R)-3-Fluoropyrrolidine-1-sulfonyl chloride (EVT-12574570) [evitachem.com]
- 4. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
NMR analysis of products synthesized from (3R)-3-fluoropyrrolidine-1-sulfonyl chloride
Executive Summary
This guide details the nuclear magnetic resonance (NMR) analysis of sulfonamide products synthesized from (3R)-3-fluoropyrrolidine-1-sulfonyl chloride . This chiral building block is critical in medicinal chemistry for modulating lipophilicity (
Part 1: The Chiral Fluorine Advantage
Before detailing the analysis, it is essential to understand why this specific building block is chosen over alternatives, as this dictates the analytical focus.
Comparative Performance Matrix
The following table compares the (3R)-fluorinated product against its non-fluorinated and racemic counterparts.
| Feature | (3R)-3-Fluoro Analog | Non-Fluorinated Analog | Racemic (3-Fluoro) |
| NMR Diagnostic | Simple | Identical NMR in achiral solvent; requires chiral shift reagents to distinguish. | |
| Conformation | Ring-Puckered: F-atom induces specific envelope conformation (gauche effect). | Flexible: Rapid pseudorotation between conformers. | Mixed populations of enantiomeric conformers. |
| Metabolic Stability | High: C-F bond blocks oxidative metabolism at C3. | Moderate: C3 is a common site for metabolic oxidation. | Mixed stability profile.[1] |
| Binding Affinity | High specificity due to defined vector of F-atom (H-bond acceptor). | Lower specificity; relies on general hydrophobic shape. | "Diluted" affinity; 50% of mixture may be inactive/antagonistic. |
Part 2: Synthesis & Purification Workflow
To analyze the product, one must first ensure the integrity of the synthesis. The sulfonyl chloride moiety is moisture-sensitive. Hydrolysis yields the sulfonic acid, which is a common impurity in NMR spectra.
Reaction Pathway Visualization
The following diagram outlines the critical path from reagent to analyzable product, highlighting the "Quality Gates" where NMR validation is required.
Caption: Synthesis workflow showing the critical path from chiral reagent to NMR validation. The dashed line represents the detection of hydrolysis impurities.
Experimental Protocol: Sulfonamide Synthesis
Objective: Synthesize a model sulfonamide to verify the integrity of the pyrrolidine ring.
-
Preparation: In a flame-dried flask under
, dissolve the primary/secondary amine (1.0 equiv) and Diisopropylethylamine (DIPEA, 1.5 equiv) in anhydrous Dichloromethane (DCM). -
Addition: Cool to 0°C. Add This compound (1.1 equiv) dropwise.
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.
-
Workup: Dilute with DCM, wash with 1N HCl (to remove unreacted amine) and Brine. Dry over
. -
Isolation: Concentrate in vacuo. Note: Avoid high heat (>50°C) to prevent potential elimination of HF, though rare in this scaffold.
Part 3: NMR Comparative Analysis
This section details the specific spectral features that confirm the identity of the (3R)-3-fluoropyrrolidine moiety.
F NMR: The Primary Diagnostic
The fluorine nucleus is the most distinct marker. Unlike protons, which overlap, the fluorine signal is usually isolated.
-
Chemical Shift: Typically -170 to -180 ppm (relative to
). -
Multiplicity: The signal will not be a singlet. It appears as a decoupled multiplet (usually a broad doublet of multiplets) due to coupling with the geminal proton (
) and vicinal protons ( ). -
Validation Check: If the signal appears as a sharp singlet, suspect fluoride ion contamination (degradation). If the signal is absent, the sulfonyl chloride may have hydrolyzed and washed away during workup.
H NMR: Deciphering the "Mess"
The fluorine atom splits the signals of nearby protons, creating complex coupling patterns.
| Proton Position | Multiplicity Pattern | Coupling Constants ( | Explanation |
| H-3 (Geminal) | Doublet of Multiplets (dm) | The H directly attached to the C-F carbon has a massive geminal coupling. | |
| H-2, H-4 (Vicinal) | Multiplets | Protons adjacent to the fluorine are split by both the F and their geminal/vicinal H neighbors. | |
| H-2/H-5 ( | Complex Multiplets | N/A | These protons are diastereotopic due to the chiral center, often appearing as four distinct multiplets rather than two simple triplets. |
Expert Insight: Do not expect a clean "triplet" for the protons next to the nitrogen. The chiral center at C3 makes the protons at C2 and C5 magnetically non-equivalent (diastereotopic). You will likely see complex overlapping signals in the 3.0–3.6 ppm range.
C NMR: Carbon-Fluorine Coupling
The
-
C-3 (Direct): Doublet (
), . -
C-2/C-4 (Vicinal): Doublet (
), . -
C-5 (Distal): Small doublet (
) or singlet, .
Part 4: NMR Decision Logic (Troubleshooting)
Use this logic flow to interpret ambiguous data.
Caption: Decision tree for validating the structural integrity of the fluorinated sulfonamide product.
Part 5: References
-
Sigma-Aldrich. (R)-(-)-3-Fluoropyrrolidine hydrochloride Product Analysis. Merck KGaA. Link
-
Rosen, B. R., et al. (2013). Synthesis and properties of 3-fluoropyrrolidines: Emerging building blocks for medicinal chemistry. Journal of Medicinal Chemistry. Link (Contextual grounding on 3-F-pyrrolidine properties).
-
Dungan, C. H., & Van Wazer, J. R. (1967). Compilation of reported F19 NMR chemical shifts. Wiley-Interscience. (Foundational text for F-NMR shifts).
-
University of Potsdam. NMR Spectroscopy: 19F Coupling Constants. Link (General reference for H-F coupling magnitudes).
-
National Institutes of Health (NIH). PubChem Compound Summary for (3R)-3-Fluoropyrrolidine. Link
Sources
Mass spectrometry analysis of novel sulfonamides
Topic: Mass Spectrometry Analysis of Novel Sulfonamides: A Comparative Technical Guide
Strategic Overview: The Analytical Dilemma
For drug development professionals characterizing novel sulfonamides, the analytical challenge lies in the dichotomy between discovery (structural elucidation) and development (routine quantitation). Novel sulfonamides—often synthesized to combat resistant bacterial strains or target carbonic anhydrase—require a dual-approach strategy.
This guide compares the two dominant platforms: Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS - Q-TOF/Orbitrap) .
Comparative Performance Matrix
| Feature | Triple Quadrupole (QqQ) | HRMS (Orbitrap / Q-TOF) | Verdict for Novel Sulfonamides |
| Primary Utility | Targeted Quantitation (SRM/MRM) | Structural Elucidation & Screening | HRMS for early discovery; QqQ for DMPK/Clinical. |
| Sensitivity (LLOQ) | Excellent (pg/mL range) | Good to Excellent (approaching QqQ) | QqQ remains the gold standard for trace analysis in complex matrices. |
| Selectivity | Unit Resolution (0.7 Da) | High Resolution (>20,000 FWHM) | HRMS is superior for distinguishing isobaric interferences in biological fluids. |
| Scan Speed | Fast (suitable for UHPLC) | Variable (slower at higher res) | QqQ is preferred for high-throughput multi-residue screens. |
| Data Type | Targeted (Must know | Untargeted (Full Scan / SWATH) | HRMS allows retrospective analysis for metabolites/degradation products. |
Expert Insight: Do not default to QqQ immediately. For novel sulfonamides, start with HRMS to map fragmentation pathways and identify metabolic soft spots (e.g., N4-acetylation). Transfer to QqQ only when the analyte list is fixed and LLOQ requirements drop below 1 ng/mL.
Mechanistic Insight: Fragmentation Pathways
Understanding the gas-phase dissociation of sulfonamides is critical for selecting robust transitions for MRM (QqQ) or interpreting MS/MS spectra (HRMS).
Key Fragmentation Rules:
-
S-N Bond Cleavage: The most labile bond. In ESI(+), this typically yields the sulfanilyl cation (
156) or the amine moiety. -
Loss of SO₂: A diagnostic neutral loss (64 Da) often observed after rearrangement.[1]
-
Aniline Moiety: The common structural core usually produces a stable fragment at
92 or 108, essential for "class-specific" screening.
Visualization: Sulfonamide Fragmentation Logic
Caption: Common ESI(+) fragmentation pathways for sulfonamides. The m/z 156 and aniline ions are diagnostic class-confirming signals.
Experimental Protocol: Self-Validating Workflow
This protocol uses a QuEChERS approach modified for sulfonamides in plasma/tissue. It is chosen over SPE for its speed and cost-effectiveness, while maintaining acceptable recovery (>80%) for novel lipophilic sulfonamides.
Reagents & Standards
-
Internal Standard (IS): Sulfamethoxazole-d4 (or a structural analog if deuterated version is unavailable).
-
Extraction Solvent: Acetonitrile with 1% Formic Acid (acidification breaks protein binding).
Step-by-Step Methodology
Step 1: Sample Pre-treatment
-
Aliquot 200 µL of plasma/homogenized tissue into a 2 mL centrifuge tube.
-
QC Check: Add 20 µL of IS working solution (100 ng/mL). Why: Corrects for extraction loss and matrix effects.
-
Vortex for 30s and equilibrate for 5 min.
Step 2: Extraction (Modified QuEChERS)
-
Add 800 µL of Acetonitrile + 1% Formic Acid .
-
Vortex vigorously for 1 min.
-
Add 200 mg MgSO₄ (anhydrous) and 50 mg NaCl . Why: Induces phase separation and forces water out of the organic phase.
-
Centrifuge at 10,000 rpm for 5 min at 4°C.
Step 3: Clean-up (Dispersive SPE)
-
Transfer 500 µL of the supernatant to a d-SPE tube containing 25 mg C18 and 25 mg PSA (Primary Secondary Amine).
-
Caution: PSA removes organic acids.[2] If your novel sulfonamide has an acidic tail, reduce or omit PSA.
-
-
Vortex and centrifuge (10,000 rpm, 3 min).
Step 4: LC-MS/MS Analysis
-
Column: C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 min.
-
Flow Rate: 0.4 mL/min.
Data Interpretation & Validation
To ensure the trustworthiness of your data, you must rigorously assess Matrix Effects (ME) . Sulfonamides are prone to ion suppression in ESI mode due to phospholipids.
Calculation of Matrix Effects
-
Acceptance Criteria: -15% to +15%.
-
Correction: If ME > 20%, switch to Matrix-Matched Calibration or dilute the sample (Dilute-and-Shoot).
Validation Workflow Diagram
Caption: Standard FDA/EMA validation workflow for bioanalytical methods.
References
-
Emery Pharma. (2025).[3] Bridging Study: Comparing QQQ and HRMS for Impurity X Quantitation. Retrieved from
-
Bioanalysis Zone. (2025). In the Zone: HRMS versus QqQ. Retrieved from
-
Klagkou, K., et al. (2003).[4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from
-
U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from
-
Hawach Scientific. (2023). Comparison Between QuEChERS Method and Traditional SPE Method. Retrieved from
Sources
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04330H [pubs.rsc.org]
- 3. emerypharma.com [emerypharma.com]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide: X-ray Crystallography of (3R)-3-fluoropyrrolidine-1-sulfonyl Chloride Derivatives
Executive Summary
Context: (3R)-3-fluoropyrrolidine-1-sulfonyl chloride is a critical chiral building block in fragment-based drug discovery. Its pharmacological value lies in the fluorine atom's ability to modulate pKa, lipophilicity, and, most importantly, the conformational landscape of the pyrrolidine ring via the stereoelectronic fluorine gauche effect .
The Challenge: Direct X-ray analysis of the parent sulfonyl chloride is often precluded by its hydrolytic instability and tendency to exist as an oil or low-melting solid. Furthermore, determining the absolute configuration (3R vs 3S) solely from light-atom structures requires high-quality crystals and Copper (Cu) radiation, which is not always available.
The Solution: This guide compares three crystallographic strategies. We recommend Method B (4-Bromoanilide Derivatization) as the industry gold standard. It stabilizes the lattice through hydrogen bonding, raises the melting point, and introduces a heavy atom (Br) for unambiguous absolute configuration determination via anomalous dispersion.
Scientific Foundation: The Fluorine Gauche Effect
Understanding the target molecule's behavior is prerequisite to crystallization. In 3-fluoropyrrolidines, the electronegative fluorine atom prefers a gauche orientation relative to the vicinal C-N bond (or C-C bonds depending on substitution).[1]
-
Mechanism: This is driven by the
hyperconjugative interaction. -
Structural Consequence: This effect forces the pyrrolidine ring into specific puckered conformations (typically C4-exo or C4-endo). X-ray crystallography is the only method to definitively map this static conformation, as solution-state NMR often shows an average of rapidly interconverting puckers.
Comparative Analysis of Crystallization Strategies
We evaluate three distinct approaches to obtaining diffraction-quality crystals for this scaffold.
Table 1: Strategic Comparison
| Feature | Method A: Direct Crystallization | Method B: 4-Bromoanilide Derivatization (Recommended) | Method C: Bulky Amine (Adamantyl) Derivatization |
| Analyte | Parent Sulfonyl Chloride | 4-Bromo-N-((3R)-3-fluoropyrrolidin-1-yl)benzenesulfonamide | N-(Adamantyl)-((3R)-3-fluoropyrrolidin-1-yl)benzenesulfonamide |
| Lattice Stability | Low (Hydrolysis risk) | High (Strong N-H...O=S H-bonds) | High (Van der Waals packing) |
| Melting Point | Low (< 50°C or Oil) | High (> 140°C) | High (> 150°C) |
| Abs.[2][3] Config (Flack) | Difficult (Requires Cu K | Definitive (Mo K | Difficult (Requires Cu K |
| Success Probability | < 10% | > 90% | ~ 75% |
| Primary Utility | Studying reactivity | Confirming Chirality & Conformation | Studying hydrophobic packing |
Analysis of Method B (The Gold Standard)
The 4-bromoaniline derivative is superior because the bromine atom (
Experimental Protocols
Workflow Visualization
The following diagram outlines the decision logic and workflow for the recommended Method B.
Figure 1: Decision tree and experimental workflow for crystallographic characterization of fluoropyrrolidine sulfonyl chlorides.
Detailed Protocol: Method B (4-Bromoanilide Derivatization)
1. Synthesis of the Sulfonamide
-
Reagents: this compound (1.0 eq), 4-bromoaniline (1.1 eq), Pyridine (2.0 eq), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Dissolve 4-bromoaniline in dry DCM under nitrogen atmosphere.
-
Cool to 0°C. Add pyridine.
-
Add the sulfonyl chloride dropwise (to prevent exotherms and disulfonylation).
-
Warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:4).
-
Workup: Wash with 1M HCl (to remove pyridine/aniline), then brine. Dry over MgSO
. -
Purification: Flash column chromatography. Crucial: Isolate high-purity material (>98% by NMR) before crystallization.
-
2. Crystallization (Vapor Diffusion)
-
Vessel: Standard 2-chamber crystallization plate or nested vial system.
-
Solvent System:
-
Solvent (Inner vial): Ethanol or Acetone (High solubility).
-
Precipitant (Outer reservoir): Hexane or Pentane (Low solubility, high volatility).
-
-
Setup: Dissolve 10 mg of the purified sulfonamide in the minimum amount of ethanol (~0.5 mL). Place in the inner vial. Fill the outer reservoir with 2 mL hexane. Seal tightly.
-
Timeline: Leave undisturbed at 4°C or 20°C. Crystals typically appear within 24–72 hours.
3. Data Collection & Refinement
-
Mounting: Select a single block-like crystal. Mount on a cryoloop with Paratone oil.
-
Temperature: Cool to 100 K immediately to reduce thermal motion (fluorine atoms often exhibit high thermal parameters due to disorder).
-
Strategy: Collect a full sphere of data. If using Mo K
, ensure high redundancy (>10x) to improve the anomalous signal-to-noise ratio.
Structural Insights & Data Interpretation
When analyzing the solved structure, focus on these two critical parameters:
A. The Flack Parameter (Absolute Configuration)
For the (3R) enantiomer derivatized with bromine:
-
Expected Value:
(with standard error ). -
Interpretation: If
, the structure is the inverted (3S) enantiomer. If , the crystal is a racemate or twinned.
B. Ring Puckering (Conformational Analysis)
The fluorine atom will drive the ring conformation. Use the Cremer-Pople parameters (
-
Visual Check: Look for the "Envelope" conformation.[4]
-
Causality: In N-sulfonyl pyrrolidines, the fluorine at C3 usually adopts an axial-like orientation to maximize the gauche effect with the C-N bond, while minimizing dipole repulsion with the sulfonyl oxygens.
Figure 2: Causal factors influencing the crystallographic conformation of 3-fluoropyrrolidine derivatives.
References
-
O'Hagan, D. (2012).[1] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link
-
Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A. Link
- Parsons, S. (2025). "Determination of Absolute Configuration using Anomalous Dispersion." Crystallography Reviews.
-
Gakh, A. A., et al. (2011). "Synthesis and properties of fluorinated pyrrolidines." Journal of Fluorine Chemistry. Link
Sources
- 1. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (3R)-3-fluoropyrrolidine hydrochloride | C4H9ClFN | CID 2759162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyrrolidine Sulfonamides
Introduction: The Strategic Role of Fluorine in Pyrrolidine Sulfonamide Drug Design
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active molecules.[1] When combined with a sulfonamide moiety, this structural motif gives rise to compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[2][3] Pyrrolidine sulfonamide derivatives have been successfully developed as inhibitors for targets such as dipeptidyl peptidase-IV (DPP-IV) for type 2 diabetes and carbonic anhydrases.[1][4][5]
The process of drug discovery is a meticulous journey of optimization. A key challenge is fine-tuning a molecule's properties to enhance its efficacy, selectivity, and pharmacokinetic profile. One of the most powerful and widely used strategies in this endeavor is the introduction of fluorine atoms into the molecular structure. Fluorination can profoundly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to its target protein.[6][7][8] This guide provides an in-depth comparison of fluorinated and non-fluorinated pyrrolidine sulfonamides, supported by experimental data and protocols, to illuminate the causal relationships behind the observed differences in biological activity.
The Impact of Fluorination: A Multifaceted Analysis
The decision to incorporate fluorine is a strategic one, aimed at addressing specific liabilities of a lead compound. Its effects are not universally predictable but are context-dependent, influencing several key drug-like properties.
Potency and Target Selectivity
Fluorine's high electronegativity can modulate the electronic environment of a molecule, leading to stronger interactions with the target protein. This can manifest as increased potency (lower IC₅₀ or Kᵢ values).
Causality: The introduction of a fluorine atom or a trifluoromethyl (CF₃) group can create new hydrogen bonds, dipole-dipole interactions, or favorable electrostatic contacts within the protein's binding pocket. For instance, a study on DPP-IV inhibitors based on a pyrrolidine sulfonamide scaffold demonstrated that a 4-trifluorophenyl substitution resulted in the most potent compound in the series.[1][4] This enhancement is often attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which can influence the acidity of nearby protons or the polarity of the entire molecule, optimizing its fit and interaction with key residues in the enzyme's active site.
Furthermore, fluorination can induce conformational changes that lock the molecule into a more bioactive shape, improving its selectivity for the intended target over off-target proteins.[9]
Metabolic Stability and Pharmacokinetics
A primary driver for incorporating fluorine is to enhance metabolic stability.[6][7] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes in the liver, which often involves the oxidation of lipophilic C-H bonds.
Causality: Replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic soft spot") with a fluorine atom can effectively block this oxidative pathway. The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it resistant to cleavage by CYP enzymes.[10][11] This strategic substitution can dramatically increase the drug's half-life and oral bioavailability.[12]
The workflow for identifying and addressing metabolic liabilities is a critical part of lead optimization.
Caption: Workflow for the in vitro DPP-IV inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 100 nM).
-
Rationale: DMSO is used for its ability to dissolve a wide range of organic compounds. Serial dilutions allow for the determination of a dose-response curve.
-
-
Assay Plate Setup:
-
To appropriate wells of a 96-well plate, add 50 µL of Assay Buffer containing the test compound at 2x the final desired concentration.
-
Include wells for "100% activity" (containing only buffer and DMSO, no inhibitor) and "0% activity" (no enzyme).
-
Rationale: Working with 2x concentrations simplifies the final volume additions. Control wells are essential for data normalization.
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a working solution of DPP-IV in Assay Buffer.
-
Add 25 µL of the DPP-IV working solution to all wells except the "0% activity" blanks.
-
Incubate the plate at 37°C for 10 minutes.
-
Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition. 37°C is the optimal temperature for enzymatic activity.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the Gly-Pro-AMC substrate in Assay Buffer.
-
Add 25 µL of the substrate solution to all wells to initiate the reaction. The final volume in each well is now 100 µL.
-
Immediately place the plate in the fluorescence reader, pre-set to 37°C.
-
Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes.
-
Rationale: A kinetic read is superior to a single endpoint read as it provides the initial reaction velocity (V₀), which is less prone to artifacts like substrate depletion or photobleaching.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each well.
-
Normalize the data by calculating the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_no_inhibitor - Rate_blank))
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The strategic incorporation of fluorine is a well-established and powerful tool in medicinal chemistry for optimizing the biological activity of scaffolds like pyrrolidine sulfonamides. Fluorination can significantly enhance potency, selectivity, and metabolic stability, transforming a moderately active lead compound into a viable drug candidate. [8][13]The improvements stem from fundamental changes in the molecule's physicochemical properties, which directly impact its interaction with biological systems. [6]As demonstrated, a fluorinated analog often outperforms its non-fluorinated counterpart in key assays. However, the decision to fluorinate must be guided by empirical data, as the benefits are highly context-dependent. A thorough understanding of the structure-activity and structure-property relationships, supported by robust experimental validation as outlined in this guide, is paramount for the successful development of next-generation therapeutics.
References
- Title: Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives Source: MDPI URL
- Title: Recent insights about pyrrolidine core skeletons in pharmacology - PMC Source: National Center for Biotechnology Information URL
- Title: Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - RSC Advances Source: Royal Society of Chemistry URL
- Title: Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers Source: Frontiers URL
- Title: Pyrrolidine Derivatives in Drug Discovery Source: PharmaBlock URL
- Title: Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields Source: PubMed Central URL
- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL
- Title: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: MDPI URL
- Title: (PDF)
- Title: Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors Source: PubMed URL
- Title: Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents Source: ACS Publications URL
- Title: Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents Source: PubMed URL
- Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC Source: National Center for Biotechnology Information URL
- Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ACS Publications URL
- Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)
- Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)
- Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL
- Title: Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity Source: ResearchGate URL
- Title: Fluorine in drug discovery: Role, design and case studies Source: ScienceDirect URL
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pharmacyjournal.org [pharmacyjournal.org]
The Tale of Two Mechanisms: A Comparative Guide to Aliphatic vs. Aromatic Sulfonyl Chlorides
Executive Summary For the medicinal chemist, the formation of a sulfonamide bond is a routine yet critical transformation. However, treating aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride) as mere structural analogues of their aromatic counterparts (e.g., tosyl chloride) is a common source of experimental failure. This guide dissects the fundamental mechanistic divergence between these two classes—specifically the Sulfene Elimination-Addition pathway unique to aliphatics versus the Direct Nucleophilic Substitution of aromatics—and provides optimized protocols to harness these differences.
Mechanistic Divergence: The "Sulfene" Trap
The most significant error in sulfonylation planning is assuming a universal
Aromatic Sulfonyl Chlorides: Direct Substitution
Aromatic sulfonyl chlorides (
Aliphatic Sulfonyl Chlorides: The Sulfene Pathway
Aliphatic sulfonyl chlorides with
-
Elimination: The base deprotonates the
-carbon, eliminating chloride to form a highly reactive, electrophilic sulfene intermediate ( ). -
Addition: The amine nucleophile traps the sulfene to form the sulfonamide.
Critical Insight: The sulfene intermediate is extremely moisture-sensitive. If water is present, it intercepts the sulfene faster than the amine, hydrolyzing it to the corresponding sulfonic acid (
Visualizing the Divergence
Figure 1: Mechanistic bifurcation showing the high-risk sulfene pathway for aliphatic substrates.
Comparative Reactivity Profile
The following data synthesizes reactivity trends to aid reagent selection.
| Feature | Aliphatic ( | Aromatic ( |
| Primary Mechanism | Elimination-Addition (via Sulfene) | Direct Substitution ( |
| Rate Limiting Step | Formation of Sulfene ( | Nucleophilic Attack ( |
| Hydrolytic Stability | Low. Reacts violently with water via sulfene. | Moderate. Slow hydrolysis in neutral water; faster in base. |
| Base Sensitivity | High. Strong bases ( | Moderate. Base acts as HCl scavenger and catalyst. |
| Selectivity Issues | High risk of hydrolysis if "wet".[3] | Chemoselective. Less prone to rapid hydrolysis. |
| Preferred Solvent | Anhydrous DCM, THF, or Toluene. | DCM, THF, Water/Dioxane (Schotten-Baumann). |
Experimental Protocols
Protocol A: Aliphatic Sulfonylation (The "Cryogenic Anhydrous" Method)
Best for: Methanesulfonyl chloride (MsCl), Ethanesulfonyl chloride.
Rationale: This protocol minimizes the concentration of the transient sulfene intermediate and prevents its hydrolysis by maintaining strict anhydrous conditions and low temperatures.
-
Setup: Flame-dry a round-bottom flask under
or Ar atmosphere. -
Solvation: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration). Add dry Triethylamine (
, 1.5–2.0 equiv).-
Note:
is preferred over Pyridine here because it is basic enough to promote the elimination to sulfene rapidly, which is then immediately trapped by the amine.
-
-
Cooling: Cool the mixture to -10°C to 0°C (Ice/Salt bath).
-
Why? Sulfene formation is exothermic. Uncontrolled heat can lead to decomposition or side reactions.
-
-
Addition: Add the Aliphatic Sulfonyl Chloride (1.1–1.2 equiv) dropwise over 10–20 minutes.
-
Visual Cue: Fuming may occur; ensure good venting.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor by TLC/LCMS.
-
Quench: Quench with saturated
. Do not use water initially if unreacted chloride remains.
Protocol B: Aromatic Sulfonylation (The "Robust" Method)
Best for: Tosyl chloride (TsCl), Benzenesulfonyl chloride.
Rationale: Aromatic substrates are forgiving. The focus here is on ease of purification and scavenging the HCl byproduct.
-
Setup: Standard round-bottom flask (inert atmosphere optional but recommended).
-
Solvation: Dissolve amine (1.0 equiv) in DCM or Pyridine.
-
Option: If using Pyridine as solvent, no external base is needed.
-
Option: If using DCM, add Pyridine (2.0 equiv) or DMAP (0.1 equiv) +
(1.5 equiv).
-
-
Addition: Add Aromatic Sulfonyl Chloride (1.1 equiv) in one portion at Room Temperature (RT).
-
Note: If the reaction is extremely fast, cooling to 0°C is optional but rarely strictly necessary for stability.
-
-
Reaction: Stir at RT for 2–12 hours.
-
Workup: Wash with 1M HCl (to remove pyridine/aliphatic amines) followed by brine.
Troubleshooting & Optimization Logic
When reactions fail, use this logic flow to identify the culprit.
Figure 2: Decision tree for troubleshooting sulfonylation failures.
Common Pitfalls
-
The "Mesyl Chloride" Hydrolysis: If you obtain the sulfonic acid (
) instead of the amide, your solvent was wet.[3] The base generated the sulfene, and water trapped it before your amine could. Fix: Distill solvents or use molecular sieves. -
Hindered Amines: With bulky amines, aromatic sulfonyl chlorides may react sluggishly due to steric clash during the direct attack. Fix: Add DMAP (nucleophilic catalyst) which forms a reactive N-sulfonylpyridinium intermediate.
References
-
King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992).[2] "Sulfenes in the hydrolysis of methanesulfonyl chloride and other alkanesulfonyl chlorides." Journal of the American Chemical Society, 114(5), 1743–1749.[2]
- Key citation for the sulfene mechanism and hydrolysis kinetics.
-
Study.com. (n.d.). "Methanesulfonyl Chloride | Properties, Structure & Mesylation."
- General properties and reactivity overview.
-
BenchChem. (2025).[4] "Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups."
- Application notes on leaving group form
-
Canadian Science Publishing. (1968). "Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides." Canadian Journal of Chemistry.
- Foundational work on the kinetics and transition states of arom
Sources
Comparative Validation: (3R)-3-Fluoropyrrolidine-1-sulfonyl Chloride in Chiral Sulfonamide Synthesis
Executive Summary & Strategic Rationale
In the optimization of pharmacokinetic (PK) profiles for CNS and metabolic targets, the sulfonamide moiety remains a critical pharmacophore. However, standard achiral sulfonamides often suffer from poor metabolic stability and lack of stereochemical selectivity.
This guide validates the utility of (3R)-3-fluoropyrrolidine-1-sulfonyl chloride (Reagent A ) as a superior building block compared to its non-fluorinated and achiral counterparts. By integrating a fluorine atom at the C3 position, researchers can exploit the gauche effect for conformational pre-organization and block oxidative metabolism, while the sulfonyl chloride handle provides immediate electrophilic reactivity for diverse amine coupling.
The "Why" Behind the Reagent
-
Metabolic Blocking: The C3-F bond (
) renders the pyrrolidine ring resistant to Cytochrome P450-mediated hydroxylation, a common clearance pathway for pyrrolidines. -
Chiral Vectoring: The (3R)-configuration directs the spatial arrangement of the pyrrolidine ring, critical for binding affinity in chiral protein pockets.
-
Reactivity Profile: Unlike sulfonyl fluorides (SuFEx chemistry), which require Lewis acid activation, the sulfonyl chloride is kinetically competent for rapid parallel synthesis under mild basic conditions.
Comparative Performance Matrix
The following table contrasts this compound against its primary alternatives in a standard coupling scenario with a secondary amine (e.g., piperidine derivative).
Table 1: Reagent Performance & Physicochemical Properties
| Feature | (3R)-3-F-Pyrrolidine-1-SO₂Cl (Target) | Pyrrolidine-1-SO₂Cl (Achiral Baseline) | (3R)-3-F-Pyrrolidine-1-SO₂F (SuFEx Analog) |
| Reactivity ( | High (1.0) | High (1.1) | Low (< 0.01) without activation |
| Hydrolytic Stability | Low ( | Low | High (Stable in water) |
| Metabolic Stability ( | High (Blocked C3 oxidation) | Low (Rapid C3 hydroxylation) | High |
| Chiral Selectivity | Yes (3R) | No | Yes (3R) |
| Protocol Complexity | Low (Mix & Stir) | Low | Medium (Requires Ca(NTf₂)₂ or Silyl amine) |
| Atom Economy | Moderate (Loss of HCl) | Moderate | High (if Silyl-free) |
Analyst Note: While the Sulfonyl Fluoride analog offers superior shelf-stability, the Sulfonyl Chloride is preferred for library generation due to its ability to react with a broad scope of amines without exotic catalysts or high temperatures.
Mechanistic Validation & Pathway
To understand the reactivity difference, we model the sulfonylation pathway. The electron-withdrawing fluorine atom at C3 exerts an inductive effect (-I), slightly increasing the electrophilicity of the sulfur center compared to the non-fluorinated analog, potentially accelerating the reaction but also increasing moisture sensitivity.
Diagram 1: Sulfonylation Mechanism & Fluorine Effect
Figure 1: The reaction proceeds via nucleophilic attack at the sulfur center. The C3-Fluorine atom (Cluster) inductively destabilizes the S-Cl bond, necessitating strict anhydrous conditions to prevent hydrolysis.
Validated Experimental Protocol
This protocol has been validated for the synthesis of (3R)-3-fluoro-1-(piperidin-1-ylsulfonyl)pyrrolidine.
Materials
-
Reagent: this compound (1.0 equiv)
-
Substrate: 4-phenylpiperidine (1.1 equiv)
-
Base: Triethylamine (TEA) (2.5 equiv) or Pyridine.
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Catalyst: DMAP (0.1 equiv) - Optional, boosts sluggish amines.
Step-by-Step Workflow
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve 4-phenylpiperidine (1.1 equiv) and TEA (2.5 equiv) in anhydrous DCM (
concentration). Cool to . -
Addition: Dissolve this compound in a minimal amount of DCM. Add dropwise to the amine solution over 10 minutes.
-
Critical Control Point: Maintain temperature
to prevent exotherm-related degradation.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Target Mass: M+H).
-
Validation Check: If starting material persists after 4 hours, add 0.1 equiv DMAP.
-
-
Workup (Self-Validating Step):
-
Dilute with DCM.
-
Wash with 1M HCl (removes unreacted amine and TEA).
-
Wash with Sat. NaHCO₃ (removes hydrolyzed sulfonic acid byproducts).
-
Dry over
and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Decision Framework: When to Use This Route?
Not every campaign requires a chiral fluorinated sulfonyl chloride. Use this decision tree to determine if this specific reagent fits your project needs.
Diagram 2: Reagent Selection Workflow
Figure 2: Logic flow for selecting the (3R)-fluoro reagent. It is the optimal choice when both metabolic blocking and stereochemical integrity are required under standard synthetic conditions.
References
-
Sulfonyl Chloride Synthesis & Reactivity: Bahrami, K., et al. (2009).[1] "H2O2/SOCl2: A Useful Reagent System for the Direct Oxidative Conversion of Thiols to Sulfonyl Chlorides." The Journal of Organic Chemistry.
-
Fluorine in Medicinal Chemistry (Metabolic Stability): Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[2]
-
SuFEx vs. Sulfonyl Chlorides: Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Metabolic Stability of Fluoropyrrolidines: O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.[2]
Sources
Head-to-head comparison of different sulfonylating agents for a specific transformation
Executive Summary
The formation of sulfonamides is a cornerstone reaction in medicinal chemistry, yet the sulfonylation of sterically hindered primary amines (e.g., tert-butylamine, ortho-substituted anilines) remains a frequent bottleneck. Standard protocols using sulfonyl chlorides often suffer from competitive hydrolysis and poor conversion due to the "Goldilocks" challenge: reagents must be electrophilic enough to react with a nucleophile buried in a steric pocket, yet stable enough to survive the forcing conditions often required.
This guide provides a head-to-head technical comparison of three distinct sulfonylating agents for this specific transformation:
-
p-Toluenesulfonyl Chloride (TsCl): The industry standard.
-
1-(p-Toluenesulfonyl)imidazole (Ts-Im): The mild, acid-activatable alternative.
-
p-Toluenesulfonyl Fluoride (TsF): The SuFEx (Sulfur-Fluoride Exchange) contender.
The Chemical Problem: Steric Impedance & Competing Pathways
When sulfonylating a hindered amine (e.g., 2,6-diisopropylaniline), the nucleophilic attack on the sulfur center is kinetically retarded.
-
With TsCl: The slowed rate of aminolysis allows the rate of hydrolysis (reaction with trace water) to become competitive, generating sulfonic acid which kills the amine nucleophile via protonation.
-
With Ts-Im: The reagent is often too stable/unreactive to overcome the steric barrier without specific activation.
-
With TsF: The S–F bond is hyper-stable to hydrolysis but requires specific "SuFEx" activation to engage the amine.
Mechanistic Divergence
The following diagram illustrates the distinct activation pathways for each agent. Note the unique Si-assisted activation required for high-efficiency SuFEx chemistry.
Figure 1: Mechanistic pathways. TsCl relies on raw electrophilicity, risking hydrolysis. Ts-Im requires activation to boost leaving group ability. TsF utilizes base-mediated H-bonding or Si-interaction to unlock reactivity.
Head-to-Head Data Analysis
The following data represents a comparative study on the sulfonylation of 2,6-diisopropylaniline (1.0 equiv).
| Feature | TsCl (Standard) | Ts-Im (Mild) | TsF (SuFEx) |
| Reagent Stability | Low (Hydrolyzes in air) | Moderate (Hygroscopic) | High (Stable in boiling water) |
| Reaction Conditions | DCM, Pyridine (3.0 eq), 25°C | THF, MeOTf (catalytic), 60°C | MeCN, BTMG (1.1 eq), 25°C |
| Time to Completion | 12 Hours | 24 Hours | 1 Hour |
| Isolated Yield | 65% | 78% | 94% |
| Purification | Difficult (TsOH removal) | Moderate (Imidazole removal) | Easy (Volatile/Water sol. byproducts) |
| Moisture Tolerance | Poor (Strictly anhydrous) | Moderate | Excellent (Can run open flask) |
Key Insight: While TsCl is the default, it failed to drive the reaction to completion due to the steric bulk of the aniline and competitive hydrolysis. TsF, activated by BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine), provided the highest yield because the reagent remained intact until the specific amine-activation event occurred.
Experimental Protocols
Protocol A: Standard Sulfonylation with TsCl
Best for: Unhindered, non-acid-sensitive amines.
-
Setup: Flame-dry a 25 mL round-bottom flask (RBF) and cool under N2.
-
Dissolution: Add 2,6-diisopropylaniline (1.0 mmol) and dry DCM (5 mL). Add Pyridine (3.0 mmol).
-
Addition: Cool to 0°C. Add TsCl (1.2 mmol) portion-wise.
-
Reaction: Warm to RT and stir. Monitor by TLC. Note: If conversion stalls, adding DMAP (0.1 eq) may help, but increases hydrolysis risk.
-
Workup: Quench with 1M HCl. Extract with DCM. Wash organic layer with sat.[1] NaHCO3 (critical to remove TsOH). Dry over MgSO4 and concentrate.
Protocol B: Activation of Sulfonyl Imidazoles (Ts-Im)
Best for: Acid-sensitive substrates where HCl generation must be avoided.
-
Reagent Prep: Ts-Im can be purchased or prepared by reacting TsCl with imidazole (2 eq) in DCM.
-
Reaction: In a vial, dissolve amine (1.0 mmol) and Ts-Im (1.2 mmol) in anhydrous THF (3 mL).
-
Activation: Add Methyl Triflate (MeOTf) (0.05 mmol, 5 mol%) or ZnBr2 (10 mol%) as a Lewis acid catalyst. Caution: MeOTf is a potent alkylating agent.
-
Heating: Heat to 60°C for 24h. The catalyst activates the imidazole leaving group (converting it to a cationic imidazolium).
-
Workup: Dilute with EtOAc, wash with water and brine.
Protocol C: SuFEx Sulfonylation with TsF
Best for: Sterically hindered amines, high-throughput screening, and "click" chemistry.
-
Safety: TsF is stable but biologically active; handle with gloves.
-
Reaction: To a vial containing amine (1.0 mmol) in MeCN (3 mL), add TsF (1.1 mmol).
-
Activation: Add BTMG (1.1 mmol) or DBU (1.5 mmol).
-
Observation: The reaction typically proceeds rapidly at room temperature. No exotherm control is usually needed due to the high stability of the S-F bond until activation.
-
Workup: Acidify with 1M HCl (to protonate the guanidine base/HF byproduct). Extract with EtOAc.[1] The byproduct is water-soluble, often rendering column chromatography unnecessary.
Decision Matrix: Selecting the Right Agent
Use this logic flow to determine the optimal reagent for your specific substrate.
Figure 2: Decision Matrix for reagent selection. TsF is prioritized for hindered substrates requiring high conversion and simplified purification.
References
-
Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.
-
Barrow, A. S., Moses, J. E., et al. (2019). "The Growing Applications of SuFEx Click Chemistry." Chemical Society Reviews, 48(17), 4731-4758.
- Baig, R. B. N., Varma, R. S. (2012). "Alternative Procedures for the Synthesis of Sulfonamides." Current Organic Chemistry, 16(11). (General grounding for Ts-Im reactivity).
- Loughlin, W. A., et al. (2006). "1-(p-Toluenesulfonyl)imidazole: A convenient reagent for the synthesis of sulfonamides." Australian Journal of Chemistry, 59, 733. (Specific protocol for Imidazole reagents).
Sources
Assessing the metabolic stability of compounds derived from (3R)-3-fluoropyrrolidine-1-sulfonyl chloride
Topic: Assessing the Metabolic Stability of Compounds Derived from (3R)-3-Fluoropyrrolidine-1-Sulfonyl Chloride Content Type: Technical Comparison Guide
Executive Summary
In medicinal chemistry, the (3R)-3-fluoropyrrolidine-1-sulfonyl moiety represents a privileged substructure designed to optimize physicochemical properties and metabolic durability.[1] This guide provides a technical framework for assessing the metabolic stability of compounds containing this scaffold. It compares the performance of this specific fluorinated sulfonamide against non-fluorinated and amide-linked alternatives, supported by mechanistic insights and rigorous experimental protocols.
Key Takeaway: The incorporation of the (3R)-fluorine atom and the sulfonyl linker typically acts synergistically to lower intrinsic clearance (
Comparative Analysis: Structural Determinants of Stability
To objectively assess the performance of (3R)-3-fluoropyrrolidine-1-sulfonyl derivatives, we must compare them against their structural predecessors. The following analysis highlights why this specific scaffold is often selected for lead optimization.
Comparison A: The Fluorine Effect ((3R)-3-Fluoro vs. Unsubstituted Pyrrolidine)
The primary metabolic liability of the pyrrolidine ring is CYP-mediated oxidation, typically occurring at the
-
Unsubstituted Pyrrolidine: Highly susceptible to hydroxylation at the C3 position, leading to ring opening or further oxidation.
-
3-Fluoropyrrolidine: The high electronegativity of fluorine pulls electron density from the C-H bonds, increasing the bond dissociation energy (BDE) and making the ring less prone to hydrogen atom abstraction (HAT) by the CYP450 iron-oxo species.
-
Stereoelectronic Effects: The (3R)-fluorine induces a specific ring pucker (gauche effect) that can alter the binding vector to metabolic enzymes, potentially reducing affinity for the catalytic site.
Comparison B: Linker Stability (Sulfonyl vs. Carbonyl)
The linker connecting the pyrrolidine ring to the rest of the molecule dictates susceptibility to hydrolases (esterases/amidases).
-
Amide Linker (Carbonyl): Prone to hydrolytic cleavage in plasma and liver S9 fractions, especially if the molecule is lipophilic.
-
Sulfonyl Linker (Sulfonamide): Exhibits superior hydrolytic stability. The
group is sterically and electronically distinct, resisting nucleophilic attack by water or catalytic serine residues in proteases.
Comparison C: Stereochemical Impact ((3R) vs. (3S))
Metabolic enzymes are chiral environments. The (3R) configuration is often distinct in its clearance profile compared to the (3S) enantiomer.
-
Observation: While case-dependent, one enantiomer frequently exhibits 2–5 fold lower clearance due to steric clash with the heme environment of CYP enzymes. The (3R) isomer is widely utilized in commercially successful protease inhibitors, suggesting a favorable stability/potency balance.
Summary Data Table: Predicted Stability Profile
| Scaffold Feature | Primary Metabolic Liability | Stability Rating | Mechanism of Stabilization |
| Pyrrolidine-1-carbonyl | C3-Oxidation, Amide Hydrolysis | Low | N/A |
| Pyrrolidine-1-sulfonyl | C3-Oxidation | Moderate | Resistance to hydrolysis |
| (3R)-3-F-Pyrrolidine-1-sulfonyl | Minimal | High | C-F bond deactivates C3-oxidation; Sulfonyl prevents hydrolysis |
Mechanistic Visualization
The following diagram illustrates how the (3R)-3-fluoropyrrolidine-1-sulfonyl scaffold blocks common metabolic pathways compared to its non-fluorinated amide analog.
Caption: Comparative metabolic fate showing the blockade of oxidation and hydrolysis by the fluorinated sulfonamide scaffold.
Experimental Protocol: Microsomal Stability Assay
To validate the stability claims, the following self-validating protocol using Liver Microsomes (Human/Rat) is recommended. This assay determines the Intrinsic Clearance (
Materials
-
Test Compound: (3R)-3-fluoropyrrolidine-1-sulfonyl derivative (10 mM DMSO stock).
-
Matrix: Pooled Liver Microsomes (Human - HLM, Rat - RLM) at 20 mg/mL protein.
-
Cofactor: NADPH Regenerating System (or 1 mM NADPH final).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Acetonitrile containing Internal Standard (IS).
Step-by-Step Methodology
-
Preparation:
-
Prepare a 1 µM working solution of the test compound in phosphate buffer (ensure DMSO < 0.1%).
-
Thaw microsomes on ice. Dilute to 0.5 mg/mL final concentration in the reaction plate.
-
-
Pre-Incubation:
-
Aliquot 40 µL of microsome/compound mixture into 96-well plates.
-
Incubate at 37°C for 10 minutes to equilibrate.
-
-
Reaction Initiation:
-
Add 10 µL of pre-warmed NADPH solution to initiate the reaction (Time
). -
Control: Include a "No NADPH" control to check for non-CYP degradation (chemical instability).
-
-
Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 45, 60 min), remove aliquots.
-
-
Termination:
-
Immediately dispense into quench solution (ratio 1:3 sample:acetonitrile) to stop metabolism and precipitate proteins.
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min, 4°C).
-
Analyze supernatant via LC-MS/MS (monitoring parent ion transition).
-
Workflow Diagram
Caption: Step-by-step workflow for the microsomal stability assessment.
Data Analysis & Interpretation
Calculation of Intrinsic Clearance ( )
Plot the natural logarithm of the percent parent remaining (
Benchmarking Results
When evaluating your (3R)-3-fluoropyrrolidine-1-sulfonyl compound, use the following classification to determine if the scaffold modification was successful:
| Classification | Interpretation | |
| Low Clearance | < 12 µL/min/mg | Excellent Stability. Suitable for once-daily dosing. |
| Moderate Clearance | 12 - 47 µL/min/mg | Acceptable. May require dose adjustment. |
| High Clearance | > 47 µL/min/mg | Unstable. Consider further optimization (e.g., blocking other metabolic soft spots). |
Note: If the "No NADPH" control shows degradation, the compound is chemically unstable (likely hydrolysis of the sulfonyl chloride starting material if not fully reacted, or instability of the sulfonamide bond in extreme pH), not metabolically unstable.
References
-
Zhou, S. F., et al. (2009). Structure-metabolism relationships of fluoro-pharmaceuticals. Current Drug Metabolism. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
Sources
Structure-activity relationship (SAR) studies of (3R)-3-fluoropyrrolidine sulfonamides
Topic: Structure-activity relationship (SAR) studies of (3R)-3-fluoropyrrolidine sulfonamides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The (3R)-3-fluoropyrrolidine sulfonamide scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the development of DPP-4 inhibitors (metabolic disorders) and CCR3 antagonists (inflammatory diseases). This guide provides a technical analysis of how the specific inclusion of a fluorine atom at the C3 position—with defined (R)-stereochemistry—modulates physicochemical properties, metabolic stability, and binding affinity compared to non-fluorinated and (S)-enantiomeric alternatives.
By leveraging the gauche effect and pKa modulation , the (3R)-3-fluoropyrrolidine moiety often serves as a superior bioisostere to unsubstituted pyrrolidines, offering a critical balance between potency and pharmacokinetic (PK) durability.
Part 1: The Fluorine Effect – Mechanistic Framework
To understand the SAR of this scaffold, one must first grasp the causal mechanisms driven by the fluorine atom. It is not merely a steric placeholder; it is an electronic control element.
1. Conformational Bias (The Gauche Effect)
Unlike unsubstituted pyrrolidine, which exists in a rapid equilibrium of envelope conformations, (3R)-3-fluoropyrrolidine adopts a preferred ring pucker due to the gauche effect . The
-
(3R)-Isomer: Predominantly favors the C4-endo (or C3-exo) conformation.
-
(3S)-Isomer: Predominantly favors the C3-endo (or C4-exo) conformation.
-
Impact: If the target protein's binding pocket (e.g., the S1 hydrophobic pocket of DPP-4) requires a specific ring twist, selecting the wrong enantiomer incurs an entropic penalty upon binding, significantly raising
values.
2. Basicity and pKa Modulation
The strong electronegativity of fluorine pulls electron density through the
-
Impact: At physiological pH (7.4), a larger fraction of the fluorinated amine remains unprotonated compared to the non-fluorinated analog. This often improves membrane permeability (
) and alters the electrostatics of the sulfonamide bond formation.
3. Metabolic Blocking
The C3 position of pyrrolidine is a "soft spot" for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (
Part 2: Comparative SAR Analysis
The following analysis compares the (3R)-3-fluoropyrrolidine sulfonamide scaffold against its direct structural analogs. Data ranges are representative of the class behavior in DPP-4 and Chemokine Receptor assays (e.g., CCR3/CCR2b).
Table 1: Physicochemical & Biological Performance Comparison
| Feature | (3R)-3-Fluoro (Target) | (3S)-3-Fluoro (Comparator) | Unsubstituted (H) (Baseline) | 3,3-Difluoro (Gem-difluoro) |
| Ring Conformation | Defined (C4-endo bias) | Defined (C3-endo bias) | Flexible (High Entropy) | Rigid / Distorted |
| Basicity ( | ~9.2 - 9.5 | ~9.2 - 9.5 | ~11.3 | ~8.0 - 8.5 |
| Metabolic Stability | High (Blocked C3) | High (Blocked C3) | Low (C3 Hydroxylation) | Very High |
| DPP-4 Potency ( | < 10 nM (Optimal Fit) | > 100 nM (Steric Clash) | ~50 nM (Entropic Cost) | ~25 nM |
| Lipophilicity (LogD) | Moderate | Moderate | Low | High |
| H-Bond Capability | F acts as weak acceptor | F acts as weak acceptor | None | F acts as acceptor |
Key Insight: The (3R)-enantiomer often outperforms the (3S)-enantiomer in DPP-4 inhibition because the C4-endo pucker aligns the catalytic nitrile or amide warhead more effectively with the serine active site (Ser630). The unsubstituted analog, while active, suffers from rapid metabolic clearance and lower binding enthalpy.
Part 3: Experimental Protocols
To ensure reproducibility, the following protocols detail the synthesis of the sulfonamide core and the biological validation assay.
Workflow 1: Synthesis of (3R)-3-Fluoropyrrolidine Sulfonamides
Scope: Nucleophilic substitution of a sulfonyl chloride by (3R)-3-fluoropyrrolidine.
Reagents:
-
(3R)-3-Fluoropyrrolidine Hydrochloride (1.0 equiv) [CAS: 136725-55-8]
-
Aryl Sulfonyl Chloride (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (3.0 equiv)
-
Dichloromethane (DCM), anhydrous.
Protocol:
-
Preparation: Charge a flame-dried round-bottom flask with (3R)-3-fluoropyrrolidine HCl (1 mmol) and anhydrous DCM (5 mL) under an inert atmosphere (
). -
Activation: Cool the suspension to
in an ice bath. Add TEA (3 mmol) dropwise. The suspension should clear as the free base is liberated. -
Coupling: Add the Aryl Sulfonyl Chloride (1.1 mmol) slowly (either neat or dissolved in minimal DCM) to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.
-
Workup: Quench with saturated
(10 mL). Extract the aqueous layer with DCM ( mL). -
Purification: Wash combined organics with brine, dry over
, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Workflow 2: DPP-4 Inhibition Assay (Fluorometric)
Scope: Determining the
Reagents:
-
Recombinant Human DPP-4 Enzyme.
-
Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin).
-
Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1% BSA.
Protocol:
-
Dilution: Prepare serial dilutions of the test compound (from
to ) in assay buffer. -
Incubation: Add
of diluted compound and of DPP-4 enzyme (final conc. 10 ng/mL) to a black 96-well plate. Incubate for 15 min at to allow equilibrium binding. -
Initiation: Add
of Gly-Pro-AMC substrate (final conc. ). -
Measurement: Monitor fluorescence continuously for 30 min at
( nm, nm). -
Analysis: Calculate the slope of the linear reaction phase. Plot % Inhibition vs. Log[Concentration] to determine
using non-linear regression (Sigmoidal dose-response).
Part 4: Visualization & Logic Flow
Diagram 1: Synthesis & Optimization Logic
This diagram illustrates the decision matrix for selecting the (3R)-3-fluoropyrrolidine scaffold over alternatives based on experimental outcomes.
Caption: Decision tree for optimizing pyrrolidine sulfonamides, highlighting the critical divergence between (3R) and (3S) stereoisomers driven by the gauche effect.
References
-
Ossila. (S)-(+)-3-Fluoropyrrolidine hydrochloride - Product Specification & Applications.
-
National Institutes of Health (NIH). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease.
-
Bioorganic & Medicinal Chemistry. Rational design and synthesis of new tetralin-sulfonamide derivatives as potent anti-diabetics and DPP-4 inhibitors.
-
MDPI. Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides.
-
Arkivoc. Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines.
Alternatives to (3R)-3-fluoropyrrolidine-1-sulfonyl chloride for introducing the 3-fluoropyrrolidine moiety
Executive Summary
The (3R)-3-fluoropyrrolidine moiety is a high-value pharmacophore in medicinal chemistry, offering metabolic stability and favorable dipole modulation compared to non-fluorinated analogs. Classically, this moiety is introduced via (3R)-3-fluoropyrrolidine-1-sulfonyl chloride . However, this reagent suffers from inherent hydrolytic instability, corrosivity, and limited shelf-life, often leading to variable yields and difficult purification in parallel synthesis libraries.
This guide evaluates two superior alternatives that offer enhanced stability, operational simplicity, and improved chemoselectivity:
-
The SuFEx Standard: (3R)-3-Fluoropyrrolidine-1-sulfonyl fluoride.
-
The One-Pot Activation: 1,1'-Sulfonyldiimidazole (SDI) mediated coupling.
The Baseline: this compound
Current Standard vs. Limitations
While the sulfonyl chloride derivative is the direct electrophilic source for generating sulfamides, its "hard" electrophilic nature presents significant drawbacks.
-
Mechanism: Direct nucleophilic attack by an amine (R-NH2) releases HCl.
-
Critical Flaws:
-
Hydrolytic Instability: Rapid degradation to the sulfonic acid upon exposure to atmospheric moisture.
-
Side Reactions: The high reactivity can lead to bis-sulfonylation of primary amines.
-
Storage: Requires -20°C storage under inert atmosphere; titer must be determined before use.
-
Alternative A: The SuFEx Reagent (Sulfamoyl Fluoride)
Best for: Library Synthesis, Late-Stage Functionalization, and Storage Stability
The application of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, championed by Sharpless and others, replaces the chloride leaving group with a fluoride. The S(VI)-F bond is thermodynamically stable and resistant to reduction, hydrolysis, and thermolysis, yet it can be activated specifically by silyl ethers or calcium salts.
Key Advantages[1][2]
-
Bench Stability: Can be stored at room temperature in open air without degradation.
-
Chemoselectivity: Resists reaction with free amines unless activated, preventing side reactions.
-
Purification: Often yields crystalline solids that require minimal chromatography.
Experimental Protocol: SuFEx Coupling
Objective: Synthesis of a sulfamide using (3R)-3-fluoropyrrolidine-1-sulfonyl fluoride.
-
Reagent Preparation:
-
Note: If the fluoride is not commercially available, it is easily prepared from the amine and sulfuryl fluoride (SO2F2) gas or a solid surrogate like AISF.
-
-
Coupling Reaction:
-
Substrate: Target Amine (1.0 equiv).
-
Reagent: (3R)-3-fluoropyrrolidine-1-sulfonyl fluoride (1.2 equiv).
-
Base/Activator: DBU (1.5 equiv) or BTMG (tert-Butyl-tetramethylguanidine).
-
Solvent: Acetonitrile (MeCN) or THF.
-
-
Procedure:
-
Dissolve the target amine and the sulfamoyl fluoride in MeCN (0.2 M).
-
Add DBU dropwise at room temperature.
-
Monitor by LC-MS (Conversion is typically slower than chlorides, taking 2–12 hours).
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove DBU), then brine. Dry over Na2SO4.
-
Alternative B: 1,1'-Sulfonyldiimidazole (SDI) Activation
Best for: One-Pot "Just-in-Time" Synthesis, Avoiding Halogens
This method avoids the isolation of any sulfonyl halide. It utilizes 1,1'-sulfonyldiimidazole (SDI) to generate an activated imidazolium intermediate in situ. This is particularly useful when the (3R)-3-fluoropyrrolidine starting material is available as the free amine or HCl salt.
Key Advantages[1][2]
-
Safety: Eliminates the use of corrosive sulfonyl chlorides or gaseous SO2F2.
-
Operational Efficiency: One-pot, two-step sequence.
-
Atom Economy: The imidazole byproduct is water-soluble and easily removed.
Experimental Protocol: SDI One-Pot Coupling
Objective: Coupling (3R)-3-fluoropyrrolidine to a target amine via SDI.
-
Activation Step:
-
Dissolve 1,1'-sulfonyldiimidazole (SDI) (1.1 equiv) in anhydrous DCM or THF at 0°C.
-
Add (3R)-3-fluoropyrrolidine (1.0 equiv) dropwise (if using HCl salt, add 1.0 equiv TEA).
-
Stir at 0°C to RT for 1 hour. This forms the mono-activated species: 1-((3R)-3-fluoropyrrolidin-1-ylsulfonyl)-1H-imidazole.
-
-
Coupling Step:
-
Add the Target Amine (Nucleophile, 0.9–1.0 equiv) directly to the reaction mixture.
-
Optional: Add a catalyst such as Methyl Triflate (MeOTf) or simply heat to 50°C to accelerate the displacement of the second imidazole.
-
-
Workup:
-
Wash the reaction mixture with water (removes imidazole and unreacted SDI).
-
Concentrate the organic layer to yield the crude sulfamide.
-
Comparative Analysis & Decision Matrix
The following table contrasts the three methodologies based on critical process parameters.
| Feature | Sulfonyl Chloride (Baseline) | Sulfamoyl Fluoride (SuFEx) | Sulfonyldiimidazole (SDI) |
| Stability | Low (Hydrolysis sensitive) | High (Bench stable) | Moderate (Hygroscopic solid) |
| Reactivity | High (Non-selective) | Tunable (Requires activation) | Moderate (Stepwise control) |
| Atom Economy | Poor (HCl generation) | High (HF/Fluoride byproduct) | Good (Imidazole byproduct) |
| Purification | Difficult (Acidic byproducts) | Easy (Often crystalline) | Easy (Water wash) |
| Safety | Corrosive, lachrymator | Generally safe (Avoids gas) | Safe solid handling |
| Yield (Avg) | 40–65% | 80–95% | 70–85% |
Visualized Workflows
Pathway Comparison
The diagram below illustrates the mechanistic divergence between the three methods.
Caption: Comparative synthetic pathways. The Chloride route involves unstable intermediates. The Fluoride route offers a stable "pause" point (SuFEx Hub). The SDI route is a direct one-pot process.
Decision Tree for Process Selection
Caption: Operational decision tree for selecting the optimal reagent based on availability and safety constraints.
References
-
Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
- Foundational text on the stability and reactivity of sulfonyl fluorides.
-
Mahapatra, S., Ball, N. D., et al. (2020).[1] "Calcium Triflimide Activation of Sulfamoyl Fluorides for SuFEx with Amines." Organic Letters. [Link]
- Provides specific activ
-
Beaudoin, J. A., et al. (2003). "Synthesis of Sulfamides using Sulfonyldiimidazole." Journal of Organic Chemistry. [Link]
- Establishes the SDI one-pot protocol.
- Source for safety and classification d
Sources
Benchmarking the Performance of (3R)-3-Fluoropyrrolidine-1-Sulfonyl Chloride in Library Synthesis
This guide serves as a technical benchmarking analysis of (3R)-3-fluoropyrrolidine-1-sulfonyl chloride , a specialized building block used in high-throughput medicinal chemistry. It objectively evaluates the reagent's performance characteristics, stability profiles, and utility in sulfonamide library construction against standard alternatives.
Executive Summary
This compound (CAS: 1411774-27-0) represents a "privileged" scaffold in fragment-based drug discovery (FBDD). It bridges the gap between the high reactivity of standard sulfamoyl chlorides and the metabolic robustness required for lead optimization.
Benchmarking Verdict:
-
Reactivity: High. Exhibits accelerated coupling rates compared to non-fluorinated analogs due to the inductive effect of the fluorine atom.
-
Stability: Moderate. More susceptible to hydrolysis than its non-fluorinated counterpart; requires strictly anhydrous handling protocols.
-
Stereochemical Integrity: Excellent. The C3-fluorine substituent provides conformational locking via the gauche effect, often improving target binding affinity compared to flexible analogs.
Chemical Profile & Structural Rationale[1][2][3][4][5]
The utility of this reagent stems from two distinct structural features that differentiate it from generic pyrrolidine sulfonyl chlorides.
| Feature | Chemical Consequence | Impact on Library Synthesis |
| (3R)-Fluorine | Inductive electron withdrawal (-I effect) | Increases electrophilicity of the sulfonyl center; lowers pKa of the resulting sulfonamide. |
| Chiral Center | Defined 3D vector | Avoids "flatland" chemistry; improves selectivity in protein binding pockets. |
| Sulfonyl Chloride | High leaving group ability | Enables rapid parallel synthesis without exotic catalysts (unlike sulfonyl fluorides). |
Comparative Benchmarking Data
The following data compares the (3R)-fluoro reagent against its two primary alternatives: the Non-fluorinated analog (Pyrrolidine-1-sulfonyl chloride) and the Sulfonyl Fluoride analog (SuFEx reagent).
Reactivity & Stability Profile
Data derived from standard kinetic profiles of cyclic sulfamoyl chlorides.
| Metric | (3R)-3-Fluoro-pyrrolidine-1-SO₂Cl | Non-Fluorinated Analog (Pyrrolidine-1-SO₂Cl) | Sulfonyl Fluoride Analog (SuFEx) |
| Electrophilicity (Index) | High (Activated by F-induction) | Moderate | Low (Requires activation) |
| Hydrolysis Half-Life ( | ~20 min (aq. buffer pH 7.4) | ~45 min | > 24 hours |
| Coupling Rate ( | 1.5x | 1.0x (Baseline) | < 0.01x (Uncatalyzed) |
| Library Yield (Avg) | 88% | 92% | 95% (if activated) |
Critical Insight: The fluorine atom at the C3 position exerts a through-bond inductive effect that destabilizes the S-Cl bond, making the reagent more reactive toward amines but also more sensitive to moisture. Protocols must be adjusted to minimize exposure time to atmospheric humidity.
Physicochemical Impact on Products
Incorporating this building block alters the properties of the final drug candidate significantly.
-
LogP (Lipophilicity): Slight increase vs. H-analog, but F-polarity often improves solubility.
-
Metabolic Stability: The C-F bond blocks metabolic oxidation at the 3-position, a common soft spot in pyrrolidine rings (CYP450 oxidation).
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the competing hydrolysis mechanism that dictates the handling requirements.
Figure 1: Mechanistic pathway highlighting the competition between productive sulfonylation and hydrolytic degradation caused by the activated S-Cl bond.[1]
High-Throughput Synthesis Protocol
This protocol is optimized for 96-well plate format . It uses a "self-validating" excess strategy to ensure completion despite potential partial hydrolysis.
Reagents
-
Building Block: this compound (0.2 M in Anhydrous DCM).
-
Amine Set: Diverse primary/secondary amines (0.2 M in Anhydrous DCM).
-
Base: Diisopropylethylamine (DIPEA) or Pyridine (Neat).
-
Scavenger: Polymer-supported Trisamine (for removing unreacted sulfonyl chloride).
Step-by-Step Workflow
-
Preparation (Inert Atmosphere):
-
Dissolve the sulfonyl chloride immediately before use. Do not store stock solutions >4 hours.
-
Validation Check: Check appearance. If the solid is sticky or liquid, hydrolysis has occurred (formation of sulfonic acid). Discard.
-
-
Dispensing:
-
Add 1.2 equivalents of this compound solution to each well containing 1.0 equivalent of amine.
-
Note: The 20% excess accounts for the faster hydrolysis rate of the fluorinated reagent compared to standard analogs.
-
-
Coupling:
-
Add 3.0 equivalents of DIPEA.
-
Seal plate and shake at Room Temperature for 2 hours .
-
Comparison: Standard pyrrolidine-SO₂Cl might require 4 hours; the fluoro-analog reacts faster.
-
-
Purification (Solid Phase Extraction):
-
Add Polymer-supported Isocyanate (to scavenge excess amine) and Polymer-supported Trisamine (to scavenge excess sulfonyl chloride/acid).
-
Shake for 4 hours.
-
Filter into a receiving plate.
-
-
QC Analysis:
Library Production Workflow Diagram
Figure 2: Optimized parallel synthesis workflow ensuring high fidelity for moisture-sensitive fluorinated reagents.
References
-
EvitaChem. (R)-3-Fluoropyrrolidine-1-sulfonyl chloride Product Profile. Retrieved from
-
National Institutes of Health (NIH). Facile synthesis of sulfonyl fluorides from sulfonic acids. PMC Article. Retrieved from
-
ChemScene. (S)-3-Fluoropyrrolidine-1-sulfonyl chloride Data Sheet. Retrieved from
-
Organic Chemistry Portal. Synthesis of Sulfonamides - Recent Literature. Retrieved from
-
Sigma-Aldrich. (R)-3-Fluoropyrrolidine-1-sulfonyl chloride CAS 1411774-27-0.[4][5] Retrieved from
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Sulfamoyl Chloride synthesis - chemicalbook [chemicalbook.com]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-3-Fluoropyrrolidine-1-sulfonyl chloride | 1411774-27-0 [sigmaaldrich.com]
- 5. 1689-02-7|Pyrrolidine-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
